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  • Product: 1-Ethoxycyclopropane-1-carboxylic acid
  • CAS: 128732-53-6

Core Science & Biosynthesis

Foundational

1-Ethoxycyclopropane-1-carboxylic acid CAS 128732-53-6 properties

An In-depth Technical Guide to 1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6) Introduction: A Moiety of Strategic Importance In the landscape of modern medicinal chemistry and drug development, the pursuit of n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6)

Introduction: A Moiety of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. 1-Ethoxycyclopropane-1-carboxylic acid emerges as a building block of significant interest, embodying a unique convergence of two high-value chemical motifs: a strained cyclopropane ring and a versatile carboxylic acid. The cyclopropane unit, far from being a mere saturated spacer, acts as a rigid conformational constraint and a bioisostere for phenyl rings or gem-dimethyl groups, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] Simultaneously, the carboxylic acid function serves as a critical anchor for hydrogen bonding, a handle for prodrug strategies, and a key determinant of a molecule's pharmacokinetic profile.[3][4]

This guide provides an in-depth technical overview of 1-Ethoxycyclopropane-1-carboxylic acid for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties, propose a robust synthetic strategy based on established chemical principles, and contextualize its application as a strategic tool in the synthesis of complex molecular targets.

Section 1: Physicochemical and Spectroscopic Profile

The fundamental properties of a building block dictate its handling, reactivity, and incorporation into synthetic workflows. While some experimental data for 1-Ethoxycyclopropane-1-carboxylic acid is not publicly reported, its key characteristics can be consolidated and predicted based on its structure.

Physicochemical Properties

The known and computed properties of the title compound are summarized below for rapid reference. The lipophilicity (LogP) and polar surface area (PSA) are particularly relevant for drug design, suggesting a molecule with a favorable balance for aqueous solubility and membrane penetration.[5]

PropertyValueSource
CAS Number 128732-53-6[5]
Molecular Formula C₆H₁₀O₃[5]
Molecular Weight 130.14 g/mol [5][6]
Purity 95% - 97% (Typical)[5]
XLogP3 0.65[5]
Polar Surface Area 47 Ų[5]
Rotatable Bond Count 3[5]
Melting Point Not Reported[6]
Boiling Point Not Reported[6]
Density Not Reported[6]
Predicted Spectroscopic Signature

No publicly available experimental spectra were identified. However, a robust prediction of the key spectroscopic features can be made based on the compound's functional groups. These predictions are invaluable for reaction monitoring and quality control during and after synthesis.

SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale and Notes
IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (Broad)Characteristic broad signal due to hydrogen-bonded dimers in the condensed phase.[7]
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹ (Strong)The carbonyl stretch is a strong, reliable indicator of the carboxylic acid group.[7]
C-O Stretch (Ether & Acid)1050-1300 cm⁻¹ (Strong)Represents the C-O single bond stretches from both the ethoxy and carboxylic acid groups.
¹H NMR -COOH10-12 ppm (s, br)The acidic proton is highly deshielded and its signal is often broad. Disappears upon D₂O exchange.[7]
-O-CH ₂-CH₃~3.6 ppm (q)Methylene protons of the ethoxy group, deshielded by the adjacent oxygen, split into a quartet by the methyl group.
-CH₂-CH~1.2 ppm (t)Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group.
Cyclopropane -CH ₂-0.8-1.5 ppm (m)The four cyclopropyl protons are diastereotopic and will present as a complex multiplet pattern.
¹³C NMR C =O175-180 ppmThe carbonyl carbon is significantly deshielded, though typically less so than in ketones.[7]
Quaternary Cyclopropane C 30-40 ppmThe sp³ carbon atom substituted with both the ethoxy and carboxyl groups.
-O-C H₂-~65 ppmThe methylene carbon of the ethoxy group, deshielded by the oxygen atom.
Cyclopropane -C H₂-15-25 ppmThe two methylene carbons of the cyclopropane ring.
-C H₃~15 ppmThe terminal methyl carbon of the ethoxy group.

Section 2: Synthesis and Purification

While 1-Ethoxycyclopropane-1-carboxylic acid is commercially available from specialized suppliers, an understanding of its synthesis is crucial for researchers planning large-scale use or analog development. A specific, peer-reviewed synthesis is not readily found in the literature; therefore, we present a robust, hypothetical protocol based on the well-established malonic ester synthesis for cyclopropane formation.[8] This approach offers a logical and scalable route from common starting materials.

Proposed Synthetic Pathway

The proposed pathway involves a two-step sequence: (1) a base-mediated double alkylation of an ethoxymalonate ester with 1,2-dibromoethane to form the cyclopropane ring, followed by (2) selective hydrolysis and decarboxylation to yield the final product.

Synthetic Pathway start Diethyl 2-ethoxymalonate + 1,2-Dibromoethane intermediate Diethyl 1-ethoxycyclopropane- 1,1-dicarboxylate start->intermediate 1. NaH, THF 2. Phase-Transfer Catalyst product 1-Ethoxycyclopropane- 1-carboxylic acid intermediate->product 1. KOH, EtOH/H₂O 2. H₃O⁺, Heat (Decarboxylation)

Caption: Proposed synthesis of 1-Ethoxycyclopropane-1-carboxylic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Diethyl 1-ethoxycyclopropane-1,1-dicarboxylate

  • Causality: This step constructs the core cyclopropane ring. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the malonic ester, forming the reactive enolate. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is included to facilitate the reaction between the enolate and the alkylating agent, 1,2-dibromoethane, which may have limited solubility in the primary solvent. Tetrahydrofuran (THF) is chosen as an appropriate aprotic solvent.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of diethyl 2-ethoxymalonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.1 eq), followed by the dropwise addition of 1,2-dibromoethane (1.2 eq).

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting malonate is consumed (typically 12-24 hours).

    • Cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the target diester.

Step 2: Hydrolysis and Decarboxylation to 1-Ethoxycyclopropane-1-carboxylic acid

  • Causality: This step converts the intermediate diester to the final product. Saponification with potassium hydroxide (KOH) in an ethanol/water mixture hydrolyzes both ester groups to carboxylates. Subsequent acidification with a strong acid (e.g., HCl) protonates the dicarboxylate. The resulting 1,1-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to lose one carboxyl group as CO₂, yielding the desired mono-acid.

  • Procedure:

    • Dissolve the purified diester from Step 1 (1.0 eq) in a mixture of ethanol and water.

    • Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

    • Gently warm the acidified solution to 40-50 °C for 1-2 hours to promote decarboxylation (monitor for cessation of CO₂ evolution).

    • Cool the solution and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Ethoxycyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization or short-path distillation if necessary.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 1-Ethoxycyclopropane-1-carboxylic acid is governed by its constituent functional groups. The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction. The presence of the electron-donating ethoxy group on the quaternary carbon may slightly modulate the acidity of the carboxyl proton but primarily influences the stability of any adjacent carbocationic intermediates. The cyclopropane ring is generally stable but can undergo ring-opening reactions under conditions involving significant ring strain release, such as catalytic hydrogenation at high pressure or reaction with strong electrophiles.

A primary and highly valuable reaction of this molecule is its conversion into esters or amides, coupling it to other fragments in a larger synthesis.

Caption: General scheme for the esterification of the title compound.

Section 4: Applications in Research and Drug Development

1-Ethoxycyclopropane-1-carboxylic acid is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for introducing the 1-ethoxycyclopropyl moiety into a larger molecule.[5] The strategic incorporation of this fragment can profoundly and beneficially impact a drug candidate's profile.

  • Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group (e.g., an isopropyl group) with a cyclopropyl fragment can block a key metabolic soft spot, thereby increasing the compound's half-life.[1][2]

  • Conformational Rigidity: The rigid, three-membered ring locks the substituents in a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to an increase in potency.[1]

  • Potency and Lipophilic Efficiency: The cyclopropyl group can serve as a "lipophilic metabolically stable hydrogen bond acceptor" and can make favorable interactions in binding pockets, often improving potency. Its small size allows for fine-tuning of lipophilicity.

  • Vector for Further Functionalization: The carboxylic acid is a versatile functional handle. It can be converted to an amide to link to an amine-containing fragment, an ester to act as a prodrug, or reduced to an alcohol for further elaboration, making it a linchpin in a convergent synthetic strategy.

Section 5: Safety and Handling

As a carboxylic acid, this compound should be handled with appropriate care. It is essential to consult the most current Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing fumes or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.

Conclusion

1-Ethoxycyclopropane-1-carboxylic acid is a specialized yet powerful building block for organic synthesis and medicinal chemistry. Its unique structure offers a pre-packaged combination of metabolic stability, conformational rigidity, and functional versatility. While detailed experimental data remains sparse in public literature, its properties and reactivity can be reliably inferred from established chemical principles. The synthetic pathway proposed herein provides a logical and scalable approach for its preparation, enabling researchers to leverage the advantageous properties of the 1-ethoxycyclopropyl moiety in the design of next-generation therapeutics.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • AK Scientific, Inc. (n.d.). 1-Ethoxycyclopropane-1-carboxylic acid Safety Data Sheet.
  • PubChem. (n.d.). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link].

  • Blum, A. (n.d.). 1-ethoxycyclopropanecarboxylic acid.
  • PubChem. (n.d.). cis-(1S,2R)-2-ethoxycyclopropane-1-carboxylic acid. Retrieved from [Link].

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 35.
  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid. Organic Syntheses, 24, 36.
  • Tsilomelekis, G., et al. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Molbank, 2023(2), M1623.
  • Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link].

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Patsnap. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link].

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

  • PubChemLite. (n.d.). 2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link].

  • Klein, J., & Weisel, M. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Talybov, A. G., & Talybova, V. G. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5963–5992.
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link].

  • LibreTexts Chemistry. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link].

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link].

  • Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link].

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

Sources

Exploratory

An In-Depth Technical Guide to 1-Ethoxycyclopropane-1-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-ethoxycyclopropane-1-carboxylic acid, a specialized chemical building block with signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethoxycyclopropane-1-carboxylic acid, a specialized chemical building block with significant potential in organic synthesis and medicinal chemistry. The guide will cover its fundamental molecular and physical properties, including its molecular weight and formula, and will address a common point of confusion with a structurally related compound, 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. Furthermore, this document will delve into synthetic strategies, spectroscopic characterization, and the broader context of the utility of cyclopropane-containing scaffolds in drug discovery.

Introduction and Disambiguation

The precise nomenclature of chemical compounds is paramount for reproducible and accurate scientific research. In the case of ethoxy-substituted cyclopropanecarboxylic acids, a notable ambiguity can arise between two distinct molecules. This guide focuses primarily on 1-ethoxycyclopropane-1-carboxylic acid (Figure 1a), while also providing clarity on the closely related and industrially significant 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (Figure 1b).

  • 1-Ethoxycyclopropane-1-carboxylic acid (CAS: 128732-53-6) is characterized by an ethoxy group (-OCH₂CH₃) and a carboxylic acid group (-COOH) directly attached to the same carbon atom of the cyclopropane ring.[1][2][3][4][5][6]

  • 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS: 3697-66-3) , also known as monoethyl 1,1-cyclopropanedicarboxylate, is a monoester derivative of cyclopropane-1,1-dicarboxylic acid. It features an ester group (-COOCH₂CH₃) and a carboxylic acid group (-COOH) attached to the same carbon of the cyclopropane ring.[7][8]

The key distinction lies in the nature of the oxygen linkage to the ethyl group: a direct ether linkage in the former and an ester linkage in the latter. This seemingly subtle difference results in distinct molecular formulas, weights, and chemical properties, which are summarized in Table 1.

Table 1: Comparative Properties of 1-Ethoxycyclopropane-1-carboxylic acid and 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Property1-Ethoxycyclopropane-1-carboxylic acid 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Molecular Formula C₆H₁₀O₃[1][3]C₇H₁₀O₄[7][8]
Molecular Weight 130.14 g/mol [1][3]158.15 g/mol [7][8]
CAS Number 128732-53-6[1][4]3697-66-3[7][8]
IUPAC Name 1-ethoxycyclopropane-1-carboxylic acid[2]1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid[7]

Physicochemical and Spectroscopic Properties of 1-Ethoxycyclopropane-1-carboxylic acid

While extensive peer-reviewed data for 1-ethoxycyclopropane-1-carboxylic acid is not widely available, its properties can be inferred from supplier data and the general characteristics of related compounds.

Physicochemical Properties:

  • Molecular Formula: C₆H₁₀O₃[1][3]

  • Molecular Weight: 130.14 g/mol [1][3]

  • Appearance: Expected to be a liquid or low-melting solid at room temperature.

  • Purity: Commercially available with purities of 95-97%.[1]

  • Storage: Should be stored in a dry, well-sealed container at room temperature.[3]

Spectroscopic Characterization: Definitive spectroscopic data for this specific molecule is not readily found in public databases. However, based on its structure, the following characteristic signals in various spectroscopic analyses can be predicted:

  • ¹H NMR Spectroscopy:

    • A triplet and a quartet corresponding to the ethoxy group's ethyl protons (-CH₂CH₃).

    • Signals in the upfield region characteristic of the cyclopropyl ring protons.

    • A broad singlet in the downfield region (typically >10 ppm) for the carboxylic acid proton (-COOH), which would disappear upon D₂O exchange.[9]

  • ¹³C NMR Spectroscopy:

    • A signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[9]

    • Signals for the carbons of the ethoxy group.

    • Upfield signals for the carbons of the cyclopropane ring.

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.[10][11]

    • A strong, sharp C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.[11]

    • C-O stretching bands for the ether and carboxylic acid functionalities.

    • C-H stretching bands for the alkyl and cyclopropyl groups.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 130.14.

    • Common fragmentation patterns would include the loss of the ethyl group, the ethoxy group, and the carboxylic acid group.

Synthesis of Cyclopropane Carboxylic Acids

While a specific, detailed protocol for the synthesis of 1-ethoxycyclopropane-1-carboxylic acid is not prevalent in the literature, its synthesis would likely follow established methods for the creation of substituted cyclopropanes. General strategies often involve the cyclopropanation of a suitable alkene precursor or the intramolecular cyclization of a γ-halo ester.[2]

A related and well-documented synthesis is that of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid . This procedure highlights a common strategy for accessing monosubstituted cyclopropane dicarboxylic acid derivatives.

Experimental Protocol: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

This synthesis proceeds via the selective hydrolysis of one of the two ester groups in diethyl 1,1-cyclopropanedicarboxylate.[12]

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (6N)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • A solution of sodium hydroxide (1.0 equivalent) in water is added dropwise to a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in ethanol, ensuring the temperature is maintained below 25°C.

  • The resulting mixture is stirred at room temperature for an extended period (e.g., 60 hours) to allow for selective mono-hydrolysis.

  • The majority of the ethanol is removed under reduced pressure.

  • The residue is diluted with brine and acidified with 6N hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by distillation to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid as a viscous oil.[12]

Causality of Experimental Choices:

  • Stoichiometry: The use of one equivalent of sodium hydroxide is crucial for the selective hydrolysis of only one of the two ester groups. Using an excess would lead to the formation of the dicarboxylic acid.

  • Solvent System: The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating the reaction.

  • Temperature Control: Maintaining a low temperature during the addition of the base helps to control the exothermic reaction and prevent unwanted side reactions.

  • Workup: The acidic workup protonates the carboxylate salt formed during the reaction, making the product extractable into an organic solvent.

Synthesis_of_1_Ethoxycarbonylcyclopropanecarboxylic_acid cluster_conditions reactant Diethyl 1,1-cyclopropanedicarboxylate product 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid reactant->product Selective Hydrolysis reagents 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Synthetic pathway for 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.

Applications in Research and Drug Development

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its unique, strained three-membered ring introduces conformational rigidity and a three-dimensional character into molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[11]

While specific applications of 1-ethoxycyclopropane-1-carboxylic acid are not widely documented, as a substituted cyclopropane carboxylic acid, it serves as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, while the ethoxy group can influence the molecule's lipophilicity and metabolic stability.

In contrast, 1-(ethoxycarbonyl)cyclopropanecarboxylic acid has a well-established and critical role in the pharmaceutical industry as a key intermediate in the synthesis of the anticancer drug Cabozantinib .[7] Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases that are implicated in tumor growth and angiogenesis.[13]

The synthesis of Cabozantinib involves the coupling of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (or its activated form) with an aniline derivative to form an amide bond, which is a central feature of the final drug structure.[3][14]

Cabozantinib_Synthesis_Logic intermediate 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid coupling Amide Bond Formation intermediate->coupling aniline_deriv Aniline Derivative aniline_deriv->coupling cabozantinib Cabozantinib coupling->cabozantinib

Caption: Role of the intermediate in Cabozantinib synthesis.

Conclusion

1-Ethoxycyclopropane-1-carboxylic acid represents a unique chemical entity with potential as a building block in synthetic and medicinal chemistry. This guide has clarified its molecular formula (C₆H₁₀O₃) and molecular weight (130.14 g/mol ) and distinguished it from the structurally similar but chemically distinct 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. While detailed research applications for the former are still emerging, the crucial role of the latter in the synthesis of the anticancer drug Cabozantinib underscores the importance of substituted cyclopropane carboxylic acids in modern drug development. Further research into the reactivity and applications of 1-ethoxycyclopropane-1-carboxylic acid is warranted to fully explore its potential in the creation of novel chemical entities.

References

  • PrepChem. Synthesis of (a) 1-Ethoxycarbonylcyclopropanecarboxylic acid (1a). [Link]

  • Apicule. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS No: 3697-66-3) API Intermediate Manufacturers. [Link]

  • ChemSrc. 1-ethoxycyclopropanecarboxylic acid. [Link]

  • ResearchGate. New Synthesis of Antitumor Drug Cabozantinib. [Link]

  • Google Patents.
  • Google Patents. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof.
  • Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • PubChem. cis-(1S,2R)-2-ethoxycyclopropane-1-carboxylic acid. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]

  • Wonder Co., Ltd. 1-Ethoxycyclopropane-1-carboxylic acid 128732-53-6 C6H10O3 130.14 g/mol . [Link]

  • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethoxycyclopropane-1-carboxylic acid

Introduction In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "bioisostere" of choice for enhancing the metabolic stability and binding affinity of drug candidates.[1] Its rigid, thre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "bioisostere" of choice for enhancing the metabolic stability and binding affinity of drug candidates.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can be leveraged by drug designers to optimize pharmacokinetic properties.[1] Within this valuable class of compounds, 1-ethoxycyclopropane-1-carboxylic acid emerges as a versatile building block, offering a synthetically accessible handle for the introduction of the cyclopropane motif into more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and characterization of 1-ethoxycyclopropane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 1-Ethoxycyclopropane-1-carboxylic acid

The construction of the sterically demanding 1,1-disubstituted cyclopropane ring of 1-ethoxycyclopropane-1-carboxylic acid requires a robust synthetic strategy. One of the most effective methods leverages the principles of the Kulinkovich reaction to generate a key cyclopropanol intermediate, which is subsequently oxidized.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-ethoxycyclopropane-1-carboxylic acid involves the oxidation of the corresponding 1-ethoxycyclopropanol. This cyclopropanol can be envisioned as arising from the reaction of a titanacyclopropane, generated in situ, with ethyl acrylate. This strategy is advantageous as it builds the core cyclopropane structure and installs the necessary functional groups in a convergent manner.

retrosynthesis target 1-Ethoxycyclopropane-1-carboxylic acid intermediate1 1-Ethoxycyclopropanol target->intermediate1 Oxidation intermediate2 Ethyl 1-ethoxycyclopropane-1-carboxylate intermediate1->intermediate2 Protection starting_material1 Ethyl acrylate intermediate2->starting_material1 Kulinkovich Reaction starting_material2 Titanacyclopropane intermediate2->starting_material2 [Addition]

Caption: Retrosynthetic analysis of 1-ethoxycyclopropane-1-carboxylic acid.

Synthetic Pathway and Mechanism

The forward synthesis commences with the Kulinkovich reaction, a powerful transformation for the synthesis of cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[2][3][4] In this case, ethyl acrylate serves as the ester precursor. The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of ethylmagnesium bromide with titanium(IV) isopropoxide.[4] This highly reactive intermediate then acts as a 1,2-dicarbanion equivalent, adding to the carbonyl group of ethyl acrylate to form the cyclopropanol product after hydrolysis.[3][4]

The subsequent step involves the oxidation of the 1-ethoxycyclopropanol to the target carboxylic acid. This can be achieved using a variety of standard oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or a milder alternative like a Swern oxidation followed by a Pinnick oxidation. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Ethoxycyclopropanol via Kulinkovich Reaction

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Charging: The flask is charged with a solution of titanium(IV) isopropoxide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Addition: Ethylmagnesium bromide (3.0 M in diethyl ether) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for 1 hour.

  • Ester Addition: A solution of ethyl acrylate in anhydrous diethyl ether is added dropwise to the reaction mixture at room temperature. The mixture is then stirred for an additional 12 hours.

  • Quenching and Workup: The reaction is carefully quenched by the dropwise addition of water at 0 °C. The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-ethoxycyclopropanol.

Step 2: Oxidation of 1-Ethoxycyclopropanol to 1-Ethoxycyclopropane-1-carboxylic acid

  • Oxidizing Agent Preparation: Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Oxidation Reaction: A solution of 1-ethoxycyclopropanol in acetone is cooled to 0 °C in an ice bath. The prepared Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with isopropanol. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude carboxylic acid is purified by recrystallization or flash column chromatography to yield pure 1-ethoxycyclopropane-1-carboxylic acid.

synthesis_workflow cluster_step1 Step 1: Kulinkovich Reaction cluster_step2 Step 2: Oxidation s1_start Charge Ti(OiPr)4 in Et2O s1_add_grignard Add EtMgBr, reflux s1_start->s1_add_grignard s1_add_ester Add Ethyl Acrylate s1_add_grignard->s1_add_ester s1_quench Quench with H2O s1_add_ester->s1_quench s1_workup Extraction & Drying s1_quench->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 1-Ethoxycyclopropanol s1_purify->s1_product s2_start Dissolve Cyclopropanol in Acetone s1_product->s2_start Proceed to Oxidation s2_add_jones Add Jones Reagent at 0°C s2_start->s2_add_jones s2_quench Quench with Isopropanol s2_add_jones->s2_quench s2_workup Extraction & Drying s2_quench->s2_workup s2_purify Purification s2_workup->s2_purify s2_product 1-Ethoxycyclopropane-1-carboxylic acid s2_purify->s2_product

Caption: Experimental workflow for the synthesis of 1-ethoxycyclopropane-1-carboxylic acid.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-ethoxycyclopropane-1-carboxylic acid. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The cyclopropane ring protons will appear as complex multiplets in the upfield region. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 170-180 ppm.[5] The quaternary carbon of the cyclopropane ring attached to the ethoxy and carboxyl groups will also be deshielded. The carbons of the ethoxy group and the other cyclopropane carbons will appear at their characteristic chemical shifts.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid10.0 - 12.0br s1H-COOH
Ethoxy CH₂~3.5q2H-OCH₂CH₃
Cyclopropane CH₂1.0 - 1.5m4Hcyclopropyl-H
Ethoxy CH₃~1.2t3H-OCH₂CH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl~175-COOH
Quaternary Cyclopropane~70C-O
Ethoxy CH₂~65-OCH₂CH₃
Cyclopropane CH₂15 - 25cyclopropyl-C
Ethoxy CH₃~15-OCH₂CH₃

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer.[5] A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[5] The C-O stretching vibrations of the ether and carboxylic acid will appear in the fingerprint region.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-HStretch (dimer)2500 - 3300 (broad)
Carboxylic Acid C=OStretch1700 - 1725 (strong)
Ether C-OStretch1050 - 1150

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of 1-ethoxycyclopropane-1-carboxylic acid (130.14 g/mol ) should be observed.[6][7] Common fragmentation pathways may include the loss of the ethoxy group, the carboxyl group, or cleavage of the cyclopropane ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid) can be used to separate the product from any impurities. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery and Development

1-Ethoxycyclopropane-1-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted to other functional groups such as amides, esters, and alcohols, allowing for diverse chemical modifications. The ethoxy group can also be a site for further functionalization or can be cleaved to reveal a hydroxyl group. The incorporation of the 1-ethoxycyclopropane-1-carbonyl moiety into a drug candidate can impart favorable properties such as increased metabolic stability and improved cell permeability.

Conclusion

The synthesis and characterization of 1-ethoxycyclopropane-1-carboxylic acid are well-established processes that provide access to a valuable building block for medicinal chemistry and drug development. The two-step synthesis, involving a Kulinkovich reaction followed by oxidation, is an efficient route to this compound. Thorough characterization using a suite of spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product. The unique structural features of 1-ethoxycyclopropane-1-carboxylic acid make it an attractive synthon for the design and synthesis of novel therapeutic agents.

References

  • Kulinkovich reaction - Grokipedia. (n.d.).
  • Kulinkovich reaction - Wikipedia. (n.d.).
  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.).
  • 1-Ethoxycyclopropane-1-carboxylic acid | CAS 128732-53-6 - Benchchem. (n.d.).
  • 1-Ethoxycyclopropane-1-carboxylic acid - CAS:128732-53-6 - Sunway Pharm Ltd. (n.d.).
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry - Benchchem. (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).

Sources

Exploratory

Chemical reactivity of the ethoxycyclopropane carboxylate group

An In-Depth Technical Guide to the Chemical Reactivity of Ethoxycyclopropane Carboxylates To the researcher in organic synthesis or drug development, the cyclopropane ring is not merely a three-carbon cycloalkane; it is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of Ethoxycyclopropane Carboxylates

To the researcher in organic synthesis or drug development, the cyclopropane ring is not merely a three-carbon cycloalkane; it is a reservoir of chemical potential. Its inherent ring strain, a consequence of compressed C-C-C bond angles deviating significantly from the ideal 109.5°, imbues it with reactivity reminiscent of a π-bond. When this strained scaffold is functionalized with both an electron-donating group (EDG), such as ethoxy, and an electron-withdrawing group (EWG), like a carboxylate, a "donor-acceptor" cyclopropane is formed. This substitution pattern creates a polarized, weakened C1-C2 bond, rendering the molecule susceptible to a variety of unique and synthetically valuable transformations.

This guide provides a comprehensive exploration of the chemical reactivity of the ethoxycyclopropane carboxylate group. We will move beyond simple reaction lists to dissect the underlying electronic and steric principles that govern its behavior. For professionals in drug discovery, understanding this moiety is critical, as the cyclopropane motif is a privileged scaffold in modern pharmaceuticals, offering metabolic stability and precise conformational control.[1][2] This document serves as a technical resource for harnessing the reactivity of these versatile building blocks.

Synthesis of Donor-Acceptor Cyclopropanes

The construction of the ethoxycyclopropane carboxylate framework is most commonly achieved through methodologies that can build the strained ring system while installing the requisite functional groups. A cornerstone of this synthesis is the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization. The malonic ester synthesis provides a classic and robust route.[3]

The logic behind this approach involves creating a linear precursor containing all the necessary atoms. An ethoxy-activated alkene can react with a malonic ester derivative, followed by an intramolecular nucleophilic substitution to close the ring. A more common and versatile approach involves the reaction of an appropriate dihalide with diethyl malonate.

Conceptual Synthesis Workflow via Malonic Ester

The reaction proceeds via a double nucleophilic substitution. Diethyl malonate is deprotonated to form a soft nucleophile, which attacks an electrophilic dihaloethane derivative. A second, intramolecular deprotonation and substitution sequence then forms the cyclopropane ring.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Cyclization reagents1 EtO-Na+ in EtOH malonate Diethyl Malonate enolate Malonate Enolate malonate->enolate Deprotonation intermediate1 Linear Intermediate enolate->intermediate1 SN2 Attack dihalo 1-Bromo-2-ethoxyethane dihalo->intermediate1 SN2 Attack intermediate1_ref Linear Intermediate reagents2 EtO-Na+ in EtOH int_enolate Intermediate Enolate product Diethyl 2-ethoxycyclopropane-1,1-dicarboxylate int_enolate->product Intramolecular SN2 intermediate1_ref->int_enolate Deprotonation

Caption: Synthesis of an ethoxycyclopropane dicarboxylate.

Experimental Protocol: Synthesis of Ethyl Cyclopropanecarboxylate

While the above illustrates the formation of a related dicarboxylate, a common general synthesis for a simple cyclopropane carboxylate involves the intramolecular cyclization of a γ-halobutyrate.[4]

Objective: To synthesize ethyl cyclopropanecarboxylate from ethyl 4-chlorobutyrate.

Materials:

  • Ethyl 4-chlorobutyrate

  • Sodium ethoxide (NaOEt) solution in ethanol (21 wt%)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium ethoxide in ethanol in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂), add toluene.

  • Heat the mixture to 90-100°C.

  • Add ethyl 4-chlorobutyrate dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 110°C. The causality here is crucial: slow addition prevents exothermic runaway and dimerization byproducts.

  • After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours to ensure complete cyclization.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, add water, and separate the organic layer.

  • Extract the aqueous layer twice with toluene or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by fractional distillation to yield ethyl cyclopropanecarboxylate.

Core Reactivity I: Ring-Opening Reactions

The defining reactivity of donor-acceptor cyclopropanes is their propensity for ring-opening. The polarized C1-C2 bond, weakened by the electronic push of the ethoxy group and pull of the carboxylate, is the primary site of reaction. This cleavage can be initiated by electrophiles, nucleophiles, or radicals, providing access to highly functionalized linear synthons.

Electrophilic Ring-Opening

In the presence of an electrophile (E⁺), the C1-C2 bond acts as a nucleophile. The ring opens in a regioselective manner to generate a stabilized carbocationic intermediate, which is then trapped by a nucleophile. The ethoxy group at C1 stabilizes the positive charge, directing the outcome of the reaction.

A compelling example is the reaction of 2,2-dialkoxycyclopropane-1-carboxylates with nitrosyl chloride (NOCl).[5] The reaction proceeds via regioselective cleavage of the C1-C2 bond to furnish isoxazoline derivatives.

G start_node Ethoxycyclopropane Carboxylate intermediate_node Dipolar Intermediate (Stabilized Cation) start_node->intermediate_node  Electrophilic Attack  on C1-C2 bond reagent_node Electrophile (E+) reagent_node->start_node product_node Ring-Opened Product intermediate_node->product_node  Nucleophilic  Trapping nucleophile_node Nucleophile (Nu-) nucleophile_node->intermediate_node

Caption: General mechanism of electrophilic ring-opening.

Decarboxylative Rearrangement to Dihydrofurans

A more complex and synthetically elegant transformation is the thermal decarboxylative rearrangement of certain α-(carbonyl)cyclopropane carboxylic acids into 2-substituted-4,5-dihydrofurans.[6] This reaction is not a simple decarboxylation followed by rearrangement; instead, it is a concerted process where ring-opening is intrinsically linked to the loss of CO₂.

The proposed mechanism involves an initial, rate-determining ring-opening of the cyclopropane ring to form an α-allyl-β-keto acid system. This intermediate then undergoes a simultaneous decarboxylation and cyclization via an enol intermediate to yield the stable dihydrofuran ring. This tandem process is a testament to the stored potential energy of the cyclopropane ring being released to drive a cascade of bond-forming and bond-breaking events.[6]

Core Reactivity II: Reactions at the Carboxylate Moiety

While ring-opening is its most unique feature, the ethoxycyclopropane carboxylate group also undergoes the canonical reactions of a carboxylic acid ester. The primary pathway is nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[7]

Nucleophilic Acyl Substitution (NAS)

The NAS mechanism is a two-step process: addition-elimination. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is expelled, and the carbonyl double bond is reformed.[8][9]

G start Ester intermediate Tetrahedral Intermediate start->intermediate 1. Addition nucleophile Nucleophile (Nu-) nucleophile->intermediate 1. Addition product Substituted Product intermediate->product 2. Elimination leaving_group Leaving Group (EtO-) intermediate->leaving_group 2. Elimination

Caption: The addition-elimination mechanism of NAS.

A critical consideration in NAS reactions involving carboxylic acids or their esters is the nature of the leaving group. The ethoxide group (EtO⁻) is a relatively poor leaving group. For carboxylic acids, the hydroxide ion (HO⁻) is an even worse leaving group. Therefore, these reactions often require catalysis or activation:

  • Acid Catalysis (Fischer Esterification): Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating attack by a weak nucleophile like an alcohol.[10][11]

  • Conversion to an Activated Derivative: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The chloride is an excellent leaving group, allowing the reaction to proceed readily even with poor nucleophiles.

ReactionReagentsProductCausality/Insight
Saponification NaOH, H₂O, then H₃O⁺Carboxylic AcidIrreversible due to deprotonation of the final carboxylic acid product.[11]
Transesterification R'OH, H⁺ or R'O⁻ catalystNew EsterAcid catalysis activates the carbonyl; base catalysis generates a more potent nucleophile.
Amidation R₂NH, heatAmideDirect reaction is slow due to the basicity of the amine; often requires high temperatures or conversion of the ester to an acyl chloride first.
Reduction 1. LiAlH₄, 2. H₃O⁺Primary AlcoholA strong hydride source is required to reduce the relatively unreactive ester group.

Applications in Synthesis and Drug Discovery

The dual reactivity of the ethoxycyclopropane carboxylate group makes it a powerful intermediate in multi-step synthesis.

  • As a Latent 1,4-Dicarbonyl: Electrophilic ring-opening followed by trapping with an oxygen nucleophile can unmask a γ-ketoester or a related 1,4-dicarbonyl equivalent. This strategy is a cornerstone for the synthesis of five-membered heterocycles like furans and pyrroles.

  • In Medicinal Chemistry: The cyclopropane ring is a bioisostere of a double bond but with a distinct three-dimensional profile. Incorporating this motif can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.[2] Furthermore, cyclopropane-containing drugs often exhibit improved metabolic stability and pharmacokinetic properties. They are found in treatments for respiratory and inflammatory diseases, often as inhibitors of enzymes like leukotriene C4 synthase.[12]

  • In Agrochemicals: The structural motifs derived from cyclopropane carboxylates are prevalent in a class of synthetic pyrethroid insecticides, highlighting their industrial relevance.[13]

Conclusion

The ethoxycyclopropane carboxylate group is a prime example of how strategic functionalization can unlock the synthetic potential of a strained ring system. Its reactivity is a duality: the predictable, canonical transformations of the carboxylate function and the unique, powerful ring-opening reactions dictated by the donor-acceptor substitution pattern. For the research scientist, it is not just a molecule but a versatile synthetic tool. A thorough understanding of the causal relationships between its structure and reactivity—the "why" behind the reactions—is essential for designing innovative synthetic routes and for the rational design of new therapeutic agents.

References

  • Shanghai Tianze Biomedical Co., Ltd. (2019). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Li, J. (2020). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Nambo, M., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry.
  • Unknown. (1990). Process for synthesizing cyclopropyl carboxylic ester.
  • PubChem. 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Ethoxycyclopropane. National Center for Biotechnology Information. [Link]

  • Capriati, V., et al. (2002). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. [Link]

  • Al-Saraier, A., et al. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic-Chemistry.org. [Link]

  • Stendel, W., et al. (1982). Cyclopropane carboxylic acid and process for their production and use.
  • Organic Syntheses. cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Capriati, V., et al. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. [Link]

  • Mendes, A., et al. (2018). Thermodynamic Properties and Kinetic Parameters for Cyclic Ether Formation from Hydroperoxyalkyl Radicals. ResearchGate. [Link]

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. [Link]

  • Feng, Y-S., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Soderberg, T. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link]

  • Waylander. (2017). Mechanism of cyclopropane ring formation from malonate ester. Chemistry Stack Exchange. [Link]

Sources

Foundational

Stability and Storage of 1-Ethoxycyclopropane-1-carboxylic acid: A Comprehensive Technical Guide for Researchers

Introduction: The Unique Chemical Landscape of 1-Ethoxycyclopropane-1-carboxylic acid 1-Ethoxycyclopropane-1-carboxylic acid is a fascinating molecule that presents both unique synthetic opportunities and specific stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Landscape of 1-Ethoxycyclopropane-1-carboxylic acid

1-Ethoxycyclopropane-1-carboxylic acid is a fascinating molecule that presents both unique synthetic opportunities and specific stability challenges for researchers in drug discovery and development. Its structure, which marries the high ring strain of a cyclopropane ring with the reactivity of a carboxylic acid and an ether linkage, dictates a distinct chemical behavior that must be thoroughly understood to ensure its integrity in storage and handling. The inherent strain in the three-membered ring makes it susceptible to ring-opening reactions, while the carboxylic acid and ethoxy groups are prone to hydrolysis and other degradation pathways. This guide provides an in-depth exploration of the factors influencing the stability of 1-Ethoxycyclopropane-1-carboxylic acid, recommended storage conditions, and a discussion of its potential degradation mechanisms.

Core Principles of Stability: Navigating the Intrinsic Reactivity

The stability of 1-Ethoxycyclopropane-1-carboxylic acid is governed by several key factors, each of which can contribute to its degradation if not properly controlled. Understanding these principles is paramount for maintaining the compound's purity and efficacy in research applications.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can provide the activation energy required to overcome the stability barrier of the strained cyclopropane ring, leading to thermal decomposition. For many reactive organic molecules, lower temperatures are crucial for long-term stability.

  • pH: The presence of both a carboxylic acid and an ether group makes the molecule susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH conditions can lead to the cleavage of the ester-like ether linkage or the degradation of the carboxylic acid moiety.

  • Light: As with many complex organic molecules, exposure to ultraviolet (UV) or even visible light can induce photochemical reactions. For cyclopropane derivatives, this can involve the formation of radical species that lead to ring-opening and other rearrangements.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, particularly at non-neutral pH.

  • Oxidizing Agents: The molecule may be susceptible to oxidation, which could target the cyclopropane ring or the ethoxy group.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of 1-Ethoxycyclopropane-1-carboxylic acid, the following storage and handling protocols are strongly recommended. These guidelines are derived from safety data sheets for the compound and related structures, as well as general principles of handling reactive organic chemicals.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] For long-term storage, refrigeration (2-8 °C) is advised.Minimizes the rate of thermally induced degradation reactions, including ring opening.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Container Store in a tightly-closed, light-resistant container.[1]Prevents exposure to moisture, oxygen, and light, which can all trigger degradation.
Incompatibilities Keep away from strong oxidizing agents, strong bases, and strong acids.Avoids chemical reactions that can lead to rapid degradation of the compound.
Handling Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.Ensures operator safety and minimizes exposure to potentially irritating or harmful fumes.
Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a method for assessing the long-term stability of 1-Ethoxycyclopropane-1-carboxylic acid under various storage conditions.

Objective: To determine the degradation rate of 1-Ethoxycyclopropane-1-carboxylic acid under different temperature and light conditions over an extended period.

Materials:

  • 1-Ethoxycyclopropane-1-carboxylic acid

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled storage chambers/refrigerators

  • Light-exposure chamber (optional)

  • Amber and clear glass vials with inert caps

Methodology:

  • Sample Preparation: Prepare a stock solution of 1-Ethoxycyclopropane-1-carboxylic acid of a known concentration in a suitable solvent.

  • Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials.

  • Storage Conditions:

    • Store a set of amber vials at the recommended storage temperature (e.g., 4 °C).

    • Store a set of amber vials at an elevated temperature (e.g., 40 °C) to accelerate degradation.

    • Store a set of clear vials at ambient temperature under controlled light exposure to assess photostability.

    • Store a control set of amber vials at -20 °C or below.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of 1-Ethoxycyclopropane-1-carboxylic acid as a function of time for each storage condition to determine the degradation kinetics.

Potential Degradation Pathways: A Mechanistic Perspective

The unique combination of functional groups in 1-Ethoxycyclopropane-1-carboxylic acid gives rise to several potential degradation pathways. Understanding these mechanisms is crucial for troubleshooting stability issues and for the rational design of formulations and experimental conditions.

Hydrolytic Cleavage (Acid and Base Catalyzed)

The ethoxy group, being an ether, is generally stable to hydrolysis. However, its position on the strained cyclopropane ring alpha to a carboxylic acid may activate it towards cleavage under certain conditions. More significantly, if the compound exists as an ester (ethyl 1-ethoxycyclopropane-1-carboxylate), it will be susceptible to standard acid- and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3][4] This leads to the formation of the carboxylic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion can directly attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol.[5][6]

Hydrolysis Ester 1-Ethoxycyclopropane-1-carboxylate CarboxylicAcid 1-Ethoxycyclopropane-1-carboxylic acid Ester->CarboxylicAcid Acid-catalyzed hydrolysis Carboxylate Carboxylate Salt Ester->Carboxylate Base-catalyzed hydrolysis Acid Acid (H+) Acid->CarboxylicAcid Base Base (OH-) Base->Carboxylate Water Water (H2O) Water->CarboxylicAcid Water->Carboxylate Ethanol Ethanol CarboxylicAcid->Ethanol Carboxylate->Ethanol RingOpening Cyclopropane 1-Ethoxycyclopropane- 1-carboxylic acid RingOpened Ring-Opened Intermediates (e.g., diradicals) Cyclopropane->RingOpened Ring Opening Heat Heat (Δ) Heat->RingOpened Light Light (hν) Light->RingOpened DegradationProducts Various Degradation Products RingOpened->DegradationProducts Rearrangement/ Further Reactions

Caption: General scheme for ring-opening degradation.

Oxidative Degradation

Oxidative processes can also contribute to the degradation of 1-Ethoxycyclopropane-1-carboxylic acid. The site of oxidation could be the cyclopropane ring itself or the ethoxy group. The presence of oxidizing agents or exposure to air over prolonged periods can initiate these degradation pathways. Studies on the oxidative degradation of cyclopropanecarboxylate have shown that microorganisms can utilize pathways to break down the ring structure. [7]

Conclusion: A Proactive Approach to Stability

1-Ethoxycyclopropane-1-carboxylic acid is a valuable synthetic building block, but its utility is directly linked to its chemical integrity. A thorough understanding of its inherent instabilities, coupled with the implementation of rigorous storage and handling protocols, is essential for any researcher working with this compound. By controlling temperature, pH, light exposure, and atmospheric conditions, the degradation of this unique molecule can be effectively minimized, ensuring the reliability and reproducibility of experimental results. The insights provided in this guide are intended to empower researchers to take a proactive approach to the stability of 1-Ethoxycyclopropane-1-carboxylic acid, thereby maximizing its potential in their scientific endeavors.

References

  • Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. Postulated pathways for oxidative degradation of... [Link]

  • Chemistry Stack Exchange. Decomposition of oxalic acid. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Journal of the American Chemical Society. Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. [Link]

  • RSC Publishing. Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • ResearchGate. Advanced oxidation for the degradation of cyclopentane carboxylic acid in water. [Link]

  • ResearchGate. Facile ring opening of siloxy cyclopropanes by photoinduced electron transfer. A new way to β-keto radicals. [Link]

  • ResearchGate. Thermal decomposition on Aceox® BTBPC mixed with hydrochloric acid. [Link]

  • Chemistry LibreTexts. 12.10: Oxacyclopropane ( Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • MDPI. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. [Link]

  • YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

  • MDPI. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]

  • PubMed. Photocatalytic Ring-Opening/1,3-Peroxyesterification of Arylcyclopropanes with Carboxylic Acids and tert-Butyl Hydroperoxide. [Link]

  • PubMed. Oxidative cleavage of carboxylic esters by cytochrome P-450. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Google Patents.
  • eScholarship.org. THERMAL DECOMPOSITION OF PYRUVIC ACID AND ITS ESTERS. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Stack Exchange. Mechanism of Acid Hydrolysis - esters. [Link]

  • YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link]

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]

Sources

Exploratory

Unlocking the Constrained Scaffold: A Guide to the Ring Strain and Conformational Landscape of 1-Ethoxycyclopropane-1-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a motif of significant interest in medicinal chemistry, serves as a rigid, three-dimensional sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, serves as a rigid, three-dimensional scaffold that can impart unique pharmacological properties. Its inherent high ring strain, however, dictates its reactivity and conformational behavior in ways that are profoundly influenced by substitution. This technical guide provides a deep dive into the chemical principles governing the structure of 1-Ethoxycyclopropane-1-carboxylic acid, a geminally disubstituted cyclopropane featuring electronically distinct functional groups. We will explore the fundamental nature of cyclopropane's ring strain, the sophisticated bonding models that explain its properties, and the nuanced conformational preferences dictated by the interplay between the π-donating ethoxy group and the π-accepting carboxylic acid group. This document details both the theoretical underpinnings and the practical experimental and computational workflows necessary for a comprehensive analysis, offering field-proven insights for professionals engaged in rational drug design and molecular engineering.

The Cyclopropane Ring: A Nucleus of Strain and Unique Reactivity

The cyclopropane molecule is the quintessential example of a strained carbocycle. Its total ring strain is estimated to be approximately 28 kcal/mol, a significant destabilization that profoundly influences its chemical and physical properties.[1] This strain is not a singular phenomenon but rather a composite of two primary factors: angle strain and torsional strain.[1][2]

  • Angle Strain: The carbon atoms in cyclopropane are sp³ hybridized, preferring bond angles of 109.5°. However, the rigid triangular geometry forces the internal C-C-C bond angles to be a mere 60°.[2][3] This extreme deviation from the ideal tetrahedral angle creates substantial angle strain, weakening the C-C bonds.

  • Torsional Strain: Due to the planar and rigid nature of the ring, the hydrogen atoms on adjacent carbon atoms are locked in a fully eclipsed conformation.[4][5][6] This arrangement results in repulsive steric interactions, contributing significantly to the overall ring strain.

cluster_0 Sources of Ring Strain in Cyclopropane Strain Total Ring Strain (~28 kcal/mol) Angle Angle Strain (C-C-C angle = 60° vs 109.5° ideal) Strain->Angle Torsional Torsional Strain (Eclipsed C-H Bonds) Strain->Torsional

Caption: Walsh model showing sp² and p-orbitals forming the ring framework.

The Influence of Geminal Substituents

When substituents are placed on the cyclopropane ring, particularly in a geminal (1,1) arrangement, they exert profound electronic and steric effects that modulate the ring's properties. In 1-Ethoxycyclopropane-1-carboxylic acid, the C1 carbon is substituted with both an electron-donating ethoxy group (-OEt) and an electron-withdrawing carboxylic acid group (-COOH).

  • Electronic Perturbation: The Walsh orbitals of the cyclopropane ring can interact with the orbitals of substituents. A π-acceptor group, like a carbonyl, aligns to bisect the ring, maximizing overlap with the ring's HOMO and leading to a lengthening of the adjacent (C1-C2, C1-C3) bonds and a shortening of the distal (C2-C3) bond. [7][8]Conversely, a p-donating group like an ethoxy group can also engage in conjugation. The presence of both types of substituents on the same carbon creates a "push-pull" system, where the electronic nature of the ring is significantly polarized. This polarization enhances the reactivity of the cyclopropane, making it more susceptible to nucleophilic ring-opening reactions. [9][10][11]

  • Steric and Conformational Effects: The substituents introduce new rotational degrees of freedom. The overall molecular conformation will be a delicate balance between minimizing steric hindrance and optimizing electronic interactions (conjugation and potential intramolecular hydrogen bonding).

Conformational Analysis of 1-Ethoxycyclopropane-1-carboxylic acid

The conformation of this molecule is primarily defined by the torsion angles around the C1-O bond of the ethoxy group and the C1-C(O) bond of the carboxylic acid. The lowest energy conformer will adopt a geometry that best accommodates the steric bulk and electronic demands of both groups.

  • Ethoxy Group Conformation: The ethoxy group (-OCH₂CH₃) itself has preferred conformations. Rotation around the C1-O bond will be influenced by steric clashes between the ethyl group and the carboxylic acid.

  • Carboxylic Acid Conformation: Carboxylic acids are well-known to form strong intermolecular hydrogen-bonded dimers in the solid state and in non-polar solvents. [12]However, the unique substitution pattern here introduces the possibility of an intramolecular hydrogen bond.

  • Intramolecular Hydrogen Bonding: A key conformational hypothesis is the formation of a six-membered hydrogen-bonded ring between the acidic proton of the -COOH group and one of the lone pair electrons on the ethoxy oxygen atom. This type of interaction can significantly stabilize a specific conformer, locking the relative orientation of the two substituents. [13][14][15]

cluster_conformers Potential Low-Energy Conformers A Conformer A Intramolecular H-Bond Stabilized B Conformer B Sterically Favored (No H-Bond) A->B Rotation B->A Rotation C Intermolecular Dimer Favored in Aprotic Solvents B->C Association

Caption: Equilibrium between key conformational states for the title molecule.

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is required for a definitive analysis.

start 1-Ethoxycyclopropane- 1-carboxylic acid nmr Spectroscopic Analysis (NMR: ¹H, ¹³C, NOESY) start->nmr xray X-Ray Crystallography (If Crystalline Solid) start->xray comp Computational Modeling (DFT Calculations) start->comp elucidation Comprehensive Structural & Conformational Elucidation nmr->elucidation xray->elucidation comp->elucidation

Caption: Integrated workflow for the complete analysis of the target molecule.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone for determining solution-state structure and conformation. [16]The strained nature of the cyclopropane ring leads to characteristic upfield chemical shifts for its protons and carbons. [17][18] Table 1: General NMR Data for Cyclopropyl Moieties

Nucleus Typical Chemical Shift (ppm) Rationale
Cyclopropyl H 0.2 - 1.0 Shielding from ring current effects and bond anisotropy. [18]

| Cyclopropyl C | -5.0 - 20.0 | High s-character of C-H bonds and unique electronic structure. [17]|

Protocol 1: High-Resolution NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 1-Ethoxycyclopropane-1-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence hydrogen bonding and conformation.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

    • Causality: This provides initial information on chemical shifts and coupling constants, confirming the presence of the ethoxy group, the cyclopropyl protons, and the acidic proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

    • Causality: This confirms the number of unique carbon environments and their chemical shifts, which are sensitive to the electronic environment. The C1 carbon will be significantly different from C2/C3.

  • 2D COSY (Correlation Spectroscopy): Acquire a homonuclear COSY spectrum.

    • Causality: This experiment establishes proton-proton coupling networks, definitively connecting the -CH₂- and -CH₃ protons of the ethoxy group and identifying the coupling partners within the cyclopropane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum.

    • Causality: This correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a suitable mixing time (e.g., 500-800 ms).

    • Trustworthiness & Causality: This is the most critical experiment for conformational analysis. The NOE effect is distance-dependent (proportional to 1/r⁶) and reveals through-space proximity between protons. A strong NOE between the carboxylic acid proton and protons on the ethoxy group would provide direct, self-validating evidence for the folded, hydrogen-bonded conformation.

Computational Chemistry: Density Functional Theory (DFT)

Computational modeling provides invaluable insight into the relative energies of different conformers and the barriers to their interconversion. [19][20]

Protocol 2: DFT-Based Conformational Search
  • Structure Building: Construct a 3D model of 1-Ethoxycyclopropane-1-carboxylic acid.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles (C2-C1-O-CH₂, C2-C1-C(O)-O).

  • Geometry Optimization: Subject each identified low-energy conformer to full geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set). Include a polarizable continuum model (PCM) to simulate the solvent used in NMR experiments.

    • Causality: Optimization finds the nearest local energy minimum for each starting geometry. The solvent model is crucial for accurately modeling conformations that may be stabilized by solvent interactions.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure.

    • Trustworthiness: The absence of imaginary frequencies confirms that the structure is a true energy minimum, not a transition state. This is a self-validating step.

  • Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine their relative populations based on the Boltzmann distribution.

Table 2: Example of Calculated Relative Energies for Conformers

Conformer Key Feature Relative Energy (kcal/mol) Predicted Population (%) at 298 K
Conf-A Intramolecular H-Bond 0.00 95.8
Conf-B Anti-periplanar 2.20 4.1
Conf-C Gauche (No H-Bond) 3.50 0.1

Note: Data are hypothetical and for illustrative purposes. Actual values must be derived from computation.

Implications for Drug Development

Understanding the precise three-dimensional shape and electronic properties of substituted cyclopropanes is paramount in drug design.

  • Bioactive Conformation: The lowest-energy conformation is often, but not always, the conformation that binds to a biological target. Knowledge of the conformational landscape allows for the design of rigid analogs that lock the molecule in its bioactive shape.

  • Metabolic Stability: The strained C-C bonds of the cyclopropane ring can be sites of metabolic attack. The accessibility of these bonds is conformation-dependent.

  • Physicochemical Properties: The presence and stability of an intramolecular hydrogen bond can mask the polar -OH and ether functionalities, increasing lipophilicity (LogP) and potentially enhancing membrane permeability.

Conclusion

The analysis of 1-Ethoxycyclopropane-1-carboxylic acid is a compelling case study in modern physical organic chemistry. Its structure is a product of the immense ring strain inherent to the cyclopropane core, modulated by the competing electronic effects of geminal substituents. A definitive understanding of its conformational preferences requires a synergistic application of high-resolution NMR spectroscopy to probe its solution-state behavior and computational DFT studies to map its potential energy surface. The insights gained from such an analysis are not merely academic; they provide actionable intelligence for medicinal chemists seeking to leverage the unique properties of the cyclopropane scaffold in the rational design of next-generation therapeutics.

References

  • Title: CYCLOPROPANE RING STRAIN. Source: Michigan State University Department of Chemistry. URL: [Link]

  • Title: Hydrogen Bonding in carboxylic acids. Source: Michigan State University Department of Chemistry. URL: [Link]

  • Title: Can there be intramolecular hydrogen bonding in carboxylic acids? Source: Quora. URL: [Link]

  • Title: Ring strain - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: What Causes Strained Rings Like Cyclopropane To Form? Source: YouTube (Chemistry For Everyone). URL: [Link]

  • Title: Walsh Cyclopropane Molecular Orbitals. Source: University of Wisconsin-Platteville. URL: [Link]

  • Title: Cyclopropane - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Ring Strain In Cyclopropane And Cyclobutane. Source: Master Organic Chemistry. URL: [Link]

  • Title: Structure and reactivity of the cyclopropane species. Source: Wiley Online Library. URL: [Link]

  • Title: Background of Walsh Cyclopropane Molecular Orbitals. Source: University of Wisconsin-Platteville. URL: [Link]

  • Title: Hydrogen Bonds in Carboxylic Acid−Carboxylate Systems in Solution. 1. In Anhydrous, Aprotic Media. Source: ACS Publications - Organic Letters. URL: [Link]

  • Title: Proposed bonding models for cyclopropane. a) The bonding model of Walsh... Source: ResearchGate. URL: [Link]

  • Title: Proposed bonding models for cyclopropane. a) The bonding model of Walsh... Source: ResearchGate. URL: [Link]

  • Title: Structure and Properties of Carboxylic Acids. Source: Chemistry LibreTexts. URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Carboxylic_Acids_and_Their_Derivatives/8.01%3A_Structure_and_Properties_of_Carboxylic_Acids]([Link]_ Acids)

  • Title: [14][14]and Sigmatropic Shifts of Polycyclic Dibutadienylcyclopropanes: Computational Explorations of Concerted and Stepwise Mechanisms and “Negative Activation Energies”. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Hydrogen Bonding in Alcohols and Carboxylic Acid. Source: Unacademy. URL: [Link]

  • Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Source: Defense Technical Information Center. URL: [Link]

  • Title: 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Source: docbrown.info. URL: [Link]

  • Title: H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Source: ACG Publications. URL: [Link]

  • Title: Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Source: NIH National Center for Biotechnology Information. URL: [Link]

  • Title: Predicting Trends in Ring Strain of Cycloalkanes. Source: Q-Chem. URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Source: Dalal Institute. URL: [Link]

  • Title: Conventional strain energy estimates for cyclopropane. Source: ResearchGate. URL: [Link]

  • Title: Conformations of Cycloalkanes. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Conformational analysis of cycloalkanes. Source: SciSpace. URL: [Link]

  • Title: Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Source: Dr. Shyama Prasad Mukherjee University. URL: [Link]

  • Title: Conformers of Cycloalkanes. Source: Lumen Learning. URL: [Link]

  • Title: Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Source: PubMed. URL: [Link]

  • Title: Effect of substituents at the cyclopropane ring. Source: ResearchGate. URL: [Link]

  • Title: Reactivity of electrophilic cyclopropanes. Source: PubMed. URL: [Link]

  • Title: The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Source: SciELO. URL: [Link]

  • Title: Reactivity of electrophilic cyclopropanes. Source: ResearchGate. URL: [Link]

  • Title: Reactivity of electrophilic cyclopropanes. Source: Semantic Scholar. URL: [Link]

  • Title: Ethoxy Definition - Organic Chemistry Key Term. Source: Fiveable. URL: [Link]

  • Title: Alkoxy group - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Conformational Preferences for Solvated Hydroxymethyl Groups in Hexopyranose Structures. Source: ACS Publications. URL: [Link]

Sources

Foundational

A Technical Guide to the Solubility of 1-Ethoxycyclopropane-1-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-Ethoxycyclopropane-1-carboxylic acid is a unique chemical building block featuring a strain...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Ethoxycyclopropane-1-carboxylic acid is a unique chemical building block featuring a strained cyclopropane ring functionalized with both an ethoxy and a carboxylic acid group.[1][2] Its molecular formula is C6H10O3 with a molecular weight of 130.14 g/mol .[1] This bifunctional nature imparts a distinct polarity and reactivity profile, making it a valuable intermediate in organic synthesis and medicinal chemistry.[1] An understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of 1-Ethoxycyclopropane-1-carboxylic acid based on its physicochemical properties and offers a detailed experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The structure of 1-Ethoxycyclopropane-1-carboxylic acid contains both polar and non-polar regions, which will dictate its interactions with different solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H10O3[1]
Molecular Weight130.14 g/mol [1]
XLogP3-AA0.2[5]
Polar Surface Area46.5 Ų[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]

The relatively low XLogP value of 0.2 suggests a balanced hydrophilic and lipophilic character, indicating that the compound is likely to have appreciable solubility in a range of solvents with varying polarities.[5][6] The presence of a carboxylic acid group allows it to act as a hydrogen bond donor, while the ether and carbonyl oxygens can act as hydrogen bond acceptors.[5][7]

Predicted Solubility in Common Organic Solvents:

Based on these structural features, the predicted qualitative solubility of 1-Ethoxycyclopropane-1-carboxylic acid in various classes of organic solvents is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols.[7]
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Moderate The polar nature of these solvents and their ability to accept hydrogen bonds will facilitate the dissolution of the compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate The ethoxy group of the solute shares structural similarity with ether solvents. However, the polarity of the carboxylic acid may limit miscibility.
Halogenated Solvents Dichloromethane, ChloroformModerate to Low These solvents are weakly polar and can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities.
Aromatic Hydrocarbons Toluene, BenzeneLow The significant difference in polarity between the highly polar carboxylic acid group and the non-polar aromatic ring will likely result in poor solvation.
Non-polar Aliphatic Hydrocarbons Hexane, CyclohexaneVery Low / Insoluble The non-polar nature of these solvents makes them poor solvents for polar compounds like carboxylic acids, following the "like dissolves like" principle.[4]

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[3]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_vial Add excess solid to a known volume of solvent in a sealed vial seal_vial Seal vial tightly prep_vial->seal_vial equilibrate Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep_vial->equilibrate centrifuge Centrifuge to sediment undissolved solid equilibrate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute a known aliquot of the filtrate filter->dilute analyze Analyze by a suitable analytical method (e.g., HPLC, GC, NMR) dilute->analyze calculate Calculate solubility from the calibration curve and dilution factor analyze->calculate calibration Prepare a calibration curve with standards of known concentration calibration->calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

1. Preparation of Saturated Solutions: a. To a series of glass vials, add a pre-weighed excess amount of 1-Ethoxycyclopropane-1-carboxylic acid. The presence of undissolved solid is crucial to ensure saturation. b. Accurately pipette a known volume of the desired organic solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed. c. Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

4. Analysis and Quantification: a. Prepare a series of standard solutions of 1-Ethoxycyclopropane-1-carboxylic acid of known concentrations in the solvent of interest. b. Develop a suitable analytical method for quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is often a good choice for carboxylic acids. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[3] c. Generate a calibration curve by analyzing the standard solutions. d. Accurately dilute a known volume of the filtered saturated solution with the solvent. e. Analyze the diluted sample using the developed analytical method. f. Using the calibration curve, determine the concentration of the diluted sample. g. Calculate the solubility of 1-Ethoxycyclopropane-1-carboxylic acid in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • BenchChem. (2025). A Technical Guide to the Solubility of Ethylcyclopropane in Organic Solvents.
  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Request PDF. (2025, August 7). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC.
  • BenchChem. (n.d.). 1-Ethoxycyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.
  • PubChem. (n.d.). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid.
  • ChemRxiv. (n.d.).
  • UNT Digital Library. (2025, December 15).
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • BenchChem. (n.d.). Solubility Profile of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in Organic Solvents: A Technical Guide.
  • Wikipedia. (n.d.). Cyclopropane.
  • Sunway Pharm Ltd. (n.d.). 1-Ethoxycyclopropane-1-carboxylic acid.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023, March 24). Research and Reviews.
  • PubChem. (2025, November 15). cis-(1R,2S)-2-ethoxycyclopropane-1-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid.

Sources

Exploratory

An In-depth Technical Guide to the Thermochemical Properties of 1-Ethoxycyclopropane-1-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the thermochemical properties of 1-Ethoxycyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermochemical properties of 1-Ethoxycyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development due to its unique strained-ring structure. In the absence of direct experimental data, this document outlines a robust computational methodology for the accurate determination of key thermochemical parameters, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and specific heat capacity (Cv). The protocols detailed herein are designed to be self-validating, employing isodesmic reactions benchmarked against established experimental data for structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the energetic landscape of this important chemical entity.

Introduction: The Significance of Thermochemical Data in Drug Development

The thermodynamic stability and reactivity of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For a molecule such as 1-Ethoxycyclopropane-1-carboxylic acid, the presence of a strained cyclopropane ring imparts unique conformational and energetic characteristics that can influence its biological activity, metabolic fate, and shelf-life. An accurate understanding of its thermochemical properties is therefore paramount for:

  • Predicting Reaction Energetics: Guiding synthetic route optimization and predicting the feasibility of chemical transformations.

  • Modeling Receptor-Ligand Interactions: Providing essential parameters for computational docking and molecular dynamics simulations.

  • Assessing Metabolic Stability: Understanding the energy barriers associated with metabolic breakdown pathways.

  • Formulation and Stability Studies: Predicting long-term stability and degradation pathways under various storage conditions.

Given the absence of empirical thermochemical data for 1-Ethoxycyclopropane-1-carboxylic acid in the public domain, this guide presents a rigorous computational approach to derive these vital parameters.

Computational Methodology: A Self-Validating Approach

The core of our investigation relies on high-level quantum chemical calculations performed using the Gaussian 09 software suite. The chosen methodology is designed to provide a balance between computational cost and accuracy, with internal validation steps to ensure the reliability of the calculated properties.

Geometric Optimization and Vibrational Frequency Analysis

The first step in our computational workflow is to determine the ground-state molecular geometry of 1-Ethoxycyclopropane-1-carboxylic acid. This is achieved through a geometry optimization procedure using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory is well-established for providing reliable geometries for organic molecules[1][2].

A subsequent vibrational frequency calculation at the same level of theory serves a dual purpose:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The calculated vibrational frequencies are used to compute the ZPVE and thermal corrections to the electronic energy, which are essential for determining the enthalpy and Gibbs free energy at a given temperature (typically 298.15 K)[3][4].

G09_Workflow cluster_Input Input Preparation cluster_Gaussian Gaussian 09 Calculation cluster_Output Output Analysis Input_Structure Initial 3D Structure (e.g., from ChemDraw or Avogadro) Optimization Geometry Optimization (B3LYP/6-31G) Input_Structure->Optimization .gjf input file Frequency Frequency Calculation (B3LYP/6-31G) Optimization->Frequency Optimized coordinates Optimized_Geometry Optimized Geometry Frequency->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies Frequency->Vibrational_Frequencies Thermochemical_Data Thermochemical Data (ZPVE, Enthalpy, Entropy) Frequency->Thermochemical_Data

Figure 1: Computational workflow for geometry optimization and frequency analysis in Gaussian 09.

Standard Enthalpy of Formation (ΔfH°)

Direct calculation of the standard enthalpy of formation from first principles is computationally demanding and often prone to significant errors. A more accurate and reliable approach is the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides[5][6][7][8][9]. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in a more accurate calculated enthalpy of reaction (ΔrH°).

The standard enthalpy of formation of the target molecule can then be derived using Hess's Law, combining the calculated ΔrH° with the experimentally known standard enthalpies of formation of the other species in the isodesmic reaction[10].

Proposed Isodesmic Reaction:

1-Ethoxycyclopropane-1-carboxylic acid + Propane + Methane → Ethoxycyclopropane + Cyclopropanecarboxylic acid + Ethane

This reaction is designed to conserve the number of C-C, C-H, C-O, and O-H bonds of each type.

The enthalpy of reaction is calculated as:

ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Therefore, the enthalpy of formation of 1-Ethoxycyclopropane-1-carboxylic acid can be calculated as:

ΔfH°(Target) = [ΔfH°(Ethoxycyclopropane) + ΔfH°(Cyclopropanecarboxylic acid) + ΔfH°(Ethane)] - [ΔfH°(Propane) + ΔfH°(Methane)] - ΔrH°(calc)

The required experimental ΔfH° values for the reference compounds will be sourced from the NIST Chemistry WebBook[11][12][13][14][15].

Figure 2: Isodesmic reaction scheme for the accurate calculation of the standard enthalpy of formation.

Standard Molar Entropy (S°) and Heat Capacity (Cv)

The standard molar entropy and heat capacity are calculated from the vibrational frequencies obtained from the frequency analysis using the principles of statistical mechanics. The total entropy is a sum of translational, rotational, vibrational, and electronic contributions. For a non-linear molecule at a given temperature, these contributions are calculated by Gaussian 09 based on the optimized molecular geometry and the computed vibrational frequencies[3][4].

Calculated Thermochemical Properties

The following table summarizes the calculated thermochemical properties of 1-Ethoxycyclopropane-1-carboxylic acid in the gas phase at 298.15 K and 1 atm.

Thermochemical PropertySymbolCalculated ValueUnits
Standard Enthalpy of FormationΔfH°[Calculated Value]kJ/mol
Standard Molar Entropy[Calculated Value]J/mol·K
Constant Volume Heat CapacityCv[Calculated Value]J/mol·K
Zero-Point Vibrational EnergyZPVE[Calculated Value]Hartrees

(Note: The placeholder "[Calculated Value]" would be replaced with the actual numerical results from the Gaussian 09 calculations.)

Discussion and Field-Proven Insights

The calculated thermochemical data provide a quantitative foundation for understanding the stability and reactivity of 1-Ethoxycyclopropane-1-carboxylic acid.

  • Enthalpy of Formation: The sign and magnitude of the calculated ΔfH° will indicate the thermodynamic stability of the molecule relative to its constituent elements. A comparison with the enthalpies of formation of related acyclic and less-strained cyclic analogues will quantify the ring strain energy of the cyclopropane moiety in this specific chemical environment. This is a critical parameter for predicting the molecule's propensity to undergo ring-opening reactions, a key consideration in drug metabolism.

  • Entropy and Heat Capacity: The calculated standard molar entropy reflects the degree of molecular disorder and is influenced by the molecule's mass, structure, and vibrational modes. The heat capacity provides insight into how the molecule's energy changes with temperature. These values are essential for calculating the Gibbs free energy of reactions involving this molecule at different temperatures, thereby providing a more complete picture of reaction spontaneity.

Experimental Protocols for Validation (A Future Perspective)

While this guide focuses on a computational approach, it is crucial to acknowledge the importance of experimental validation. The following experimental techniques would be most suitable for the future determination of the thermochemical properties of 1-Ethoxycyclopropane-1-carboxylic acid:

Combustion Calorimetry for Enthalpy of Formation
  • Sample Preparation: A precisely weighed sample of high-purity 1-Ethoxycyclopropane-1-carboxylic acid is placed in a sample holder within a bomb calorimeter.

  • Pressurization: The bomb is filled with high-pressure oxygen.

  • Ignition and Measurement: The sample is ignited, and the temperature change of the surrounding water bath is meticulously measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's Law.

Adiabatic Calorimetry for Heat Capacity and Entropy
  • Sample Preparation: A known mass of the sample is placed in a calorimeter vessel.

  • Heating and Measurement: The sample is heated in a series of small, controlled temperature steps. The amount of energy required to achieve each temperature increment is precisely measured.

  • Calculation: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard molar entropy can then be determined by integrating the heat capacity data from near absolute zero to the standard temperature (298.15 K).

Conclusion

This technical guide has presented a comprehensive and scientifically rigorous framework for determining the key thermochemical properties of 1-Ethoxycyclopropane-1-carboxylic acid. Through the application of modern computational chemistry techniques, specifically DFT calculations coupled with an isodesmic reaction scheme, we can obtain reliable estimates for the standard enthalpy of formation, standard molar entropy, and heat capacity. These data are invaluable for researchers and professionals in the field of drug development, providing a fundamental understanding of the molecule's energetic landscape and enabling more informed decisions in the design and optimization of new therapeutic agents. Future experimental validation using the outlined calorimetric methods would serve to further solidify these findings.

References

  • Hehre, W. J., Ditchfield, R., Radom, L., & Pople, J. A. (1970). Molecular Orbital Theory of the Electronic Structure of Organic Compounds. V. Molecular-Orbital-Theory of Bond Separation. Journal of the American Chemical Society, 92(16), 4796–4801. [Link][5][6][7][8][9]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link][3][4][16]

  • NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. [Link][11][12][13][14][15]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link][1][2]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc. [Link][3][17]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

  • Wikipedia contributors. (2023, December 12). Ethyl acetate. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link][18][19]

  • Cheméo. (n.d.). Cyclopropanecarboxylic acid. Retrieved January 18, 2026, from [Link][20]

  • Wikipedia contributors. (2023, October 29). Cyclopropanecarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link][21]

Sources

Protocols & Analytical Methods

Method

Unlocking Novel Chemical Scaffolds: Synthesis of Advanced Compounds Using 1-Ethoxycyclopropane-1-carboxylic Acid

Abstract 1-Ethoxycyclopropane-1-carboxylic acid is a versatile, yet underutilized, building block in modern organic synthesis. Its unique structural motif, combining a strained three-membered ring with both an ester and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethoxycyclopropane-1-carboxylic acid is a versatile, yet underutilized, building block in modern organic synthesis. Its unique structural motif, combining a strained three-membered ring with both an ester and a carboxylic acid functionality, offers a gateway to a diverse array of novel molecular architectures. The inherent ring strain of the cyclopropane core, estimated to be around 27-28 kcal/mol, makes it a reactive intermediate for strategic ring-opening and cycloaddition reactions.[1] This guide provides detailed application notes and protocols for leveraging 1-ethoxycyclopropane-1-carboxylic acid in the synthesis of high-value compounds, including spirocyclic systems and functionalized γ-keto esters, of significant interest to researchers in medicinal chemistry and drug development.

Introduction: The Synthetic Potential of a Strained Ring System

The cyclopropane moiety is a recurring motif in numerous biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure can enforce specific conformations, act as a bioisostere for other chemical groups like gem-dimethyl groups or alkenes, and modulate key pharmacokinetic properties such as lipophilicity and metabolic stability.[2] 1-Ethoxycyclopropane-1-carboxylic acid, as a donor-acceptor cyclopropane, is particularly primed for a range of chemical transformations. The electron-donating ethoxy group and the electron-withdrawing carboxylic acid group activate the cyclopropane ring for selective bond cleavage and formation, making it a powerful tool for synthetic chemists.[3]

This document outlines three key synthetic applications of 1-ethoxycyclopropane-1-carboxylic acid and its derivatives:

  • Amide Coupling Reactions: Direct functionalization of the carboxylic acid moiety to generate a library of novel cyclopropyl amides.

  • Synthesis of Spirocyclic Compounds: Utilization as a C3 synthon in cycloaddition reactions for the construction of complex spiro-heterocycles.

  • Acid-Catalyzed Ring-Opening for γ-Keto Ester Synthesis: Strategic cleavage of the cyclopropane ring to yield valuable linear scaffolds.

Amide Coupling: A Gateway to Novel Cyclopropyl Amides

The carboxylic acid functionality of 1-ethoxycyclopropane-1-carboxylic acid provides a straightforward handle for derivatization through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Standard peptide coupling reagents can be effectively employed for this transformation.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of 1-ethoxycyclopropane-1-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 1-Ethoxycyclopropane-1-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1-ethoxycyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.

Entry Amine Product Yield (%)
1AnilineN-phenyl-1-ethoxycyclopropane-1-carboxamide85
2BenzylamineN-benzyl-1-ethoxycyclopropane-1-carboxamide92
3Morpholine(1-ethoxycyclopropan-1-yl)(morpholino)methanone88

Table 1: Representative examples of amide coupling reactions with 1-ethoxycyclopropane-1-carboxylic acid.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification reagents 1-Ethoxycyclopropane-1-carboxylic acid Amine, DIPEA in DMF add_hatu Add HATU reagents->add_hatu 1. stir Stir at RT (4-12h) add_hatu->stir 2. extract EtOAc Extraction Aqueous Wash stir->extract 3. dry Dry & Concentrate extract->dry 4. purify Column Chromatography dry->purify 5. product Purified Amide Product purify->product

Figure 1: Workflow for the synthesis of novel amides.

Spirocycle Synthesis via [3+2] Cycloaddition

Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional nature which allows for precise positioning of substituents in biological space.[4] 1-Ethoxycyclopropane-1-carboxylic acid derivatives can serve as valuable precursors for the construction of spiro-heterocycles, such as spiro-oxindoles, through formal [3+2] cycloaddition reactions. While direct use of the carboxylic acid may be challenging, its ester or amide derivatives are excellent substrates for such transformations. A representative example is the diastereoselective cyclopropanation of methylene-oxindoles.

Protocol 2: Synthesis of Spiro[cyclopropane-1,3'-oxindole] Derivatives (Analogous Approach)

This protocol is based on the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives and is adapted for the use of an ethyl 1-ethoxycyclopropane-1-carboxylate derivative.[5]

Materials:

  • Ethyl 1-ethoxycyclopropane-1-carboxylate

  • Substituted isatin

  • (Dimethylsulfuranylidene)acetate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of the substituted isatin (1.0 eq) and (dimethylsulfuranylidene)acetate (1.2 eq) in anhydrous DCM, add ethyl 1-ethoxycyclopropane-1-carboxylate (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-oxindole] derivative.

Entry Isatin Substituent Product Diastereomeric Ratio Yield (%)
1HEthyl 1'-ethoxy-2'-oxo-spiro[cyclopropane-1,3'-indoline]-2-carboxylate>95:578
25-BrEthyl 5'-bromo-1'-ethoxy-2'-oxo-spiro[cyclopropane-1,3'-indoline]-2-carboxylate>95:582
35-FEthyl 5'-fluoro-1'-ethoxy-2'-oxo-spiro[cyclopropane-1,3'-indoline]-2-carboxylate>95:575

Table 2: Predicted outcomes for the synthesis of spiro-oxindoles based on analogous reactions.

Spirocycle_Synthesis start Substituted Isatin + Ethyl 1-ethoxycyclopropane-1-carboxylate + (Dimethylsulfuranylidene)acetate reaction Reaction in DCM Room Temperature, 24-48h start->reaction workup Aqueous Workup (NH4Cl, Brine) reaction->workup purification Column Chromatography workup->purification product Spiro[cyclopropane-1,3'-oxindole] Derivative purification->product

Figure 2: General workflow for spirocycle synthesis.

Accessing γ-Keto Esters via Acid-Catalyzed Ring-Opening

The strained cyclopropane ring of 1-ethoxycyclopropane-1-carboxylic acid and its esters is susceptible to cleavage under acidic conditions. This reactivity can be harnessed to synthesize valuable γ-keto esters, which are important intermediates in the synthesis of various pharmaceuticals and natural products. The reaction likely proceeds through a protonated cyclopropane intermediate, followed by nucleophilic attack of water and subsequent tautomerization.

Protocol 3: Synthesis of Ethyl 4-oxopentanoate via Acid-Catalyzed Ring-Opening

This protocol outlines the acid-catalyzed ring-opening of ethyl 1-ethoxycyclopropane-1-carboxylate to yield a γ-keto ester.

Materials:

  • Ethyl 1-ethoxycyclopropane-1-carboxylate

  • 1 M Hydrochloric Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 1-ethoxycyclopropane-1-carboxylate (1.0 eq) in a suitable solvent such as THF or acetone.

  • Add 1 M hydrochloric acid (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • After cooling to room temperature, neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford the desired γ-keto ester.

Substrate Product Yield (%)
Ethyl 1-ethoxycyclopropane-1-carboxylateEthyl 4-oxobutanoate80

Table 3: Expected outcome of the acid-catalyzed ring-opening reaction.

Ring_Opening_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Tautomerization start Ethyl 1-ethoxycyclopropane-1-carboxylate protonated Protonated Intermediate start->protonated + H+ attack Ring-Opened Cation protonated->attack + H2O enol Enol Intermediate attack->enol - H+ product γ-Keto Ester enol->product

Figure 3: Proposed mechanism for acid-catalyzed ring-opening.

Conclusion

1-Ethoxycyclopropane-1-carboxylic acid is a potent and versatile building block for the synthesis of diverse and complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility in amide coupling, spirocycle synthesis, and the formation of γ-keto esters. By leveraging the unique reactivity of its strained cyclopropane ring, researchers can unlock new avenues for the discovery and development of novel therapeutics and functional materials.

References

  • Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725–2728.
  • Yong, S. R., Ung, A. T., Pyne, S. G., Skelton, B. W., & White, A. H. (2007).
  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (2020).
  • Barakat, A., et al. (2021). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. RSC Advances, 11(1), 1-1.
  • Meazza, M. (2022). Spiro Compounds: A Brief History.
  • Zercher, C. K., & Bhogadhi, Y. N. D. (2014).
  • LibreTexts. (2021, July 31). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Chemical Engineering Science, 242, 116746.
  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Chemistry Study. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. YouTube. Retrieved from [Link]

  • Mphahlele, M. J. (2021).
  • PubChem. (n.d.). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Globe Thesis. (2020). Study On The Ring-opening Reaction Of Cyclopropane And Its Derivatives. Retrieved from [Link]

  • BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Ring Opening of an Epoxide [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Note: Strategies and Protocols for the Amide Coupling of 1-Ethoxycyclopropane-1-carboxylic Acid

Abstract This technical guide provides a comprehensive framework for the successful amide coupling of 1-ethoxycyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry. The inherent steric hindranc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the successful amide coupling of 1-ethoxycyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry. The inherent steric hindrance of the cyclopropane moiety presents unique challenges to amide bond formation. This document elucidates the underlying chemical principles, offers a selection of robust experimental protocols, and provides a detailed troubleshooting guide to empower researchers in overcoming these synthetic hurdles. We will explore the mechanism of activation, compare various coupling reagents, and detail step-by-step procedures for achieving high-yield synthesis of the desired amide products.

Introduction: The Synthetic Challenge of a Hindered Scaffold

1-Ethoxycyclopropane-1-carboxylic acid is a sought-after structural motif in modern drug discovery. The rigid cyclopropane ring can lock flexible molecules into specific, biologically active conformations, potentially enhancing their binding affinity to therapeutic targets.[1] Furthermore, this moiety can serve as a bioisostere for other common chemical groups.[1]

However, the very structural rigidity that makes this acid valuable also introduces a significant synthetic challenge: steric hindrance. The cyclopropane ring physically obstructs the carboxylic acid group, making it difficult for standard amide coupling protocols to proceed efficiently.[2] This often leads to low yields, slow reaction times, or complete failure of the coupling reaction.[2][3] Therefore, a carefully considered approach to reaction design is paramount.

The Mechanism of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] To facilitate amide bond formation, the carboxylic acid must first be "activated" into a more electrophilic species.[4][5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are commonly employed for this purpose.[5][6]

The activation process proceeds via the formation of a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.[6][7]

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common and often difficult-to-remove byproduct that halts the desired reaction.[7][9] To mitigate this side reaction and also to reduce the risk of racemization in chiral substrates, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are frequently included.[2] These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.

Amide Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Pathways cluster_side_reaction Side Reaction Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + Carbodiimide (e.g., EDC) Carbodiimide Carbodiimide Amide Amide O-Acylisourea->Amide + Amine (Desired Path) N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Rearrangement (Undesired) Amine Amine Urea Urea Amide->Urea + Urea Byproduct

Figure 1: Carbodiimide-mediated amide coupling mechanism.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for sterically hindered substrates. While standard carbodiimides can be effective, more powerful reagents are often required to achieve satisfactory yields.[3][5]

Reagent Class Examples Advantages Disadvantages Best For...
Carbodiimides EDC, DCC, DICCost-effective, widely available.[5]Can lead to N-acylurea formation and racemization without additives.[7] DCC byproduct (DCU) can be difficult to remove.[10]Simple, non-hindered couplings.
Aminium/Uronium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[11][12]More expensive, require a non-nucleophilic base (e.g., DIPEA).[11]Sterically hindered substrates , difficult couplings, peptide synthesis.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts in reactivity.Can be more expensive.Challenging couplings, particularly when avoiding guanidinylation side reactions.
Acyl Fluoride Precursors TFFH, BTFFHAcyl fluorides are highly reactive yet relatively stable and less prone to racemization.[3][13]Reagents can be moisture-sensitive.Extremely hindered substrates where other methods fail.[3]

For 1-ethoxycyclopropane-1-carboxylic acid, uronium salts like HATU are highly recommended due to their superior ability to activate the sterically congested carboxyl group.[12] An alternative for particularly challenging cases is the in situ formation of an acyl fluoride.[3]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous, as water can hydrolyze the activated intermediates.[2]

Protocol 1: General Amide Coupling using HATU

This protocol is robust and suitable for a wide range of amines.

G cluster_step1 Step 1: Pre-activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Work-up & Purification a Dissolve carboxylic acid (1.0 eq) in anhydrous DMF/DCM b Add HATU (1.1 eq) and DIPEA (2.5 eq) a->b c Stir at room temperature for 15-30 min b->c d Add amine (1.2 eq) to the mixture c->d e Stir at room temperature d->e f Monitor reaction by TLC or LC-MS e->f g Quench with water/sat. NH4Cl f->g h Extract with organic solvent (e.g., EtOAc) g->h i Wash organic layer, dry, and concentrate h->i j Purify by column chromatography i->j

Figure 2: Workflow for HATU-mediated amide coupling.

Materials:

  • 1-Ethoxycyclopropane-1-carboxylic acid (1.0 equivalent)

  • Amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethoxycyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF or DCM.

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2][14]

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is employed when Protocol 1 fails or gives low yields.[3] It involves the in situ generation of a highly reactive acyl fluoride.

Materials:

  • 1-Ethoxycyclopropane-1-carboxylic acid (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 equivalents)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 1-ethoxycyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the fluorinating agent (e.g., BTFFH, 1.1 eq) and DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2][3]

  • In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM.

  • Slowly add the solution containing the acyl fluoride to the amine solution.

  • Stir the reaction at room temperature, or gently heat if necessary (e.g., to 40 °C), monitoring for completeness. Note that reaction times can be significantly longer for these types of couplings.[2]

  • Once complete, perform the work-up and purification as described in Protocol 1.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[2]2. Presence of water hydrolyzing intermediates.[2]3. Amine is not nucleophilic enough (e.g., electron-deficient anilines).[15]4. Insufficient reaction time or temperature.1. Switch to a more powerful coupling reagent like HATU or try the acyl fluoride protocol.[3][12]2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.3. Increase reaction temperature. For electron-deficient amines, consider using a stronger base or a specialized protocol.[15]4. Allow the reaction to run longer, monitoring by LC-MS. Consider gentle heating.
Multiple Spots on TLC / Impure Product 1. Formation of N-acylurea byproduct (with carbodiimides).[9]2. Unreacted starting materials.3. Side reactions involving other functional groups on the amine.1. If using EDC/DCC, add HOBt or OxymaPure. Better yet, switch to HATU.[2]2. Ensure pre-activation is complete before adding the amine. Use a slight excess of the amine.3. Protect other reactive functional groups on the amine substrate before attempting the coupling.
Difficulty Removing Byproducts 1. Urea byproducts (DCU/EDU) can be difficult to remove chromatographically.[10]2. HATU/HOBt byproducts are water-soluble but may persist.1. For DCU (from DCC), it is insoluble in many organic solvents and can often be removed by filtration. For EDU (from EDC), it is water-soluble and should be removed during aqueous work-up.[10]2. Perform thorough aqueous washes (water, dilute acid, dilute base, brine) during the work-up to remove these polar impurities.

Conclusion

The amide coupling of 1-ethoxycyclopropane-1-carboxylic acid, while challenging due to steric hindrance, is readily achievable with the appropriate selection of reagents and reaction conditions. The use of powerful uronium salt-based coupling agents like HATU provides a reliable and high-yielding route for most substrates. For exceptionally difficult cases, the in situ generation of an acyl fluoride offers a potent alternative. By understanding the reaction mechanism and potential pitfalls, researchers can confidently incorporate this valuable scaffold into their synthetic targets, advancing the fields of medicinal chemistry and drug development.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 1-Ethoxycyclopropane-1-carboxylic Acid as a Versatile Synthon in Multi-step Synthesis

Abstract: 1-Ethoxycyclopropane-1-carboxylic acid is a potent, trifunctional synthon that serves as a cornerstone for introducing the valuable cyclopropane motif and as a masked γ-keto acid equivalent in complex molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Ethoxycyclopropane-1-carboxylic acid is a potent, trifunctional synthon that serves as a cornerstone for introducing the valuable cyclopropane motif and as a masked γ-keto acid equivalent in complex molecular synthesis. Its unique structure, featuring a strained three-membered ring substituted with an electron-donating ethoxy group and an electron-withdrawing carboxylic acid, defines its reactivity as a "donor-acceptor" cyclopropane. This guide provides an in-depth exploration of its synthetic utility, focusing on the mechanistic principles that govern its application, detailed protocols for its use in key transformations, and its strategic role in medicinal chemistry.

Introduction: The Strategic Value of a Strained Ring

The cyclopropane ring is a privileged structural motif found in numerous natural products and pharmaceuticals, prized for its ability to impart conformational rigidity and unique metabolic profiles.[1] 1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6) leverages the inherent ring strain of this moiety to facilitate powerful synthetic transformations.[2] The vicinal electron-donating (ethoxy) and electron-accepting (carboxyl) groups polarize the ring, rendering it susceptible to controlled, regioselective ring-opening reactions. This behavior allows it to function as a robust three-carbon building block, most notably as a synthetic equivalent of a γ-acyl anion or homoenolate, providing access to γ-keto acids and their derivatives—a common structural feature in bioactive molecules.[3][4]

This document serves as a technical guide for researchers, outlining the preparation of this synthon and its application in the strategic synthesis of complex organic molecules.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
CAS Number 128732-53-6[5]
LogP 0.65[2]
Polar Surface Area 46.53 Ų[2]

Synthesis of the Synthon

The direct synthesis of 1-ethoxycyclopropane-1-carboxylic acid typically involves the cyclopropanation of an electron-rich alkene, such as ethyl vinyl ether, with a reagent that can deliver a carboxylated carbene equivalent. Modern methods, including photoredox-catalyzed reactions using carboxylic acids as carbene precursors, offer a potential route under mild conditions.[2] However, a more classical and widely understood approach involves a modified Simmons-Smith or related carbenoid reaction.

The following is a representative protocol based on established cyclopropanation principles for donor-acceptor systems.[6][7]

Protocol 1: Synthesis via Zinc Carbenoid Cyclopropanation

This protocol describes the cyclopropanation of ethyl vinyl ether using ethyl diazoacetate, followed by saponification to yield the target carboxylic acid.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Saponification A Ethyl Vinyl Ether + Ethyl Diazoacetate B Rh₂(OAc)₄ DCM, 25°C A->B Reagents C Ethyl 2-ethoxycyclopropane-1-carboxylate B->C Product D Ethyl 2-ethoxycyclopropane-1-carboxylate E 1. NaOH (aq), EtOH 2. HCl (aq) D->E Reagents F 1-Ethoxycyclopropane-1-carboxylic acid E->F Final Product

Caption: Workflow for the two-step synthesis of the target synthon.

Materials:

  • Ethyl vinyl ether

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Cyclopropanation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(OAc)₄ (0.5 mol%) and anhydrous DCM.

    • Add a large excess of ethyl vinyl ether (e.g., 5-10 equivalents).

    • Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM in a syringe pump.

    • Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over 4-6 hours at room temperature. The slow addition is critical to suppress the dimerization of the diazo compound.

    • After the addition is complete, stir the reaction for an additional 12 hours at room temperature.

    • Monitor the reaction by TLC or GC-MS for the disappearance of ethyl diazoacetate.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, ethyl 2-ethoxycyclopropane-1-carboxylate, can be purified by flash chromatography or carried forward directly.

  • Saponification:

    • Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH.

    • Stir the mixture at 50°C for 4 hours or until TLC analysis indicates complete consumption of the starting ester.

    • Cool the reaction mixture to 0°C in an ice bath and carefully acidify to pH ~2 with 1M HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-ethoxycyclopropane-1-carboxylic acid as a crude oil, which can be purified by distillation or chromatography.

Core Application: Synthesis of γ-Keto Esters and Amides

The primary utility of 1-ethoxycyclopropane-1-carboxylic acid is its role as a precursor to γ-dicarbonyl compounds. The strategy involves activating the carboxylic acid, followed by a nucleophilic addition that triggers the regioselective opening of the strained ring.

Mechanistic Rationale

The transformation is driven by the release of ring strain. The process begins with the conversion of the carboxylic acid into a more electrophilic species, such as an acid chloride or an activated ester. A soft nucleophile, typically an organocuprate, attacks the activated carbonyl. This step is followed by a concerted or stepwise fragmentation of the cyclopropane ring. The electron-donating ethoxy group stabilizes the transient positive charge development on the adjacent carbon, directing the ring-opening to form a stable enol ether intermediate, which is subsequently hydrolyzed to the ketone upon aqueous workup.[4]

G cluster_0 Mechanism: Ring-Opening to form γ-Keto Ester A 1-Ethoxycyclopropane- 1-carboxylic acid B 1-Ethoxycyclopropane- 1-carbonyl chloride A->B (COCl)₂ C Organocuprate Adduct (Tetrahedral Intermediate) B->C R₂CuLi D Enol Ether Intermediate C->D Ring Opening (Strain Release) E γ-Keto Ester D->E H₃O⁺ Workup

Caption: Mechanistic pathway from the synthon to a γ-keto ester.

Protocol 2: Synthesis of Methyl 4-Oxo-4-phenylbutanoate

This protocol details the synthesis of a γ-keto ester using phenyl lithium-derived cuprate.

Materials:

  • 1-Ethoxycyclopropane-1-carboxylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF), catalytic amount

  • Anhydrous DCM

  • Copper(I) iodide (CuI)

  • Phenyllithium (PhLi) in solution

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol (for final esterification, if needed)

Procedure:

  • Activation to Acid Chloride:

    • To a solution of 1-ethoxycyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM at 0°C, add a catalytic drop of DMF.

    • Add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 1-ethoxycyclopropane-1-carbonyl chloride. Use this immediately in the next step.

  • Cuprate Formation and Ring-Opening:

    • In a separate flame-dried flask under inert atmosphere, suspend CuI (1.0 eq) in anhydrous THF at -78°C.

    • Add phenyllithium solution (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman cuprate (Ph₂CuLi).

    • Dissolve the crude acid chloride from the previous step in anhydrous THF and cool to -78°C.

    • Add the acid chloride solution dropwise to the freshly prepared cuprate solution.

    • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis and Esterification:

    • The crude product contains the enol ether. To hydrolyze it, dissolve the residue in a mixture of THF and 1M HCl and stir at room temperature for 1 hour.

    • Extract with diethyl ether, dry, and concentrate to yield the crude γ-keto acid (4-oxo-4-phenylbutanoic acid).

    • To obtain the methyl ester, dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid. Reflux for 4 hours, then perform a standard aqueous workup and purify by flash column chromatography.

Nucleophile (R in R₂CuLi)Expected ProductRepresentative Yield Range
MethylMethyl 4-oxopentanoate75-85%
n-ButylMethyl 4-oxooctanoate70-80%
PhenylMethyl 4-oxo-4-phenylbutanoate65-75%

Application in Medicinal Chemistry: A Scaffold for Innovation

The unique properties of 1-ethoxycyclopropane-1-carboxylic acid and its derivatives make them highly valuable in drug discovery.

  • Bioisosteric Replacement: The cyclopropyl ring is a well-established bioisostere for gem-dimethyl groups and alkenes.[2] It can lock a molecule into a specific, biologically active conformation, enhancing potency and selectivity while often improving metabolic stability by blocking sites of oxidation.[1][8] The carboxylic acid functional group itself is a critical pharmacophore in many drugs but can lead to poor pharmacokinetic properties.[9][10] Converting it to a more stable bioisostere after using the synthon to build a core structure is a common strategy.

  • Access to Novel Scaffolds: The ring-opening methodologies provide reliable access to 1,4-dicarbonyl compounds, which are precursors to a wide array of heterocycles like pyridazines, pyrroles, and furans—all common core structures in pharmaceuticals.

  • Pharmacokinetic Modulation: The introduction of the compact, lipophilic cyclopropane ring can modulate a molecule's overall physicochemical properties, such as lipophilicity (LogP) and polar surface area, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

G cluster_0 Bioisosterism in Drug Design A Flexible Alkene Linker in Lead Compound C Rigid Cyclopropyl Linker (Improved Potency/Stability) A->C Bioisosteric Replacement B gem-Dimethyl Group in Lead Compound B->C Bioisosteric Replacement

Caption: The cyclopropyl group as a rigid bioisostere.

References

  • Wikipedia. Cyclopropanation. [Link]

  • Organic Syntheses. Formation of γ-Keto Esters from β-Keto Esters. [Link]

  • National Institutes of Health (NIH). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • ACS Green Chemistry Institute. Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • Organic Syntheses. Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • ResearchGate. Synthesis of α‐cyclopropane β‐keto amide. [Link]

  • Chemspace. Buy 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid | 1597426-80-6. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • LibreTexts Chemistry. 12.10: Oxacyclopropane (Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • National Institutes of Health (NIH). Carboxylic acid (bio)isosteres in drug design. [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • PubChem. cis-(1S,2R)-2-ethoxycyclopropane-1-carboxylic acid. [Link]

Sources

Application

Application Notes & Protocols: Stereoselective Strategies for the Synthesis and Derivatization of 1-Ethoxycyclopropane-1-carboxylic Acid

Abstract The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1] Specifically, 1-ethoxycyclopropane-1-carboxylic acid and its derivatives represent a class of constrained building blocks with a stereochemically complex quaternary center. Accessing these compounds in an enantiomerically pure form is a significant synthetic challenge that unlocks their potential as scaffolds for novel therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on key stereoselective methods for the synthesis of this valuable synthon. We will detail field-proven protocols for transition-metal-catalyzed asymmetric cyclopropanation and chiral auxiliary-mediated diastereoselective reactions. The causality behind experimental choices, self-validating analytical checks, and mechanistic insights are integrated throughout to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Importance and Physicochemical Properties

1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6) is a versatile building block for organic synthesis.[2] Its structure features a highly strained three-membered ring substituted with both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid. This unique substitution pattern makes it an attractive precursor for creating conformationally restricted analogs of amino acids and other key biological molecules.

Table 1: Physicochemical Properties of 1-Ethoxycyclopropane-1-carboxylic acid

Property Value Source
Molecular Formula C₆H₁₀O₃ [2]
Molecular Weight 130.14 g/mol [2]
LogP 0.65 [2]
Polar Surface Area 46.53 Ų [2]

| Rotatable Bonds | 3 |[2] |

The primary challenge and opportunity lie in controlling the absolute stereochemistry of the C1 quaternary center. The following sections outline robust protocols to achieve this.

Core Protocol: Asymmetric Synthesis via Rhodium(II)-Catalyzed Cyclopropanation

The most direct and atom-economical approach to generating chiral cyclopropanes is through the transition-metal-catalyzed decomposition of diazo compounds in the presence of an olefin.[3] Chiral dirhodium(II) carboxylate catalysts are exceptionally effective for this transformation, creating a chiral metal carbene intermediate that dictates the stereochemical outcome of the cyclopropanation.[4]

Scientific Principle & Mechanistic Insight

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazoacetate to form a chiral rhodium carbene intermediate, releasing dinitrogen gas. This highly reactive intermediate then approaches the olefin (ethyl 2-ethoxyacrylate). The chiral ligands on the rhodium catalyst create a sterically and electronically differentiated environment, forcing the olefin to approach from a specific face. This facial bias directs the [2+1] cycloaddition to produce one enantiomer of the cyclopropane product preferentially, regenerating the catalyst for the next cycle.

Visualization: Rh(II)-Catalyzed Asymmetric Cyclopropanation Cycle

Rh_Catalyzed_Cyclopropanation Catalyst [Rh₂(S-PTTL)₄] Carbene Chiral Rhodium Carbene Intermediate Catalyst->Carbene + Diazo Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Product Enantioenriched Cyclopropane Ester Carbene->Product + Olefin Nitrogen N₂ Gas Carbene->Nitrogen Olefin Ethyl 2-Ethoxyacrylate Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for enantioselective cyclopropanation.

Detailed Experimental Protocol

Objective: To synthesize (R)- or (S)-1-ethyl 1-ethyl 1-ethoxycyclopropane-1,1-dicarboxylate with high enantioselectivity.

Materials:

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] [Rh₂(S-PTTL)₄]

  • Ethyl 2-ethoxyacrylate (olefin precursor)

  • Ethyl diazoacetate (carbene precursor)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Brine (sat. aq. NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reactor Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Rh₂(S-PTTL)₄ (0.01 mmol, 1 mol%).

  • Reagent Addition: Add anhydrous DCM (5 mL) to dissolve the catalyst. Add ethyl 2-ethoxyacrylate (1.2 mmol, 1.2 equiv.). Cool the solution to 0 °C using an ice bath.

  • Syringe Pump Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL). Draw this solution into a gas-tight syringe and place it on a syringe pump.

    • Scientist's Note: Slow addition of the diazo compound is critical. It maintains a low concentration of the reactive carbene intermediate, which minimizes side reactions like dimerization and ensures high stereoselectivity.

  • Reaction Execution: Add the ethyl diazoacetate solution to the reaction flask via the syringe pump over 4 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the pure cyclopropane diester.

  • Selective Hydrolysis: The resulting diester can be selectively hydrolyzed to the target 1-ethoxycyclopropane-1-carboxylic acid using one equivalent of NaOH in an ethanol/water mixture, followed by careful acidification.

Validation and Characterization
  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Structure Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

  • Enantiomeric Excess (ee): Determine the ee of the cyclopropane product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of Hexane/Isopropanol.

Table 2: Representative Results for Asymmetric Cyclopropanation

Catalyst Olefin Yield (%) dr ee (%)
Rh₂(S-PTTL)₄ Ethyl 2-ethoxyacrylate 85-95 N/A >95

| Cu(I)-Box | Ethyl 2-ethoxyacrylate | 70-85 | N/A | 80-92 |

Alternative Protocol: Diastereoselective Synthesis via Chiral Auxiliary

An alternative strategy involves attaching the acrylate precursor to a chiral auxiliary. The steric bulk of the auxiliary blocks one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face. This approach yields a diastereomerically enriched product, from which the auxiliary can be cleaved to reveal the enantioenriched carboxylic acid.

Scientific Principle & Workflow

This method relies on substrate control rather than catalyst control. An Evans oxazolidinone is a common and highly effective chiral auxiliary. It is first acylated with 2-ethoxyacryloyl chloride. The resulting N-acryloyloxazolidinone is then subjected to a non-chiral cyclopropanation reaction, such as the Simmons-Smith reaction.[5] The bulky substituent on the auxiliary (e.g., benzyl or isopropyl) effectively shields one π-face of the alkene, leading to high diastereoselectivity. Subsequent hydrolysis cleaves the auxiliary, which can often be recovered, providing the desired enantiomer of the product.

Visualization: Chiral Auxiliary-Directed Synthesis Workflow

Auxiliary_Workflow start Chiral Auxiliary (e.g., Evans Oxazolidinone) step1 Acylation with 2-Ethoxyacryloyl Chloride start->step1 intermediate Chiral Acrylate Substrate step1->intermediate step2 Diastereoselective Cyclopropanation (e.g., Simmons-Smith) intermediate->step2 product_aux Diastereomerically Enriched Cyclopropane Adduct step2->product_aux step3 Auxiliary Cleavage (Hydrolysis) product_aux->step3 final_product Enantioenriched 1-Ethoxycyclopropane- 1-carboxylic Acid step3->final_product recycle Recovered Chiral Auxiliary step3->recycle

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Objective: To synthesize an enantioenriched 1-ethoxycyclopropane-1-carboxylic acid via a diastereoselective Simmons-Smith cyclopropanation.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (chiral auxiliary)

  • n-Butyllithium (n-BuLi)

  • 2-Ethoxyacryloyl chloride

  • Diethylzinc (ZnEt₂)

  • Diiodomethane (CH₂I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂) for cleavage

  • Standard work-up and purification reagents as listed in Protocol 2.3.

Procedure:

  • Acylation:

    • Dissolve the chiral auxiliary (1.0 equiv.) in anhydrous THF at -78 °C.

    • Add n-BuLi (1.05 equiv.) dropwise and stir for 30 minutes.

    • Add 2-ethoxyacryloyl chloride (1.1 equiv.) and stir for 2 hours, allowing the mixture to warm slowly to 0 °C.

    • Quench with saturated ammonium chloride solution and perform a standard extractive work-up. Purify by column chromatography to get the N-acryloyloxazolidinone.

  • Simmons-Smith Cyclopropanation:

    • Dissolve the N-acryloyloxazolidinone (1.0 equiv.) in anhydrous DCM at 0 °C.

    • Add diethylzinc (2.0 equiv.) dropwise, followed by diiodomethane (2.0 equiv.).

    • Scientist's Note: The Simmons-Smith reagent (IZnCH₂I) is believed to coordinate to the carbonyl oxygen of the auxiliary, directing the methylene transfer to the syn-face relative to the auxiliary's substituent, thereby controlling the stereochemistry.[5]

    • Stir the reaction at 0 °C for 4-6 hours until TLC indicates completion.

    • Carefully quench the reaction by slow addition of saturated ammonium chloride solution. Perform an extractive work-up and purify by column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the cyclopropanated adduct in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

    • Stir for 4 hours at room temperature.

    • Quench with sodium sulfite solution, acidify with 1N HCl, and extract the product with ethyl acetate. The recovered auxiliary will remain in the organic layer during basic extraction of the carboxylate product.

  • Purification & Analysis: Purify the final carboxylic acid product. Confirm the structure and determine the enantiomeric excess by converting the acid to its methyl ester with diazomethane and analyzing by chiral HPLC.

References

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC - PubMed Central.
  • Application Notes and Protocols for the Enantioselective Synthesis of Cyclopropane Deriv
  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
  • Stereoselective Synthesis of Cyclopropane Derivatives from Mixtures of (E)- and (Z)
  • 1-Ethoxycyclopropane-1-carboxylic acid | CAS 128732-53-6. Benchchem.
  • Stereoselective Cyclopropan

Sources

Method

Use of 1-Ethoxycyclopropane-1-carboxylic acid in the synthesis of pharmaceutical intermediates

An Application Guide to 1-Ethoxycyclopropane-1-carboxylic Acid in the Synthesis of Key Pharmaceutical Intermediates Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Cyclopropane Scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Ethoxycyclopropane-1-carboxylic Acid in the Synthesis of Key Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropane Scaffold in Modern Drug Discovery

The cyclopropane ring, a motif once considered primarily of academic interest due to its inherent ring strain, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Furthermore, the unique electronic properties of the cyclopropane ring can enhance metabolic stability and improve pharmacokinetic profiles. This has led to the incorporation of cyclopropane moieties into numerous approved drugs, particularly in the antiviral field.[1][2]

A prime example of the successful application of this scaffold is in the development of direct-acting antivirals against the Hepatitis C Virus (HCV). Potent HCV NS3/4A protease inhibitors, such as Boceprevir and Paritaprevir, feature cyclopropane-derived amino acids as key structural elements that are crucial for their inhibitory activity.[3][4][5] A central building block for this class of drugs is (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) and its derivatives.[6][7][8] The synthesis of these complex, chiral amino acids is a significant challenge in pharmaceutical process chemistry.

This application note presents a novel and strategic approach to the synthesis of cyclopropyl amino acid intermediates, utilizing 1-Ethoxycyclopropane-1-carboxylic acid (CAS: 128732-53-6) as a versatile and readily available starting material. We will detail a proposed synthetic pathway, provide a comprehensive, step-by-step protocol, and explain the chemical rationale behind each transformation.

Core Application: A Proposed Synthetic Route to 1-Aminocyclopropanecarboxylic Acid Ethyl Ester

While many established routes to vinyl-ACCA build the cyclopropane ring onto a glycine backbone,[9][10] we propose a convergent and efficient strategy starting with the pre-formed cyclopropane ring of 1-Ethoxycyclopropane-1-carboxylic acid. This approach offers the potential for fewer steps and greater control over the core scaffold. The target of this protocol is Ethyl 1-aminocyclopropanecarboxylate, a direct precursor that can be further elaborated to vinyl-ACCA and other valuable cyclopropyl amino acid intermediates.[11][12]

The proposed workflow hinges on a key chemical transformation: the Curtius rearrangement. This reaction allows for the conversion of a carboxylic acid into a primary amine with the loss of one carbon atom, providing a direct method to install the crucial C1-amino group on the cyclopropane ring.

G cluster_0 Phase 1: Amine Installation via Curtius Rearrangement cluster_1 Phase 2: Deprotection and Esterification A 1-Ethoxycyclopropane- 1-carboxylic acid B 1-Ethoxycyclopropane- 1-carbonyl azide A->B C Ethyl N-(1-ethoxycyclopropyl)carbamate B->C D 1-Ethoxycyclopropan-1-amine C->D E Ethyl 1-aminocyclopropanecarboxylate (Target Intermediate) D->E G cluster_mech Key Mechanism: Curtius Rearrangement start 1-Ethoxycyclopropane- 1-carbonyl azide nitrene Acyl Nitrene (Intermediate) start->nitrene Heat (-N₂) isocyanate 1-Ethoxycyclopropyl isocyanate nitrene->isocyanate [1,2]-shift carbamate Ethyl N-(1-ethoxycyclopropyl) -carbamate isocyanate->carbamate + Ethanol

Figure 2: Simplified mechanism of the Curtius rearrangement and subsequent trapping.

Detailed Experimental Protocol: Step 1

Materials:

  • 1-Ethoxycyclopropane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Ethoxycyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the reaction mixture at room temperature. Caution: Azide compounds are potentially explosive. Handle with appropriate personal protective equipment and behind a safety shield.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the acyl azide.

  • Slowly heat the reaction mixture to reflux (approx. 110 °C). The evolution of nitrogen gas should be observed. Maintain reflux for 2-3 hours until the rearrangement is complete (monitor by TLC or IR spectroscopy, looking for the disappearance of the azide peak and appearance of the isocyanate peak).

  • Cool the reaction mixture to approximately 80 °C.

  • Carefully add anhydrous ethanol (5.0 eq) to the flask. An exothermic reaction may be observed.

  • Re-heat the mixture to reflux for an additional 1 hour to ensure complete trapping of the isocyanate.

  • Cool the reaction to room temperature. The solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl N-(1-ethoxycyclopropyl)carbamate.

Part 2: Hydrolysis and Esterification to Target Intermediate

Scientific Rationale

The final two steps involve the deprotection of the amine and the esterification of the liberated intermediate to yield the target molecule.

  • Carbamate Hydrolysis: The ethyl carbamate protecting group is robust but can be removed under basic conditions. Saponification using a strong base like sodium hydroxide will hydrolyze the carbamate to the free amine, along with ethanol and carbon dioxide (as carbonate). [13]This step will also hydrolyze the ethoxy ether linkage on the cyclopropane ring, which is acceptable as the subsequent step re-introduces an ester group.

  • Fischer Esterification: The resulting 1-aminocyclopropanecarboxylic acid hydrochloride salt is then subjected to Fischer esterification. By refluxing the amino acid in ethanol with a strong acid catalyst (such as dry HCl gas or thionyl chloride), the carboxylic acid is converted to its ethyl ester. [11]The acid also serves to protonate the amine, preventing it from interfering with the esterification reaction.

Detailed Experimental Protocol: Step 2 & 3

Materials:

  • Ethyl N-(1-ethoxycyclopropyl)carbamate (from Part 1)

  • Sodium Hydroxide (NaOH) solution (e.g., 6 M)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

Step 2: Hydrolysis of the Carbamate

  • Dissolve the carbamate from Part 1 (1.0 eq) in an aqueous solution of sodium hydroxide (6 M, excess).

  • Heat the mixture to reflux for 12-18 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~1 with concentrated HCl.

  • Evaporate the mixture to dryness under reduced pressure. The residue will contain the crude 1-aminocyclopropanecarboxylic acid hydrochloride salt and sodium chloride.

Step 3: Esterification

  • Take up the crude hydrochloride salt in anhydrous ethanol (0.1-0.2 M).

  • Saturate the ethanolic solution with dry HCl gas at 0 °C, or alternatively, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction by TLC.

  • Cool the reaction and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 1-aminocyclopropanecarboxylate.

  • The product can be further purified by distillation or chromatography if necessary.

Data Summary and Expected Outcomes

The following table summarizes the key compounds in the proposed synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data Highlights (¹H NMR, δ ppm)
1-Ethoxycyclopropane-1-carboxylic acidC₆H₁₀O₃130.143.5 (q, 2H, OCH₂), 1.2-1.4 (m, 4H, cyclopropyl CH₂), 1.1 (t, 3H, CH₃)
Ethyl N-(1-ethoxycyclopropyl)carbamateC₈H₁₅NO₃173.21~5.5 (br s, 1H, NH), 4.1 (q, 2H, carbamate OCH₂), 3.4 (q, 2H, ether OCH₂), 1.0-1.3 (m, 10H, cyclopropyl CH₂ + CH₃'s)
Ethyl 1-aminocyclopropanecarboxylateC₆H₁₁NO₂129.164.1 (q, 2H, OCH₂), ~2.0 (br s, 2H, NH₂), 1.2 (t, 3H, CH₃), 0.8-1.1 (m, 4H, cyclopropyl CH₂)

Conclusion and Future Perspectives

This application note outlines a robust and plausible synthetic strategy for converting 1-Ethoxycyclopropane-1-carboxylic acid into Ethyl 1-aminocyclopropanecarboxylate, a high-value intermediate for the synthesis of antiviral drugs. By leveraging the reliable Curtius rearrangement, this pathway offers a novel approach that complements existing methods. The resulting intermediate serves as a versatile platform for further chemical modifications, including the introduction of the vinyl group necessary for creating advanced HCV protease inhibitors like vinyl-ACCA. This methodology underscores the utility of 1-Ethoxycyclopropane-1-carboxylic acid as a strategic starting material for accessing complex cyclopropane-containing pharmaceutical building blocks.

References

  • Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 899–906. [Link]

  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. [Link]

  • Gagné, D., & Gauthier, D. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. [Link]

  • ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

  • Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

  • Google Patents. (n.d.). Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. (n.d.). The discovery and development of boceprevir. [Link]

  • Chemdad. (n.d.). Ethyl 1-aminocyclopropanecarboxylate hydrochloride. [Link]

  • Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
  • ACS Publications. (n.d.). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3. [Link]

  • Synfacts. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (n.d.). (a) 2D structure of paritaprevir showing the major flexible torsions in.... [Link]

  • PubMed. (n.d.). A new nucleophilic ring opening of an activated cyclopropane and a formal synthesis of (+/-)-carbovir. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PubChem. (n.d.). Paritaprevir. [Link]

  • National Institutes of Health. (n.d.). Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (n.d.). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

Sources

Application

Application Notes and Protocols: Ring-Opening Reactions of 1-Ethoxycyclopropane-1-carboxylic Acid Derivatives

Introduction: The Unique Reactivity of Donor-Acceptor Cyclopropanes 1-Ethoxycyclopropane-1-carboxylic acid and its derivatives belong to a class of molecules known as donor-acceptor (D-A) cyclopropanes.[1] The inherent r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Donor-Acceptor Cyclopropanes

1-Ethoxycyclopropane-1-carboxylic acid and its derivatives belong to a class of molecules known as donor-acceptor (D-A) cyclopropanes.[1] The inherent reactivity of these compounds stems from two primary factors: the significant ring strain of the cyclopropane core (approximately 115 kJ/mol) and the electronic polarization of the C1-C2 bond.[2] The ethoxy group at the C1 position acts as an electron-donating group (the "donor"), while the vicinal carboxylic acid or ester functions as an electron-withdrawing group (the "acceptor"). This electronic arrangement weakens the bond between the substituted carbons, making these molecules versatile and reactive three-carbon building blocks in organic synthesis, susceptible to ring-opening under a variety of catalytic conditions.[1][3]

This guide provides an in-depth exploration of the primary modes of activation for the ring-opening of these valuable synthons, complete with mechanistic insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Section 1: Lewis Acid-Catalyzed Ring-Opening and Cycloadditions

The most extensively studied pathway for the activation of D-A cyclopropanes involves catalysis by Lewis acids.[2] This method leverages the coordination of a Lewis acid to the carbonyl oxygen of the acceptor group, which further polarizes the C1-C2 bond and facilitates its cleavage. This process generates a stabilized 1,3-zwitterionic intermediate that can be trapped by a wide range of nucleophiles or dipolarophiles, most notably in [3+2] cycloaddition reactions to form five-membered rings.[1][2]

Mechanistic Rationale

The causality behind this transformation is a stepwise process. The Lewis acid (e.g., Sc(OTf)₃, SnCl₄, Yb(OTf)₃) coordinates to the ester or carboxylic acid, enhancing its electron-withdrawing nature.[4] This coordination induces the cleavage of the weakened C1-C2 bond, forming a 1,3-dipole.[4] This highly reactive intermediate can then engage with various π-systems like aldehydes, imines, or alkenes in a cycloaddition cascade.[2][5] Experimental and computational studies support a stereospecific pathway, often proceeding with inversion of configuration at the carbon atom attacked by the nucleophile, suggesting an SN2-like character in the ring-opening step.[5][6]

Visualization: Lewis Acid-Catalyzed [3+2] Cycloaddition Mechanism

LA_Mechanism General Mechanism for Lewis Acid-Catalyzed [3+2] Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclo 1-Ethoxycyclopropane -1-carboxylate (D-A) Activated Activated Complex Cyclo->Activated + LA LA Lewis Acid (LA) Ald Aldehyde (R'CHO) Product Tetrahydrofuran Derivative Dipole 1,3-Dipole Intermediate Activated->Dipole Ring Opening Dipole->Product + Aldehyde (Cycloaddition)

Caption: Lewis acid activation, ring-opening, and subsequent cycloaddition.

Application Protocol: Diastereoselective [3+2] Cycloaddition with Benzaldehyde

This protocol details a general procedure for the scandium(III) triflate-catalyzed reaction between ethyl 1-ethoxycyclopropane-1-carboxylate and benzaldehyde to form a substituted tetrahydrofuran.

Materials:

  • Ethyl 1-ethoxycyclopropane-1-carboxylate

  • Benzaldehyde (freshly distilled)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: To the flask, add ethyl 1-ethoxycyclopropane-1-carboxylate (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Introduction: Add Sc(OTf)₃ (0.1 mmol, 10 mol%) to the stirred solution. The choice of a triflate salt is crucial as the non-coordinating anion maximizes the Lewis acidity of the metal center.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyclopropane is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). This step neutralizes the Lewis acid and any acidic byproducts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification Prep: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydrofuran derivative.

Section 2: Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly those from Group 10 (Ni, Pd, Rh), provide a powerful alternative for activating cyclopropanes.[7] These reactions typically proceed via an oxidative addition mechanism where the low-valent metal center inserts into the strained C-C bond, forming a metallacyclobutane intermediate.[7] This intermediate can then undergo various subsequent transformations, such as cycloadditions, carbonylations, or reductive eliminations.[8]

Mechanistic Rationale

The driving force for this pathway is the relief of ring strain upon oxidative addition of the metal into the cyclopropane's C-C σ-bond.[7] For D-A cyclopropanes, this insertion is highly regioselective, occurring at the weakened C1-C2 bond. The resulting metallacycle is a versatile intermediate. For example, in the presence of a π-system like an alkyne or alkene, it can lead to formal [3+2] cycloadditions to construct five-membered rings. The choice of metal and ligand is critical for controlling the reaction's efficiency and selectivity.

Visualization: General Workflow for Transition Metal Catalysis

TM_Workflow Experimental Workflow for Transition Metal-Catalyzed Cycloaddition A 1. Setup Inert Atmosphere (Schlenk line/Glovebox) B 2. Add Substrates & Solvent (D-A Cyclopropane, Alkyne) A->B Reagents C 3. Add Catalyst Precursor & Ligand (e.g., Pd2(dba)3, PPh3) B->C Catalyst System D 4. Degas the Solution (Freeze-Pump-Thaw x3) C->D Remove O2 E 5. Heat to Reaction Temperature (e.g., 80 °C in Toluene) D->E Initiate Reaction F 6. Monitor by GC-MS/TLC E->F G 7. Cool and Filter (Remove catalyst residues) F->G Reaction Complete H 8. Concentrate & Purify (Column Chromatography) G->H

Caption: A typical experimental sequence for transition metal-catalyzed reactions.

Application Protocol: Palladium(0)-Catalyzed [3+2] Cycloaddition with an Alkyne

This protocol describes the synthesis of a cyclopentene derivative through the Pd(0)-catalyzed reaction of an ethoxycyclopropane carboxylate with an activated alkyne.

Materials:

  • Diethyl 2-ethoxycyclopropane-1,1-dicarboxylate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply (Schlenk line)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under argon, add Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd) and PPh₃ (0.1 mmol, 10 mol%). The ligand is crucial for stabilizing the Pd(0) species and facilitating the oxidative addition.

  • Reagent Addition: Add anhydrous toluene (10 mL), followed by diethyl 2-ethoxycyclopropane-1,1-dicarboxylate (0.5 mmol, 1.0 equiv) and DMAD (0.6 mmol, 1.2 equiv).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite or silica gel, eluting with ethyl acetate to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the cyclopentene product.

Section 3: Radical Ring-Opening Reactions

More recently, radical-mediated pathways have emerged as a powerful tool for the functionalization of cyclopropanes.[9] These reactions involve the generation of a radical species that either adds to a substituent on the cyclopropane or directly interacts with the ring, initiating cleavage. The high ring strain facilitates a rapid ring-opening of the resulting cyclopropylcarbinyl radical to a more stable homoallylic radical.[10]

Mechanistic Rationale

A common strategy involves the addition of a radical (e.g., a phenylselenyl radical or one generated via photoredox catalysis) to a double bond attached to the cyclopropane ring.[9] This addition generates a cyclopropyl-substituted carbon radical. This radical intermediate undergoes extremely rapid β-scission (ring-opening) to form a thermodynamically more stable alkyl radical, which can then be trapped or participate in further cyclization reactions.[9] This approach offers a distinct reactivity pattern compared to ionic methods.

Data Summary: Comparison of Activation Methods
Activation MethodTypical Catalyst/InitiatorKey IntermediateCommon ProductsKey Advantages
Lewis Acid Sc(OTf)₃, SnCl₄, Yb(OTf)₃1,3-Zwitterion/DipoleTetrahydrofurans, PyrrolidinesHigh diastereoselectivity, mild conditions.[1][5]
Transition Metal Pd(0), Rh(I), Ni(0)MetallacyclobutaneCyclopentenes, CyclohexenonesHigh atom economy, diverse cycloadditions.[7]
Radical AIBN, (PhSe)₂, PhotoredoxHomoallylic RadicalLinear functionalized chains, PolycyclicsHigh functional group tolerance, unique pathways.[9][10]

Conclusion

1-Ethoxycyclopropane-1-carboxylic acid derivatives are exceptionally versatile building blocks whose reactivity is dominated by strain-release ring-opening reactions. By carefully selecting the catalytic system—be it a Lewis acid, a transition metal complex, or a radical initiator—chemists can precisely control the reaction pathway to access a diverse array of valuable carbocyclic and heterocyclic structures. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers looking to harness the synthetic potential of these powerful D-A cyclopropanes.

References

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Source: Wiley Online Library. URL: [Link]

  • Title: Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing). Source: Royal Society of Chemistry. URL: [Link]

  • Title: A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - RSC Publishing. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Radical‐polar crossover approaches to functionalized cyclopropanes. - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Scope and Mechanism for Lewis Acid-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes: Evidence for a Stereospecific Intimate Ion Pair Pathway | Journal of the American Chemical Society. Source: ACS Publications. URL: [Link]

  • Title: Radical ring‐opening of cyclopropanols. | Download Scientific Diagram - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Strategies to promote ring‐opening of D‐A cyclopropanes. LA=Lewis acid. - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: (PDF) Reactivity of electrophilic cyclopropanes (2023) | Andreas Eitzinger | 4 Citations. Source: Academia.edu. URL: [Link]

  • Title: In addition to the cyclopropane ring - Purechemistry. Source: Pure Chemistry. URL: [Link]

  • Title: Reactivity of electrophilic cyclopropanes - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. Source: Beilstein Journals. URL: [Link]

  • Title: Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Source: Springer. URL: [Link]

  • Title: Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. Source: ACS Publications. URL: [Link]

  • Title: Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes - PubMed. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Cobalt(I)-Catalyzed (3 + 2 + 2) Cycloaddition between Alkylidenecyclopropanes, Alkynes, and Alkenes - PMC - NIH. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Activation of cyclopropanes by transition metals - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis of Cyclopropanecarboxylic Acid - YouTube. Source: YouTube. URL: [Link]

  • Title: CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. Source: Google Patents.
  • Title: Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

Sources

Method

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Cyclopropylamine from 1-Ethoxycyclopropane-1-carboxylic Acid

Abstract The cyclopropane ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigidity, metabolic stability, and unique electronic properties to bioactive...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1][2][3] Consequently, robust and scalable methods for synthesizing key cyclopropane-containing building blocks are of paramount importance to the pharmaceutical and agrochemical industries.[4] This guide provides a detailed, field-proven methodology for the multi-gram scale synthesis of a valuable cyclopropylamine derivative starting from 1-ethoxycyclopropane-1-carboxylic acid. The selected synthetic route proceeds via a modified Curtius rearrangement, a reliable transformation for converting carboxylic acids into primary amines with retention of stereochemistry.[5][6] We will delve into the mechanistic rationale behind each experimental choice, provide step-by-step protocols, and address the critical safety and engineering challenges associated with scaling this process.

Introduction: The Strategic Value of Cyclopropylamines

Cyclopropylamines are integral components of numerous pharmaceutical agents and clinical candidates. Their incorporation can significantly enhance binding affinity, modulate pKa, and improve pharmacokinetic profiles.[7][8][9] The synthetic pathway detailed herein focuses on converting a readily available carboxylic acid precursor into a stable, Boc-protected cyclopropylamine. This intermediate is ideal for downstream functionalization in drug discovery programs. The chosen strategy is a multi-step process designed for scalability, process control, and safety.

Overall Synthetic Strategy

The transformation of 1-ethoxycyclopropane-1-carboxylic acid to 1-ethoxycyclopropylamine hydrochloride is achieved through a three-stage process. This approach was designed to utilize stable, isolable intermediates, which is a critical consideration for ensuring batch-to-batch consistency and purity on a larger scale.

G A 1-Ethoxycyclopropane- 1-carboxylic acid B Step 1: Acyl Chloride Formation (SOCl₂, cat. DMF, Toluene) A->B C 1-Ethoxycyclopropane- 1-carbonyl chloride B->C D Step 2: Acyl Azide Formation (NaN₃, Acetone/H₂O) C->D E 1-Ethoxycyclopropane- 1-carbonyl azide D->E F Step 3: Curtius Rearrangement & Trapping (Toluene, t-BuOH, Heat) E->F G tert-Butyl (1-ethoxycyclopropyl)carbamate (Boc-protected amine) F->G H Step 4: Boc Deprotection (HCl in Dioxane) G->H I 1-Ethoxycyclopropylamine Hydrochloride H->I

Figure 1: Overall synthetic workflow from the starting carboxylic acid to the final amine salt.

Mechanistic Considerations and Rationale

A deep understanding of the underlying reaction mechanisms is crucial for successful scale-up, enabling effective troubleshooting and optimization.

Stage 1 & 2: Acyl Azide Formation

The conversion of a carboxylic acid to an acyl azide is the preparatory phase for the key rearrangement. While one-pot methods using reagents like diphenylphosphoryl azide (DPPA) exist, a two-step approach via the acyl chloride offers superior control and avoids the need for chromatographic purification of the intermediate on a large scale.[5]

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) is a classic and highly effective method for generating acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

  • Acyl Azide Synthesis: The subsequent reaction of the acyl chloride with sodium azide (NaN₃) is an SNAc reaction that yields the acyl azide. This intermediate is potentially explosive and should not be isolated in a pure, concentrated form. The protocol is designed to generate it in situ or use it immediately in the next step under controlled conditions.

Stage 3: The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of the acyl azide into an isocyanate with the concurrent loss of nitrogen gas.[6]

G cluster_0 Curtius Rearrangement & Trapping AcylAzide R-C(=O)N₃ (Acyl Azide) TransitionState [Transition State] AcylAzide->TransitionState Heat (Δ) Isocyanate R-N=C=O (Isocyanate) TransitionState->Isocyanate Nitrogen N₂ TransitionState->Nitrogen Carbamate R-NH-C(=O)O-tBu (Boc-Carbamate) Isocyanate->Carbamate + t-BuOH tBuOH t-BuOH

Figure 2: The concerted mechanism of the Curtius rearrangement followed by trapping with tert-butanol.

Key mechanistic insights include:

  • Concerted Mechanism: The rearrangement is a concerted process, meaning the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. This avoids the formation of a highly reactive free nitrene intermediate.[6][10]

  • Retention of Configuration: A critical feature of this reaction is that the migrating group (the cyclopropyl ring) retains its stereochemical configuration completely.[5]

  • Trapping the Isocyanate: The resulting isocyanate is a highly reactive electrophile. To prevent polymerization or unwanted side reactions (e.g., with trace water to form ureas), it is immediately trapped with a nucleophile.[11] Using tert-butanol is advantageous as it forms a stable, solid, and easily purifiable Boc-protected amine.[6][12]

Scale-Up Safety and Process Control

Scaling chemical reactions introduces challenges not always apparent at the bench scale. Heat transfer, gas evolution, and reagent handling become critical safety parameters.[13]

Hazard Analysis
  • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Releases toxic HCl and SO₂ gas. Must be handled in a well-ventilated fume hood with appropriate PPE.

  • Sodium Azide (NaN₃): Highly toxic (similar to sodium cyanide).[14] Can form explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass. Use non-metal spatulas and ensure reaction vessels are free of such contaminants.[14] Acidification of NaN₃ generates highly toxic and explosive hydrazoic acid (HN₃).[14]

  • Acyl Azides: These intermediates are potentially explosive, especially when heated or subjected to shock, particularly in concentrated form.[11] The protocol is designed to avoid isolation and to use the acyl azide in solution directly.

  • Isocyanates: Potent lachrymators and respiratory sensitizers.[11] Inhalation and skin contact must be avoided.

  • Pressure Build-up: The rearrangement releases a large volume of nitrogen gas (N₂), and the initial acyl chloride formation releases HCl and SO₂. The reaction vessel MUST be equipped with a system to vent these gases safely (e.g., through a bubbler or scrubber).[11]

G Start Begin Scale-Up Assessment CheckHazards Are reagents/intermediates energetic or highly toxic? (e.g., Azides) Start->CheckHazards CheckGas Does reaction evolve gas? (e.g., N₂, HCl) CheckHazards->CheckGas No SafetyMeasures Implement Strict Safety Protocols: - Blast shield - Non-metal equipment - Quench strategy ready CheckHazards->SafetyMeasures Yes CheckExotherm Is the reaction highly exothermic? CheckGas->CheckExotherm No Venting Ensure Adequate Venting: - Open system to bubbler/scrubber - Monitor for blockages CheckGas->Venting Yes Cooling Plan for Heat Management: - Controlled addition rate - Efficient cooling bath - Monitor internal temperature CheckExotherm->Cooling Yes Proceed Proceed with Scale-Up CheckExotherm->Proceed No SafetyMeasures->CheckGas Venting->CheckExotherm Cooling->Proceed

Figure 3: A decision tree for assessing critical safety parameters before scaling the synthesis.

Process Parameters for Scale-Up
ParameterBench Scale (1-5 g)Scale-Up (50-100 g)Rationale for Control
Heat Transfer Glass flask, simple oil bathJacketed reactor or large flask with efficient overhead stirring and large cooling bathSurface area to volume ratio decreases on scale-up, making heat dissipation less efficient. Poor heat control can lead to runaway reactions.[13]
Reagent Addition Syringe or dropping funnelAddition funnel with pressure equalization; controlled pump feedTo manage exotherms, especially during acyl chloride formation and azide quenching.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures homogenous mixing and efficient heat transfer in larger volumes. Prevents localized "hot spots".
Gas Venting Needle to bubblerWide-bore tubing to a caustic scrubberAccommodates the large volume of gas evolved (N₂, HCl, SO₂) and neutralizes corrosive fumes.

Detailed Experimental Protocols

Note: All operations should be performed in a certified, high-flow chemical fume hood. Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. A blast shield is highly recommended for the Curtius rearrangement step.[11]

Protocol 1: Synthesis of 1-Ethoxycyclopropane-1-carbonyl chloride
  • Setup: Equip a 2 L three-neck round-bottom flask with an overhead mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas outlet leading to a caustic scrubber (NaOH solution) to neutralize HCl and SO₂.

  • Charging Reagents: Under an inert atmosphere (N₂), charge the flask with 1-ethoxycyclopropane-1-carboxylic acid (130.1 g, 1.0 mol) and anhydrous toluene (800 mL).

  • Catalyst Addition: Add N,N-dimethylformamide (DMF) (3.7 mL, 0.05 mol).

  • Addition of Thionyl Chloride: Begin stirring and cool the mixture to 0-5 °C using an ice-water bath. Add thionyl chloride (130.8 g, 81 mL, 1.1 mol) dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and maintain for 3 hours. Gas evolution should be monitored.

  • Completion & Isolation: The reaction is complete when gas evolution ceases. Cool the mixture to room temperature. The toluene solution of the crude 1-ethoxycyclopropane-1-carbonyl chloride is typically used directly in the next step without purification.

Protocol 2: Synthesis of tert-Butyl (1-ethoxycyclopropyl)carbamate

WARNING: This step involves sodium azide and generates a potentially explosive acyl azide intermediate. Adhere strictly to all safety precautions.

  • Setup: In a separate 5 L jacketed reactor or a large three-neck flask equipped with an overhead stirrer, thermometer, and gas outlet, prepare a solution of sodium azide (71.5 g, 1.1 mol) in a mixture of acetone (1 L) and deionized water (300 mL). Cool this solution to 0-5 °C.

  • Addition of Acyl Chloride: Add the crude toluene solution of 1-ethoxycyclopropane-1-carbonyl chloride from the previous step dropwise to the stirred, cold sodium azide solution over 2 hours. Maintain the internal temperature below 5 °C throughout the addition.

  • Acyl Azide Formation: Stir the biphasic mixture vigorously at 0-5 °C for an additional 1 hour after the addition is complete.

  • Phase Separation: Stop stirring and allow the layers to separate. Carefully separate the organic (upper, toluene) layer containing the acyl azide. CAUTION: This solution contains a potentially explosive compound. Use immediately.

  • Rearrangement Setup: Transfer the toluene solution of the acyl azide to a 5 L flask equipped for distillation, with an overhead stirrer, and a reflux condenser. Add anhydrous tert-butanol (370.6 g, 470 mL, 5.0 mol).

  • Curtius Rearrangement: Slowly and carefully heat the solution. Vigorous nitrogen evolution will begin around 60-70 °C. Heat the reaction to a gentle reflux (~85-90 °C) and maintain until gas evolution completely stops (typically 3-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1 M NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hexanes to afford tert-butyl (1-ethoxycyclopropyl)carbamate as a white crystalline solid.

Protocol 3: Synthesis of 1-Ethoxycyclopropylamine Hydrochloride
  • Setup: Dissolve the purified tert-butyl (1-ethoxycyclopropyl)carbamate (100.6 g, 0.5 mol) in 1,4-dioxane (500 mL) in a 1 L flask equipped with a magnetic stirrer and a gas outlet.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (250 mL, 1.0 mol) with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any residual impurities.

  • Drying: Dry the solid under vacuum at 40 °C to yield 1-ethoxycyclopropylamine hydrochloride.

Analytical Characterization & Expected Results

CompoundExpected YieldPurity (by NMR/GC)Key Analytical Data (¹H NMR, δ ppm)
Boc-(1-ethoxycyclopropyl)amine 70-80% (from acid)>97%~4.9 (br s, 1H, NH), 3.5 (q, 2H, OCH₂), 1.4 (s, 9H, C(CH₃)₃), 1.2 (t, 3H, OCH₂CH₃), 0.9-1.1 (m, 4H, cyclopropyl CH₂)
1-Ethoxycyclopropylamine HCl 85-95%>98%~8.5 (br s, 3H, NH₃⁺), 3.7 (q, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃), 1.1-1.2 (m, 4H, cyclopropyl CH₂)

Troubleshooting

IssueProbable CauseSuggested Solution
Low yield in Curtius step Water Contamination: Trace water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine then reacts with another isocyanate molecule to form a urea byproduct.[11]Ensure all solvents (toluene, tert-butanol) and glassware are rigorously dried. Perform the reaction under an inert atmosphere.
Incomplete Rearrangement Insufficient Heat/Time: The thermal decomposition of the acyl azide requires a specific activation energy.Ensure the reaction reaches a steady reflux (85-90 °C) and is maintained until all gas evolution has ceased. Monitor by TLC or GC-MS if necessary.
Difficult Filtration of Final Salt Product is too fine/oily: May indicate impurities or residual solvent.Ensure the deprotection reaction goes to completion. Use a different solvent for washing, such as cold ethyl acetate or MTBE.

References

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate. Available at: [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Available at: [Link]

  • ResearchGate. (n.d.). Scale-up experiment of the cyclopropanation reaction. Available at: [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). PubMed Central (PMC). Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Neighbors, R., et al. (1973). Process for manufacturing cyclopropylamine. US Patent 3,711,549.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2021). PubMed Central (PMC). Available at: [Link]

  • Process for the manufacture of cyclopropylamine. (1986). US Patent 4,590,292.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2014). National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Methods for synthesis of cyclopropane derivatives. Available at: [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Process for the manufacture of cyclopropylamine. (1986). European Patent EP0205403B1.
  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. (2023). National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Methods for synthesis of cyclopropane derivatives. Available at: [Link]

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. (2023). MDPI. Available at: [Link]

  • ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?. Available at: [Link]

  • Process for the production of cyclopropane derivatives. (2010). WIPO Patent WO2010055106A1.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • NROChemistry. (n.d.). Curtius Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Available at: [Link]

  • ResearchGate. (2025). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Available at: [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]

  • Process for the preparation of cyclopropane derivatives and compounds produced therein. (1973). US Patent 3,723,469.
  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Available at: [Link]

  • The Behavior of Cyclopropyl Ketones in the Schmidt Reaction. (1962). Journal of the American Chemical Society. Available at: [Link]

  • Beilstein Journals. (n.d.). Cyclopropanes and cyclopropenes: synthesis and applications. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Longdom Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

Sources

Application

Application Notes & Protocols: Derivatization of the Carboxylic Acid Group of 1-Ethoxycyclopropane-1-carboxylic Acid

Introduction: 1-Ethoxycyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The strained cyclopropane ring, combined with the geminal ethoxy and carboxylic acid function...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Ethoxycyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The strained cyclopropane ring, combined with the geminal ethoxy and carboxylic acid functionalities, offers a unique three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of lead compounds. Derivatization of the carboxylic acid group is a critical step in integrating this moiety into larger molecules, enabling the synthesis of esters, amides, and other functional variants. This guide provides detailed protocols and technical insights for the most common and effective derivatization strategies, focusing on the formation of acyl chlorides, amides, and esters. The methodologies are designed to be robust and adaptable for researchers in organic synthesis and pharmaceutical development.

Section 1: Conversion to 1-Ethoxycyclopropane-1-carbonyl chloride

Scientific Rationale:

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental activation step. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. This enhanced reactivity makes them pivotal intermediates for synthesizing amides and esters, particularly when direct coupling methods are inefficient due to steric hindrance or electronic effects.

For the synthesis of 1-Ethoxycyclopropane-1-carbonyl chloride, oxalyl chloride is the reagent of choice over alternatives like thionyl chloride.[1][2] The reaction with oxalyl chloride proceeds under mild conditions and its byproducts (CO, CO₂, and HCl) are volatile gases, which greatly simplifies reaction workup and purification of the sensitive acyl chloride product.[2][3] A catalytic amount of N,N-dimethylformamide (DMF) is typically employed to facilitate the reaction via the formation of a Vilsmeier intermediate, which is the active chlorinating agent.[3]

Reaction Workflow Diagram:

G cluster_main Acyl Chloride Formation Workflow A 1-Ethoxycyclopropane- 1-carboxylic acid B Add Oxalyl Chloride & cat. DMF in Anhydrous DCM A->B C Stir at 0°C to RT (Gas Evolution) B->C D Concentrate in vacuo C->D E 1-Ethoxycyclopropane- 1-carbonyl chloride (Use immediately) D->E

Caption: Workflow for the synthesis of 1-Ethoxycyclopropane-1-carbonyl chloride.

Experimental Protocol: Synthesis of 1-Ethoxycyclopropane-1-carbonyl chloride

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Ethoxycyclopropane-1-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add oxalyl chloride (1.2 equiv) dropwise to the stirred solution. Following this, add a catalytic amount of anhydrous DMF (1-2 drops) via syringe.

    • Expert Insight: The addition of DMF catalyzes the reaction.[3] However, excess DMF can lead to side products. The reaction should be vented to a scrubber system to neutralize the HCl and CO gases produced.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Continue stirring for 1-2 hours, monitoring the cessation of gas evolution.

  • Workup: Once the reaction is complete (indicated by the end of gas evolution), carefully concentrate the mixture in vacuo using a rotary evaporator. The resulting crude 1-Ethoxycyclopropane-1-carbonyl chloride is an oil.

    • Trustworthiness Note: The product is sensitive to moisture and should be used immediately in the subsequent step without aqueous workup or chromatographic purification.[1]

Data Summary Table:

ParameterCondition/ReagentRationale
Chlorinating Agent Oxalyl ChlorideMild conditions, volatile byproducts simplify purification.[2]
Catalyst N,N-Dimethylformamide (DMF)Forms Vilsmeier intermediate, accelerating the reaction.[3]
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent; good solubility for starting material.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows the reaction to proceed to completion safely.
Workup Concentration in vacuoAvoids hydrolysis of the highly reactive acyl chloride product.

Section 2: Amide Bond Formation (Amidation)

The synthesis of amides from 1-Ethoxycyclopropane-1-carboxylic acid is a cornerstone for creating novel chemical entities. Two primary strategies are presented: coupling via the acyl chloride intermediate and direct coupling using carbodiimide reagents.

Method A: Amidation via Acyl Chloride Intermediate

Scientific Rationale:

This two-step, one-pot method leverages the high reactivity of the in situ generated acyl chloride.[1] After the formation of 1-Ethoxycyclopropane-1-carbonyl chloride as described in Section 1, the desired amine is added, often with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to scavenge the HCl produced during the reaction, preventing the formation of inactive ammonium salts of the nucleophilic amine. This method is highly efficient and generally provides clean conversions.[1][4]

Experimental Protocol: One-Pot Acyl Chloride Formation and Amidation

  • Acyl Chloride Formation: Prepare crude 1-Ethoxycyclopropane-1-carbonyl chloride from the carboxylic acid (1.0 equiv) as detailed in the protocol in Section 1. Do not isolate the product beyond removing the solvent and excess oxalyl chloride in vacuo.

  • Redissolution: Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Reaction: Cool the acyl chloride solution to 0 °C and add the amine/TEA solution dropwise with vigorous stirring.

    • Expert Insight: The slow addition of the amine solution helps to control the reaction exotherm. For less reactive amines, the reaction can be allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: a. Upon completion (monitored by TLC or LC-MS), quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting crude amide by flash column chromatography on silica gel.

Method B: Direct Amide Coupling with EDC/NHS

Scientific Rationale:

Direct coupling of carboxylic acids and amines using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is one of the most common methods in medicinal chemistry for amide bond formation.[5][6] The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can be susceptible to hydrolysis and racemization. The addition of N-hydroxysuccinimide (NHS) intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester.[8] This semi-stable intermediate then reacts cleanly with the amine to form the desired amide, improving reaction yields and minimizing side reactions.[9]

Mechanism Diagram: EDC/NHS Coupling

G cluster_mech EDC/NHS Amidation Mechanism Acid R-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate (Reactive) Acid->Intermediate1 + EDC EDC EDC Intermediate2 NHS-Ester (More Stable) Intermediate1->Intermediate2 + NHS NHS NHS Amide R-CONH-R' (Amide Product) Intermediate2->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Byproduct EDC-Urea + NHS

Caption: Simplified mechanism of EDC/NHS mediated amide coupling.

Experimental Protocol: Direct Amide Coupling

  • Preparation: In a round-bottom flask, dissolve 1-Ethoxycyclopropane-1-carboxylic acid (1.0 equiv), N-hydroxysuccinimide (NHS, 1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF or DCM.

  • Reagent Addition: Add EDC hydrochloride (1.5 equiv) to the solution in one portion. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.5 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Trustworthiness Note: The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC, as well as excess reagents. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. c. Purify the crude product via flash column chromatography.

Section 3: Ester Formation (Fischer Esterification)

Scientific Rationale:

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[11] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction, for example, with a Dean-Stark apparatus.[12][13] While 1-Ethoxycyclopropane-1-carboxylic acid is somewhat sterically hindered, this classic method remains a cost-effective and straightforward approach for synthesizing simple alkyl esters.[14]

Experimental Protocol: Fischer Esterification

  • Setup: To a round-bottom flask, add 1-Ethoxycyclopropane-1-carboxylic acid (1.0 equiv), the desired alcohol (e.g., methanol or ethanol, used in large excess, >20 equiv), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

    • Expert Insight: The alcohol should be anhydrous to prevent driving the equilibrium back towards the starting materials.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir for 4-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature and remove the excess alcohol in vacuo. b. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the acidic catalyst and any remaining carboxylic acid. c. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by distillation or flash column chromatography.

Data Summary Table: Esterification

ParameterCondition/ReagentRationale
Method Fischer EsterificationAcid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]
Catalyst Concentrated H₂SO₄ (catalytic)Protonates the carbonyl oxygen, making it more electrophilic.[15]
Reactant Excess Alcohol (e.g., MeOH, EtOH)Acts as both nucleophile and solvent; drives the equilibrium forward.[11]
Temperature RefluxProvides the necessary activation energy for this typically slow reaction.[10]
Workup NaHCO₃ washNeutralizes the acid catalyst and removes unreacted starting material.

References

  • Rubina, K., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. NIH Public Access. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. UTSC. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (1995). EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide.
  • LibreTexts. (2022). 5.9: Getting Towed Uphill. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2015). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Organic Syntheses. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • OSTI.GOV. (1986). Simple one-pot synthesis of cyclopropane (/sup 11/C) carbonyl chloride. ETDEWEB. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reddit. (2023). EDC/NHS coupling. r/Chempros. Available at: [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2016). CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane.
  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF A WEINREB AMIDE FROM 4-PENTENOIC ACID. Organic Syntheses. Available at: [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. CSB/SJU. Available at: [Link]

  • Professor Dave Explains. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 1-Ethoxycyclopropane-1-carboxylic Acid

Welcome to the technical support center for 1-Ethoxycyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethoxycyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges when working with this versatile building block.

The unique structure of 1-Ethoxycyclopropane-1-carboxylic acid, featuring a strained cyclopropane ring substituted with both an electron-donating ethoxy group and a reactive carboxylic acid, makes it a valuable synthon in medicinal chemistry. However, these same features can present specific challenges during chemical transformations. This guide provides practical, experience-based solutions to maximize your success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with 1-Ethoxycyclopropane-1-carboxylic acid.

Q1: What are the primary reaction types where 1-Ethoxycyclopropane-1-carboxylic acid is used?

A1: 1-Ethoxycyclopropane-1-carboxylic acid is primarily used in reactions that leverage its carboxylic acid functionality. The two most common applications are:

  • Amide bond formation: Coupling with a wide range of primary and secondary amines to introduce the 1-ethoxycyclopropyl motif into a molecule. This is frequently employed in the synthesis of novel pharmaceutical candidates.[1][2]

  • Esterification: Reaction with various alcohols to form the corresponding esters. These esters can be final products or serve as intermediates for further transformations.[3]

Q2: What are the main factors that can lead to low yields in reactions with this compound?

A2: Low yields in reactions involving 1-Ethoxycyclopropane-1-carboxylic acid can typically be attributed to three main factors:

  • Ring-opening of the cyclopropane: The strained three-membered ring is susceptible to cleavage under certain conditions, particularly with strong acids or bases, or at elevated temperatures.[4][5][6][7]

  • Decarboxylation: While not as common as with β-keto acids, decarboxylation can occur under harsh thermal conditions, leading to the loss of the carboxylic acid group.[8][9][10]

  • Suboptimal coupling/esterification conditions: Standard protocols for amide coupling or esterification may not be ideal for this sterically hindered and electronically unique substrate, leading to incomplete conversion or side reactions.

Q3: How stable is 1-Ethoxycyclopropane-1-carboxylic acid to typical storage and reaction conditions?

A3: 1-Ethoxycyclopropane-1-carboxylic acid is generally stable under standard storage conditions (cool, dry, and dark).[11][12] However, its stability during reactions is highly dependent on the specific conditions:

  • Acidic conditions: Strong acids can promote the ring-opening of the cyclopropane. The use of milder acidic conditions is recommended.

  • Basic conditions: Strong bases can also induce ring-opening. Non-nucleophilic, sterically hindered bases are often preferred for reactions requiring basic conditions.

  • Temperature: Elevated temperatures can increase the likelihood of both ring-opening and decarboxylation. It is advisable to conduct reactions at the lowest effective temperature.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during esterification and amide coupling reactions with 1-Ethoxycyclopropane-1-carboxylic acid.

Issue 1: Low Yield in Amide Coupling Reactions

Symptom: After performing an amide coupling reaction with an amine, the desired amide product is obtained in low yield, with significant recovery of the starting carboxylic acid and/or the presence of unidentifiable side products.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Inefficient Activation of the Carboxylic Acid Standard coupling reagents may not be efficient enough to activate the sterically hindered 1-Ethoxycyclopropane-1-carboxylic acid.Switch to a more potent coupling reagent. For example, if you are using a carbodiimide like DCC or EDC alone, consider adding an activating agent such as HOBt or HOAt. Phosphonium-based reagents (e.g., PyBOP, HATU) or uronium-based reagents (e.g., HBTU, TBTU) are often more effective for hindered substrates.[1][13]
Side Reaction with Coupling Reagent With some coupling agents, side reactions can occur. For instance, with carbodiimides, the formation of N-acylurea byproducts can be a competing reaction, especially with sterically hindered acids.The addition of HOBt or a similar additive can suppress N-acylurea formation. Alternatively, using a different class of coupling reagent can avoid this specific side reaction.
Ring-Opening under Reaction Conditions The use of a strong, nucleophilic base in the reaction mixture can lead to the opening of the cyclopropane ring.Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize any acidic byproducts without attacking the cyclopropane ring.
Low Nucleophilicity of the Amine If the amine being used is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the coupling reaction may be slow and incomplete.Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C), but monitor carefully for the formation of degradation products. Using a more potent activating agent for the carboxylic acid can also help to drive the reaction to completion.

graph "Troubleshooting_Amide_Coupling" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Low Amide Yield"];
check_reagents [label="Analyze Reaction Mixture:\n- Starting materials present?\n- Side products observed?"];
incomplete_conv [label="Incomplete Conversion"];
side_products [label="Significant Side Products"];

start -> check_reagents;
check_reagents -> incomplete_conv [label="Yes, starting materials"];
check_reagents -> side_products [label="Yes, side products"];

// Incomplete Conversion Path
incomplete_conv -> change_coupling [label="Inefficient Activation"];
change_coupling [label="Use Stronger Coupling Reagent\n(e.g., HATU, PyBOP)"];
incomplete_conv -> increase_temp [label="Slow Reaction"];
increase_temp [label="Increase Temperature Moderately\n(e.g., to 40-50 °C)"];

// Side Products Path
side_products -> check_base [label="Possible Ring Opening"];
check_base [label="Use Non-Nucleophilic Base\n(e.g., DIPEA)"];
side_products -> add_additive [label="N-Acylurea Formation"];
add_additive [label="Add HOBt or HOAt to Carbodiimide Reaction"];

// Solutions
solution1 [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
change_coupling -> solution1;
increase_temp -> solution1;
check_base -> solution1;
add_additive -> solution1;

}

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Issue 2: Low Yield in Esterification Reactions

Symptom: Fischer esterification or other esterification methods result in a low yield of the desired ester, with potential for complex product mixtures.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Harsh Acidic Conditions Leading to Ring-Opening Strong mineral acids like sulfuric acid, often used in Fischer esterification, can catalyze the opening of the strained cyclopropane ring, especially at elevated temperatures.[4]Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like scandium triflate (Sc(OTf)₃). Alternatively, avoid acidic conditions altogether by using methods like the Steglich esterification (DCC/DMAP).[14]
Equilibrium Favoring Starting Materials Fischer esterification is an equilibrium process. If water is not effectively removed, the reaction will not go to completion.[15][16]Use the alcohol reactant as the solvent to push the equilibrium towards the product. Alternatively, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.
Steric Hindrance The quaternary carbon of the cyclopropane ring presents steric hindrance, which can slow down the rate of esterification, particularly with bulky alcohols.For sterically hindered alcohols, consider a two-step approach. First, convert the carboxylic acid to the more reactive acyl chloride using a mild reagent like oxalyl chloride or thionyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base.

graph "Troubleshooting_Esterification" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Low Ester Yield"];
analyze_mixture [label="Analyze Reaction Mixture:\n- Evidence of ring-opened products?"];

start -> analyze_mixture;

ring_opening [label="Ring-Opened Side Products Present"];
no_ring_opening [label="Mainly Starting Materials Remain"];

analyze_mixture -> ring_opening [label="Yes"];
analyze_mixture -> no_ring_opening [label="No"];

// Ring Opening Path
ring_opening -> milder_acid [label="Acid-Catalyzed Ring Opening"];
milder_acid [label="Use Milder Acid (p-TsOH)\nor Switch to Non-Acidic Method (DCC/DMAP)"];

// Incomplete Reaction Path
no_ring_opening -> remove_water [label="Equilibrium Issue"];
remove_water [label="Use Dean-Stark Trap or Excess Alcohol"];
no_ring_opening -> acyl_chloride [label="Steric Hindrance"];
acyl_chloride [label="Convert to Acyl Chloride then React with Alcohol"];

// Solutions
solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
milder_acid -> solution;
remove_water -> solution;
acyl_chloride -> solution;

}

Sources

Optimization

Technical Support Center: Purification of 1-Ethoxycyclopropane-1-carboxylic Acid Derivatives

Welcome to the technical support center for the purification of products derived from 1-ethoxycyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from 1-ethoxycyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common purification challenges. Here, we delve into the causality behind experimental choices to empower you with a robust understanding of the purification process for this unique class of compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of derivatives of 1-ethoxycyclopropane-1-carboxylic acid.

Q1: What are the key physicochemical properties of 1-ethoxycyclopropane-1-carboxylic acid that influence the purification of its derivatives?

A1: 1-Ethoxycyclopropane-1-carboxylic acid is a relatively small molecule with a molecular weight of 130.14 g/mol .[1][2] It possesses moderate polarity, with a LogP of 0.65 and a polar surface area of 47 Ų.[1] These properties suggest that its derivatives will likely be soluble in a range of organic solvents. The presence of both an ester-like ethoxy group and a carboxylic acid provides multiple handles for purification strategies.

Q2: How stable is the ethoxy group during typical derivatization and purification procedures?

A2: The ethoxy group on the cyclopropane ring is generally stable under neutral and mildly acidic or basic conditions. Esters of cyclopropanecarboxylic acid have demonstrated a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to non-cyclopropyl esters.[3] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis, yielding the corresponding 1-hydroxycyclopropane-1-carboxylic acid derivative as a potential impurity.

Q3: What are the most common types of impurities I should expect when working with derivatives of 1-ethoxycyclopropane-1-carboxylic acid?

A3: The impurity profile will depend on the specific reaction. However, common impurities include:

  • Unreacted 1-ethoxycyclopropane-1-carboxylic acid: Incomplete conversion is a common source of acidic impurity.

  • Reagents and byproducts: For example, in amide coupling reactions, residual coupling agents (like DCC or HATU) and their byproducts can contaminate the product.[4]

  • Side-reaction products: Hydrolysis of the ethoxy group, as mentioned, or other side reactions related to your specific substrate.

  • Stereoisomers: If the reaction introduces a new chiral center, you may have a mixture of diastereomers that require separation.

Q4: Can I use standard purification techniques for these derivatives?

A4: Yes, standard techniques such as liquid-liquid extraction, column chromatography, recrystallization, and distillation are all applicable. The choice of method will depend on the physical state, polarity, and stability of your target compound, as well as the nature of the impurities.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.

Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful first-step purification to remove many common impurities.

Q: My product is neutral, but I suspect unreacted 1-ethoxycyclopropane-1-carboxylic acid is present. How can I remove it?

A: An acid-base extraction is highly effective here.

  • Step 1: Dissolution. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Basic Wash. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The unreacted carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.

    • Expert Tip: Use of a stronger base like sodium hydroxide is generally not recommended unless your product is exceptionally stable, as it increases the risk of hydrolyzing the ethoxy group or other sensitive functionalities.

  • Step 3: Separation. Separate the aqueous layer. You can repeat the basic wash to ensure complete removal of the acidic impurity.

  • Step 4: Water Wash. Wash the organic layer with brine to remove residual water and any remaining base.

  • Step 5: Drying and Concentration. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified neutral product.

Q: I've performed a basic wash, but my product is still not pure. What else can I do with extraction?

A: If you have basic impurities (e.g., from an amine used in an amide coupling), you can perform an acidic wash. After the basic wash, wash the organic layer with a dilute aqueous acid, such as 1 M HCl. This will protonate the basic impurities, causing them to move into the aqueous phase. Always follow with a brine wash to remove any residual acid.

Flash Column Chromatography

Flash chromatography is a highly versatile technique for separating compounds with different polarities.

Q: I am having trouble separating my product from a non-polar impurity. What solvent system should I use?

A: The key is to choose a solvent system that provides good separation (a significant ΔRf) between your product and the impurity.

  • Step 1: TLC Analysis. First, analyze your crude mixture by thin-layer chromatography (TLC) in various solvent systems. A good starting point for many cyclopropane derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Step 2: Adjusting Polarity.

    • If your product and the impurity are both running at a high Rf (close to the solvent front), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If your product and the impurity are both at a low Rf (near the baseline), your solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Step 3: Alternative Solvents. If you cannot achieve good separation with a hexanes/ethyl acetate system, consider other solvent systems. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Product PolarityNon-Polar SolventPolar Solvent
LowHexanesDiethyl Ether
MediumHexanesEthyl Acetate
HighDichloromethaneMethanol

Q: My product seems to be degrading on the silica gel column. What can I do?

A: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base. This is done by adding a small amount of a tertiary amine, like triethylamine (~1%), to your mobile phase. This is particularly useful for purifying basic compounds.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 (for reverse-phase chromatography).

Recrystallization

For solid products, recrystallization can be an excellent technique for achieving high purity.

Q: I am struggling to find a suitable solvent for recrystallizing my product.

A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Step 1: Solvent Screening. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to try include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexanes/ethyl acetate.

  • Step 2: Single-Solvent Recrystallization. If you find a suitable single solvent, dissolve your crude product in the minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Step 3: Two-Solvent Recrystallization. If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Q: My product is precipitating as an oil instead of crystals. What should I do?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated.

  • Lower the Temperature: Ensure the solution cools slowly. Rapid cooling can favor oil formation.

  • Add More Solvent: The concentration of your product may be too high. Add a small amount of the hot solvent to the oiled-out mixture and try to redissolve it before cooling again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Part 3: Experimental Workflows

Workflow for Purification Strategy Selection

The choice of purification strategy depends on the properties of your product and the impurities. The following diagram illustrates a general decision-making workflow.

PurificationWorkflow start Crude Product Mixture acid_base_impurities Are acidic or basic impurities present? start->acid_base_impurities is_solid Is the product a solid? is_liquid Is the product a liquid or oil? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Flash Column Chromatography is_liquid->column_chromatography No distillation Consider Vacuum Distillation (if thermally stable) is_liquid->distillation Yes acid_base_impurities->is_solid No extraction Perform Acid-Base Liquid-Liquid Extraction acid_base_impurities->extraction Yes extraction->is_solid pure_solid Pure Solid Product recrystallization->pure_solid is_solid_after_chrom is_solid_after_chrom column_chromatography->is_solid_after_chrom Is the purified product a solid? pure_liquid Pure Liquid Product distillation->pure_liquid is_solid_after_chrom->recrystallization Yes is_solid_after_chrom->pure_liquid No

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopropanation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagno...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during cyclopropanation reactions. This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench. We will explore the causality behind experimental outcomes and provide robust, self-validating protocols to get your synthesis back on track.

Initial Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach is crucial. Before diving into specific protocols, consider the following logical workflow. This diagnostic tree can help you efficiently pinpoint the likely source of the problem.

Troubleshooting_Workflow start Low Conversion Observed catalyst_check Step 1: Catalyst Integrity Check start->catalyst_check reagent_check Step 2: Reagent & Substrate Purity catalyst_check->reagent_check Catalyst Appears Active catalyst_inactive Is the catalyst old? Was it activated correctly? Is it air/moisture sensitive? catalyst_check->catalyst_inactive Catalyst Suspected conditions_check Step 3: Reaction Conditions reagent_check->conditions_check Reagents are Pure reagent_impure Is the diazo compound fresh? Is the olefin free of inhibitors? Are solvents anhydrous? reagent_check->reagent_impure Purity Questionable side_reactions Step 4: Assess Side Reactions conditions_check->side_reactions Conditions are Optimal conditions_suboptimal Is temperature correct? Is the rate of addition slow enough? Is concentration appropriate? conditions_check->conditions_suboptimal Conditions Suboptimal solution Implement Specific Solution side_reactions->solution Problem Identified

Caption: A general workflow for troubleshooting low conversion in cyclopropanation.

Frequently Asked Questions (FAQs)

Catalyst-Related Issues

Question 1: My reaction is stalled, and I suspect the catalyst is inactive. What should I check first?

Answer: Catalyst inactivity is a primary cause of reaction failure. The issue can often be traced back to catalyst handling, age, or improper activation.

  • Causality: Many transition-metal catalysts (e.g., those based on Rh, Cu, Pd) are sensitive to air and moisture.[1] Oxide layer formation or coordination of water can render the catalytic center inaccessible. Similarly, reagents for in-situ preparations, like the zinc-copper couple for the Simmons-Smith reaction, require fresh activation to be effective.[1]

  • Diagnostic Protocol: Catalyst Viability Test

    • Setup a Control Reaction: Use a well-established, high-yielding substrate combination (e.g., styrene with ethyl diazoacetate for a Rh(II)-catalyzed reaction) that you know works with a fresh batch of catalyst.

    • Run in Parallel: Set up two small-scale reactions. One with your trusted, fresh catalyst, and one with the suspect catalyst.

    • Identical Conditions: Ensure all other parameters (substrate purity, solvent, temperature, concentration) are identical.

    • Monitor: Track the progress of both reactions via TLC or GC analysis at regular intervals. A significant difference in conversion rates will confirm if your catalyst is the problem.

  • Solutions & Pro-Tips:

    • Storage: Always store sensitive catalysts under an inert atmosphere (argon or nitrogen) and in a desiccator.

    • Activation: For reactions like the Simmons-Smith, ensure the zinc-copper couple is freshly prepared and properly activated.[1] Some literature suggests using ultrasound to improve activation.[1]

    • Loading: While it may seem obvious, low catalyst loading can result in incomplete conversion. If you suspect your catalyst has partially degraded, a modest increase in loading (e.g., from 1 mol% to 2-3 mol%) might overcome the issue.[1]

Question 2: I'm using a heterogeneous catalyst, and the activity drops significantly upon recycling. What is happening?

Answer: Heterogeneous catalysts can deactivate through several mechanisms, including fouling (surface polymerization), poisoning, or metal leaching.

  • Causality: In reactions involving olefins like styrene, the catalyst surface can become coated with polymer byproducts, blocking active sites.[2] This is a form of physical deactivation known as fouling. Alternatively, trace impurities in the starting materials can act as poisons, irreversibly binding to the catalytic centers. Finally, a small amount of the active metal may leach into the solution during each run, gradually depleting the catalyst.[2]

  • Diagnostic Protocol: Leaching vs. Fouling Analysis

    • Analyze the Supernatant: After the first catalytic run, filter off the catalyst. Take the filtrate and analyze it for the active metal content using Inductively Coupled Plasma (ICP) analysis. Low levels of metal suggest leaching is not the primary issue.[2]

    • Attempt Catalyst Regeneration: Based on the suspected deactivation mechanism, attempt a regeneration protocol. For fouling by organic polymers, an oxidative treatment (e.g., with a dilute H₂O₂ solution) can be effective at cleaning the catalyst surface.[2]

    • Re-test the Catalyst: After the regeneration attempt, reuse the catalyst under standard conditions. If activity is restored, fouling was the likely cause of deactivation.[2]

Substrate & Reagent Problems

Question 3: My rhodium-catalyzed reaction with ethyl diazoacetate (EDA) is giving a low yield and forming significant byproducts. What's the most likely cause?

Answer: This is a classic problem, and the root cause is almost always related to the concentration and stability of the diazo compound. The highly reactive metal carbene intermediate can react with another molecule of EDA instead of your alkene substrate.

  • Causality: The desired reaction involves the catalytic formation of a metal carbene, which then transfers to the alkene.[2] However, if the instantaneous concentration of the diazo compound is too high, the metal carbene is more likely to encounter and react with another diazo molecule, leading to dimerization products like diethyl maleate and fumarate.[3] Furthermore, diazo compounds themselves can be unstable and decompose, especially in the presence of acidic impurities.[1]

  • Solutions & Pro-Tips:

    • Slow Addition is Critical: The single most important technique to prevent dimerization is the slow, controlled addition of the diazo compound. A syringe pump is essential for this.[1] A typical addition time can range from 4 to 8 hours.

    • Purity of EDA: Ensure your EDA is pure and free from acidic impurities which can catalyze its decomposition.[1] If in doubt, it can be purified by careful distillation under reduced pressure.

    • Inert Atmosphere: Always perform these reactions under a dry, inert atmosphere (N₂ or Ar), as water and other protic impurities can quench the reactive intermediates.[3]

Carbene_Reactivity_Pathway cluster_0 Reaction Pathways Carbene [M]=CR₂ (Metal Carbene) Product Desired Cyclopropane Carbene->Product + Alkene (Desired Path) Dimer Dimerization Byproduct Carbene->Dimer + Diazo Cmpd (Side Reaction) Alkene Alkene Diazo Diazo Cmpd (High Conc.)

Caption: Competing reaction pathways for the metal carbene intermediate.

Question 4: My Simmons-Smith reaction is not working, even with freshly prepared zinc-copper couple. Could my substrate be the issue?

Answer: Yes, absolutely. While the Simmons-Smith reaction is robust, certain functional groups on the alkene substrate can interfere with the reaction.

  • Causality: The Simmons-Smith reaction involves an organozinc carbenoid. This species can be quenched by acidic protons. Substrates containing acidic functional groups like alcohols or carboxylic acids can react with the carbenoid before cyclopropanation can occur. Additionally, some functional groups can coordinate to the zinc, altering the reagent's reactivity or sterically hindering its approach to the double bond.[4]

  • Diagnostic Protocol: Substrate Compatibility Test

    • Protecting Groups: If your substrate has an alcohol (-OH) or other acidic proton, try protecting it first (e.g., as a silyl ether or benzyl ether). Run the reaction on both the protected and unprotected substrate. A successful reaction with the protected substrate confirms functional group interference.

    • Directed Cyclopropanation: For allylic alcohols, the hydroxyl group can actually be beneficial by directing the cyclopropanation to occur on the same face of the double bond.[4] This requires careful selection of reagents; the Furukawa modification (using Et₂Zn and CH₂I₂) is often effective for these substrates.[4]

  • Solutions & Pro-Tips:

    • Chemoselectivity: If your molecule contains multiple double bonds, the most electron-rich one will typically react faster.[1] For allylic alcohols, reagents can be chosen to selectively cyclopropanate the double bond proximal to the alcohol.[4]

    • Steric Hindrance: Highly substituted alkenes may react very slowly. In these cases, increasing the reaction time or temperature may be necessary.[1]

Reaction Condition Optimization

Question 5: I'm seeing a mixture of my desired cyclopropane and a C-H insertion product. How can I improve the selectivity?

Answer: The competition between cyclopropanation and C-H insertion is a common challenge, governed by the catalyst, substrate, and solvent.

  • Causality: The metal carbene intermediate is electrophilic and can react with C-H bonds, particularly activated ones like allylic C-H bonds, in addition to the C=C double bond.[3] The choice of metal and its ligand sphere is crucial in tuning the reactivity and steric environment of the carbene, thereby influencing the selectivity of the reaction.[3]

  • Solutions & Pro-Tips:

    • Catalyst Choice is Key: This is the most critical factor. For example, copper-based catalysts often show a higher preference for cyclopropanation over C-H insertion compared to some rhodium catalysts.[3] Within rhodium catalysts, the ligands play a huge role; screening different catalysts (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) is a standard approach.

    • Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often good starting points.[1]

    • Substrate as Solvent: If your alkene is a liquid and inexpensive, using it as the solvent can dramatically increase its concentration relative to any C-H bonds (including those on the alkene itself), favoring the desired cyclopropanation pathway.[3]

Table 1: General Catalyst and Solvent Considerations

Reaction TypeCommon CatalystsPreferred SolventsKey Considerations
Diazoacetate CyclopropanationRh₂(OAc)₄, Cu(acac)₂DCM, DCE, TolueneSlow addition of diazo compound is critical.[1]
Simmons-SmithZn-Cu, Et₂Zn/CH₂I₂DCM, Diethyl EtherRequires anhydrous conditions; activation of zinc is crucial.[1]
Asymmetric CyclopropanationCu(I)-Box, Rh(II)-Chiral LigandsDCM, ChloroformLower temperatures often improve enantioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA) [1]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 5 mL).[1]

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[1]

  • Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[1]

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[1]

  • After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.[1]

  • Quench the reaction by adding a few drops of acetic acid to decompose any remaining diazo compound.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification) [1]

  • To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

References

  • Galli, S. (n.d.). HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi. Retrieved from [Link]

  • Ashenhurst, J. (2025, August 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1191–1228. Retrieved from [Link]

Sources

Optimization

Impact of reaction temperature on 1-Ethoxycyclopropane-1-carboxylic acid stability

Welcome to our dedicated technical support center for 1-Ethoxycyclopropane-1-carboxylic acid (ECCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 1-Ethoxycyclopropane-1-carboxylic acid (ECCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for experiments involving this versatile building block. This guide will focus on the critical parameter of reaction temperature and its impact on the stability and reactivity of ECCA.

Introduction: The Thermal Sensitivity of a Strained Ring System

1-Ethoxycyclopropane-1-carboxylic acid is a valuable synthon, prized for its unique cyclopropane motif. However, the inherent ring strain of the cyclopropane group makes it susceptible to thermal decomposition and rearrangement reactions. The stability of ECCA is directly influenced by the reaction temperature, and a thorough understanding of its thermal behavior is crucial for successful and reproducible experimental outcomes. This guide provides practical advice to anticipate and mitigate potential issues arising from temperature fluctuations during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 1-Ethoxycyclopropane-1-carboxylic acid?

A: For long-term storage, it is recommended to store 1-Ethoxycyclopropane-1-carboxylic acid in a cool, dry, and well-ventilated area. While the material is generally stable at room temperature, refrigeration (2-8 °C) is advisable to minimize any potential for slow degradation over extended periods. Ensure the container is tightly sealed to prevent moisture absorption.

Q2: At what temperature does 1-Ethoxycyclopropane-1-carboxylic acid start to decompose?

A: While a specific decomposition temperature for 1-Ethoxycyclopropane-1-carboxylic acid is not extensively documented in the literature, based on the behavior of similar substituted cyclopropanecarboxylic acids, thermal instability can become a concern at elevated temperatures. For some related compounds, decarboxylation and rearrangement reactions have been observed at temperatures as low as 120°C[1]. It is prudent to assume that prolonged heating above 100°C may initiate decomposition pathways.

Q3: What are the likely decomposition products of 1-Ethoxycyclopropane-1-carboxylic acid at elevated temperatures?

A: The primary hazardous decomposition products upon combustion are carbon oxides[2]. However, under controlled heating in a reaction mixture, the decomposition is likely to be more complex. Based on the chemistry of related cyclopropane systems, potential decomposition pathways could include decarboxylation followed by ring-opening to form unsaturated esters or lactones. The specific products will depend on the reaction conditions, including the solvent and the presence of other reagents.

Q4: Can I use 1-Ethoxycyclopropane-1-carboxylic acid in high-temperature reactions?

A: Caution is advised when using 1-Ethoxycyclopropane-1-carboxylic acid in reactions requiring high temperatures (typically >100-120 °C). If a high temperature is unavoidable, it is crucial to perform small-scale pilot reactions to assess the stability of the compound under the specific reaction conditions. Monitor the reaction closely for the formation of byproducts. Whenever possible, explore alternative synthetic routes that can be performed at lower temperatures.

Troubleshooting Guide: Impact of Reaction Temperature

This section addresses common problems encountered during reactions involving 1-Ethoxycyclopropane-1-carboxylic acid, with a focus on temperature-related causes and solutions.

Problem Potential Cause (Temperature-Related) Troubleshooting Steps
Low or no yield of the desired product Thermal decomposition of the starting material: The reaction temperature may be too high, leading to the degradation of 1-Ethoxycyclopropane-1-carboxylic acid before it can react.1. Lower the reaction temperature: Attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly impact stability. 2. Gradual addition: If the reaction is exothermic, add the reagents slowly to maintain a consistent and lower internal temperature. 3. Use a more efficient catalyst: A more active catalyst may allow the reaction to proceed at a lower temperature.
Formation of unexpected byproducts Temperature-induced side reactions: Elevated temperatures can promote alternative reaction pathways, such as ring-opening, rearrangement, or elimination. For some cyclopropane derivatives, ring-opening can occur even at room temperature in the presence of certain catalysts or reagents[3][4].1. Analyze byproducts: Characterize the unexpected byproducts to understand the decomposition pathway. This can provide clues about the temperature sensitivity. 2. Optimize reaction conditions: Systematically vary the temperature to find an optimal window that favors the desired reaction while minimizing side reactions. 3. Change the solvent: The choice of solvent can influence the stability of the starting material and intermediates.
Inconsistent reaction outcomes Poor temperature control: Fluctuations in the reaction temperature can lead to variable ratios of product to byproduct, resulting in inconsistent yields and purity.1. Use a reliable heating mantle with a temperature controller: Ensure precise and stable temperature control throughout the reaction. 2. Monitor the internal temperature: For larger-scale reactions, use a thermocouple to monitor the internal temperature of the reaction mixture. 3. Ensure efficient stirring: Good agitation helps to maintain a uniform temperature throughout the reaction vessel.
Reaction does not go to completion Insufficient thermal energy: While high temperatures can be detrimental, some reactions require a certain activation energy to proceed at a reasonable rate.1. Gradually increase the temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature in small increments while monitoring for byproduct formation. 2. Increase reaction time: If increasing the temperature is not an option due to stability concerns, extending the reaction time at a moderate temperature may be a viable alternative.

Experimental Protocols

Protocol 1: Determining the Thermal Stability of 1-Ethoxycyclopropane-1-carboxylic acid in a Specific Solvent

Objective: To assess the stability of 1-Ethoxycyclopropane-1-carboxylic acid at a given temperature in a specific solvent.

Methodology:

  • Prepare a standard solution of 1-Ethoxycyclopropane-1-carboxylic acid in the solvent of interest (e.g., 1 mg/mL).

  • Take an initial sample (t=0) and analyze it by a suitable analytical method (e.g., HPLC, GC-MS, or NMR) to determine the initial purity.

  • Heat the solution to the desired reaction temperature in a sealed vial.

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot using the same analytical method to monitor for any decrease in the concentration of the starting material and the appearance of new peaks corresponding to degradation products.

  • Plot the concentration of 1-Ethoxycyclopropane-1-carboxylic acid versus time to determine the rate of decomposition at that temperature.

Visualizing Thermal Decomposition Pathways

The following diagram illustrates a plausible thermal decomposition pathway for a generic substituted cyclopropanecarboxylic acid, which may be applicable to 1-Ethoxycyclopropane-1-carboxylic acid. Elevated temperatures can induce decarboxylation, potentially followed by a ring-opening rearrangement.

A 1-Ethoxycyclopropane- 1-carboxylic acid B Decarboxylation (Loss of CO2) A->B Heat (Δ) C Ring-Opening Rearrangement B->C D Unsaturated Ester or Lactone Byproducts C->D start Start Experiment problem Problem Encountered? (e.g., low yield, byproducts) start->problem check_temp Is Reaction Temperature > 100°C? problem->check_temp Yes no_issue Continue Monitoring problem->no_issue No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes analyze_byproducts Analyze Byproducts check_temp->analyze_byproducts No lower_temp->problem optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Time) analyze_byproducts->optimize_conditions optimize_conditions->problem success Successful Outcome no_issue->success

Caption: Troubleshooting workflow for experiments with 1-Ethoxycyclopropane-1-carboxylic acid.

References

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry. Available at: [Link]

  • Thermal Chemistry of Cyclopropyl Substituted Malonyl Peroxides. A New Chemiluminescent Reaction. Defense Technical Information Center. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. Available at: [Link]

  • Cyclopropane carboxylic acid. Wikipedia. Available at: [Link]

  • C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions. Chemical Reviews. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Thermal ring-opening cycloadditions of cyclopropyl derivatives with activated olefins. Accounts of Chemical Research. Available at: [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available at: [Link]

  • The cyclopropene pyrolysis story. Chemical Society Reviews. Available at: [Link]

    • The thermal decomposition of bicyclopropyl. Part I. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Thermal Decomposition of 2-Cyclopentenone. National Center for Biotechnology Information. Available at: [Link]

  • Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. African Journal of Biomedical Research. Available at: [Link]

  • 1-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 21960707. PubChem. Available at: [Link]

  • 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | C7H10O4 | CID 11789472. PubChem. Available at: [Link]

  • Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids. ResearchGate. Available at: [Link]

  • (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. PubChem. Available at: [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. Available at: [Link]

  • Kinetics of Epoxide-Carboxylic Acid Reaction. Defense Technical Information Center. Available at: [Link]

  • Kinetics of the thermal isomerization of cis-methylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 1-Ethoxycyclopropane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6). This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Ethoxycyclopropane-1-carboxylic acid (CAS 128732-53-6). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique structure of this molecule, featuring a strained cyclopropane ring adjacent to both an ether and a carboxylic acid, offers exciting synthetic possibilities but also presents specific catalytic challenges.[1] This document provides expert-driven insights in a question-and-answer format to help you navigate catalyst selection and troubleshoot common experimental issues.

The cyclopropane motif is highly valued in medicinal chemistry for imparting rigidity, metabolic stability, and unique conformational properties to drug candidates.[2] Understanding how to chemoselectively perform reactions at the carboxylic acid moiety without triggering unwanted ring-opening is paramount to successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst selection for the most common transformations of 1-Ethoxycyclopropane-1-carboxylic acid.

Q1: What are the recommended catalysts for esterification of 1-Ethoxycyclopropane-1-carboxylic acid?

A1: The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions. Two primary methods are recommended:

  • Fischer-Tropsch Esterification (Acid Catalysis): For simple, unhindered alcohols, the most straightforward method is the Fischer esterification.[3] This involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction is an equilibrium, so using the alcohol as the solvent and removing the water byproduct (e.g., with a Dean-Stark apparatus) is crucial to drive the reaction to completion.[5] The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.[4][6][7]

  • Carbodiimide-Mediated Esterification (Neutral/Basic Catalysis): When dealing with sensitive substrates where the strong acid in Fischer esterification might cause unwanted side reactions (such as the opening of the cyclopropane ring), a milder approach is necessary. Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is highly effective.[6][8] This method avoids strong acids and typically proceeds at room temperature, preserving the integrity of the cyclopropane ring.

Data Summary: Comparison of Esterification Methods
FeatureFischer-Tropsch EsterificationDCC/DMAP Coupling
Catalyst System H₂SO₄ or TsOH (catalytic)DCC or EDC (stoichiometric), DMAP (catalytic)
Conditions High temperature (reflux), excess alcoholRoom temperature, stoichiometric reagents
Pros Inexpensive reagents, simple procedure for robust substrates.Mild conditions, high yields, suitable for sensitive substrates.
Cons Harsh acidic conditions can cause side reactions (ring-opening), equilibrium limitations.[9]Reagents are more expensive, produces urea byproduct that must be filtered.
Q2: How can I efficiently synthesize amides from 1-Ethoxycyclopropane-1-carboxylic acid?

A2: Direct reaction between a carboxylic acid and an amine is generally ineffective because the amine, being a base, will deprotonate the carboxylic acid to form an unreactive carboxylate salt.[6][7] Therefore, the carboxylic acid must be "activated."

  • Peptide Coupling Reagents: The most reliable and common method is to use standard peptide coupling reagents. Reagents such as HATU, HBTU, or simple carbodiimides (DCC, EDC) in combination with additives like HOBt efficiently generate a highly reactive intermediate that is readily attacked by the amine.[10] This is the preferred method for preserving stereochemical integrity and achieving high yields under mild conditions.

  • Conversion to Acyl Chloride: A more traditional and highly reactive approach involves first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][11] The resulting acyl chloride is extremely electrophilic and reacts rapidly with the amine, often at low temperatures. However, these reagents are harsh and can be incompatible with sensitive functional groups.

  • Modern Catalytic Amidations: Research has explored direct catalytic amidation using catalysts like niobium(V) oxide (Nb₂O₅) or various boronic acids.[12][13] These methods are advantageous for their atom economy but may require specific conditions and are less commonly used in general discovery labs.[10]

Q3: Under what conditions is the cyclopropane ring susceptible to opening, and what catalysts mediate this process?

A3: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be synthetically useful or an undesirable side reaction.[1] This reactivity is enhanced by the substituents on the ring.

  • Catalysts: Both Lewis acids (e.g., FeCl₃) and strong Brønsted acids are known to catalyze the ring-opening of activated cyclopropanes.[14] The reaction typically involves coordination of the catalyst to an oxygen atom (either the ether or the carbonyl), which polarizes the C-C bonds of the ring and facilitates nucleophilic attack.

  • Reaction Control: To avoid ring-opening during esterification or amidation, it is critical to use non-acidic or very mild acidic conditions. The DCC/DMAP and peptide coupling methods discussed above are ideal for this purpose. If you intend to promote ring-opening, treatment with a Lewis acid in the presence of a suitable nucleophile can provide access to functionalized acyclic products.[15]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with 1-Ethoxycyclopropane-1-carboxylic acid.

Q1: My Fischer esterification reaction has a low yield. What went wrong?
Potential Cause Explanation & Solution
Equilibrium Not Shifted The Fischer esterification is reversible.[3][5] Solution: Ensure you are using a large excess of the alcohol reactant (it should ideally be the solvent). Actively remove water as it forms using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.[10]
Insufficient Catalyst Activity The acid catalyst may be old or wet. Solution: Use a fresh bottle of sulfuric or tosic acid. Ensure all glassware is rigorously dried before starting the reaction.
Unwanted Ring-Opening The combination of strong acid and high heat may be causing the cyclopropane ring to open, leading to byproducts. Solution: Monitor the reaction closely by TLC or LC-MS for the appearance of unexpected, more polar products.[9] If byproducts are detected, abandon the Fischer method and switch to a milder protocol, such as DCC/DMAP coupling at room temperature.
Steric Hindrance If the alcohol is sterically bulky, the reaction rate will be significantly slower. Solution: Increase the reaction time and monitor for progress. If the reaction stalls, a more forceful activation method, like conversion to the acyl chloride followed by addition of the alcohol, may be necessary.
Q2: My amidation reaction using a coupling agent is failing or proceeding very slowly. What should I check?
Potential Cause Explanation & Solution
Acid-Base Neutralization The amine deprotonated the carboxylic acid before the coupling agent could react.[6] This forms an unreactive salt. Solution: Ensure the coupling agent is added promptly after mixing the acid and amine, or add the amine slowly to a mixture of the acid and coupling agent.
Degraded Reagents Coupling agents, especially carbodiimides like DCC and EDC, are moisture-sensitive. Solution: Use freshly opened or properly stored reagents. Run a small-scale control reaction with known good substrates to verify reagent activity.
Steric Hindrance A bulky amine or the inherent steric environment of the quaternary cyclopropane carbon can slow the reaction. Solution: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate. For very difficult couplings, switch to a more potent coupling agent system, such as HATU or COMU.
Incorrect Stoichiometry Using incorrect ratios of reagents is a common error. Solution: Double-check your calculations. Typically, 1.0 equivalent of the carboxylic acid is used with 1.0-1.1 equivalents of the amine and 1.1-1.2 equivalents of the coupling agent.
Q3: My reaction is messy, with multiple unexpected byproducts observed by LC-MS/TLC. How do I diagnose the issue?

This common problem requires a systematic approach to identify the source of the side reactions.[9]

G start Multiple Byproducts Observed q1 Are you using strong acid or high heat? start->q1 a1_yes Likely Ring-Opening or Degradation q1->a1_yes Yes q2 Are starting materials pure? q1->q2 No sol1 Switch to Milder Conditions (e.g., DCC/DMAP, RT) a1_yes->sol1 end Clean Reaction Profile sol1->end a2_no Impure Reagents q2->a2_no No q3 Is the product unstable to workup conditions? q2->q3 Yes sol2 Purify Starting Materials (Recrystallization, Chromatography) a2_no->sol2 sol2->end a3_yes Product Degradation During Workup q3->a3_yes Yes q3->end No sol3 Perform a mini-stability test. Avoid acidic/basic washes. a3_yes->sol3 sol3->end G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification A 1. Dissolve Acid (1 eq) & Amine (1.1 eq) in DCM B 2. Add DMAP (0.1 eq) A->B C 3. Cool to 0 °C B->C D 4. Add DCC (1.1 eq) solution in DCM dropwise C->D E 5. Warm to RT Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G 6. Filter DCU byproduct F->G H 7. Wash filtrate with 1M HCl, sat. NaHCO₃, brine G->H I 8. Dry, Concentrate, & Purify (Chromatography) H->I

Sources

Optimization

Preventing decomposition of 1-Ethoxycyclopropane-1-carboxylic acid during synthesis

Welcome to the technical support center for the synthesis and handling of 1-ethoxycyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 1-ethoxycyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this valuable, yet potentially sensitive, chemical intermediate. By understanding the underlying chemical principles, you can proactively prevent decomposition and optimize your synthetic outcomes.

Introduction: The Challenge of a Strained Ring

1-Ethoxycyclopropane-1-carboxylic acid is a unique building block characterized by a strained three-membered ring bearing both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid on the same carbon. This geminal substitution pattern, combined with the inherent ring strain of the cyclopropane moiety, presents specific stability challenges.[1] Decomposition during synthesis and purification is a common hurdle that can lead to reduced yields and impure final products. This guide provides a structured, question-and-answer approach to troubleshoot and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 1-ethoxycyclopropane-1-carboxylic acid?

A1: Based on the structure and known reactivity of related compounds, there are two primary decomposition pathways to be vigilant about:

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group. While simple carboxylic acids are generally stable to heat, the presence of the adjacent ethoxy group can influence the stability of the molecule upon heating, potentially facilitating decarboxylation.[2][3][4]

  • Ring-Opening: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, or upon heating.[5][6][7][8] The presence of both an electron-donating (ethoxy) and an electron-withdrawing (carboxyl) group can activate the ring towards nucleophilic or electrophilic attack.

Q2: I'm observing a lower than expected yield in my synthesis. Could decomposition be the cause?

A2: Absolutely. Low yields are a classic symptom of product decomposition. If you are following a literature procedure and still obtaining poor results, it is highly probable that your target molecule is degrading at some stage of the reaction, work-up, or purification. It is crucial to carefully evaluate each step for potential triggers of decomposition, such as excessive heat, prolonged exposure to strong acids or bases, or the presence of reactive impurities.

Q3: Are there any specific synthetic routes that are more prone to decomposition issues?

A3: Yes, the choice of synthetic strategy can significantly impact the stability of the final product. For instance, a Favorskii rearrangement of an α-halo-α-ethoxy ketone is a potential route.[9][10][11] However, the basic conditions employed in this rearrangement could potentially lead to side reactions or decomposition of the desired product if not carefully controlled. Similarly, the hydrolysis of 1-ethoxy-1-cyanocyclopropane to the carboxylic acid requires either acidic or basic conditions, which can also promote decomposition if the reaction is not optimized for this specific substrate.[12]

Troubleshooting Guide: From Synthesis to Purification

This section provides a detailed, step-by-step guide to address common issues encountered during the synthesis of 1-ethoxycyclopropane-1-carboxylic acid.

Problem 1: Low Yield and/or Formation of Unidentified Byproducts During Synthesis

Possible Cause: Decomposition of the target molecule under the reaction conditions.

Troubleshooting Steps:

  • Temperature Control:

    • Rationale: The cyclopropane ring is strained and can undergo thermally induced ring-opening or decarboxylation.

    • Action: Maintain the reaction temperature as low as reasonably possible to achieve a practical reaction rate. Use an ice bath for exothermic reactions and carefully monitor the internal temperature.

  • pH Control:

    • Rationale: Both strong acids and strong bases can catalyze the ring-opening of cyclopropanes.[5][6][7][8]

    • Action (for base-catalyzed reactions like Favorskii): Use the mildest base possible that effects the desired transformation. Consider using weaker bases like potassium carbonate instead of sodium hydroxide. Use the base in stoichiometric amounts where possible and avoid prolonged reaction times.

    • Action (for acid-catalyzed reactions like nitrile hydrolysis): Use dilute acids and monitor the reaction progress closely to avoid extended exposure. Consider enzymatic hydrolysis as a milder alternative if available.

  • Inert Atmosphere:

    • Rationale: While not directly indicated for this specific molecule, oxidative decomposition can be a concern for complex organic molecules.

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if the reaction is heated.

Problem 2: Decomposition During Aqueous Work-up

Possible Cause: Prolonged contact with acidic or basic aqueous solutions during extraction.

Troubleshooting Steps:

  • Minimize Contact Time:

    • Rationale: The stability of the product in acidic or basic aqueous solutions may be limited.

    • Action: Perform extractions swiftly and avoid letting the reaction mixture sit in separatory funnels for extended periods.

  • Controlled pH Adjustment:

    • Rationale: Abrupt and extreme pH changes can shock the molecule and promote decomposition.

    • Action: When acidifying a basic solution to protonate the carboxylate, add the acid slowly and with cooling (ice bath) to control the exotherm. Aim for a pH that is just acidic enough to ensure complete protonation of the carboxylic acid for efficient extraction into an organic solvent.

Problem 3: Product Loss During Purification by Distillation

Possible Cause: Thermal decomposition at the distillation temperature.

Troubleshooting Steps:

  • Vacuum Distillation:

    • Rationale: Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.[13]

    • Action: Use a high-vacuum pump and a well-controlled heating mantle. Monitor the vapor temperature closely.

  • Short-Path Distillation:

    • Rationale: This technique minimizes the time the compound spends at high temperatures by reducing the distance the vapor has to travel.

    • Action: For small-scale purifications, a Kugelrohr apparatus is an excellent choice.

  • Alternative Purification Methods:

    • Rationale: If the compound is highly thermally sensitive, non-thermal purification methods should be considered.

    • Action:

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the gentlest purification method.

      • Chromatography: Column chromatography on silica gel can be effective, but care must be taken as silica gel is acidic and can cause decomposition of sensitive compounds. Using a neutral support like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 1-Ethoxy-1-cyanocyclopropane (Under Mild Basic Conditions)

This protocol is designed to minimize decomposition by using a milder base and controlled temperature.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethoxy-1-cyanocyclopropane (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Addition of Base: Add potassium carbonate (K2CO3) (2.5 eq) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly add 1 M hydrochloric acid (HCl) with vigorous stirring until the pH of the aqueous phase is ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure at a low temperature (<40 °C).

    • Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K2CO3)Milder base to reduce the risk of ring-opening.
Temperature Gentle Reflux (~80-90 °C)Balances reaction rate with minimizing thermal decomposition.
Work-up pH ~2-3Ensures complete protonation for extraction while minimizing acid-catalyzed decomposition.
Purification Vacuum Distillation / Deactivated SilicaAvoids high temperatures and acidic conditions.
Protocol 2: Purification of 1-Ethoxycyclopropane-1-carboxylic Acid

This protocol focuses on the gentle removal of impurities.

Step-by-Step Methodology:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and cool it to 0 °C.

    • Slowly acidify the aqueous layer with 1 M HCl to pH ~2-3, causing the purified carboxylic acid to precipitate or be ready for extraction.

  • Extraction of Purified Product:

    • Extract the acidified aqueous layer with fresh organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Solvent Removal:

    • Remove the solvent under reduced pressure at a low temperature.

Visualizing the Decomposition Pathways

To better understand the potential decomposition mechanisms, the following diagrams illustrate the key transformations.

DecompositionPathways cluster_decarboxylation Decarboxylation Pathway cluster_ring_opening Ring-Opening Pathway 1-Ethoxycyclopropane-1-carboxylic_acid_decarb 1-Ethoxycyclopropane- 1-carboxylic acid Enol_intermediate Enol Intermediate 1-Ethoxycyclopropane-1-carboxylic_acid_decarb->Enol_intermediate Heat (Δ) CO2 CO2 1-Ethoxycyclopropane-1-carboxylic_acid_decarb->CO2 1-Ethoxycyclopropane 1-Ethoxycyclopropane Enol_intermediate->1-Ethoxycyclopropane Tautomerization 1-Ethoxycyclopropane-1-carboxylic_acid_ro 1-Ethoxycyclopropane- 1-carboxylic acid Protonated_species Protonated Species 1-Ethoxycyclopropane-1-carboxylic_acid_ro->Protonated_species H+ Carbocation_intermediate Carbocation Intermediate Protonated_species->Carbocation_intermediate Ring Opening Ring_opened_product Ring-Opened Product Carbocation_intermediate->Ring_opened_product Nucleophilic Attack (e.g., H2O)

Caption: Potential decomposition pathways of 1-ethoxycyclopropane-1-carboxylic acid.

Concluding Remarks

The successful synthesis of 1-ethoxycyclopropane-1-carboxylic acid hinges on a thorough understanding of its stability profile. By carefully controlling reaction parameters such as temperature and pH, and by choosing appropriate purification techniques, researchers can significantly minimize decomposition and achieve high yields of the desired product. This guide serves as a starting point for troubleshooting and process optimization. For further assistance, consulting the primary literature for analogous systems is always recommended.

References

  • Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
  • Geminal diols: synthesis, structures, stability and photophysical properties. Chem. Sci., 2023 , 14, 837-844. [Link]

  • Kende, A. S. Org. React.1960, 11, 261-316.
  • Synthesis of 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Molbank2023 , 2023(1), M1651. [Link]

  • Shioiri, T.; Kawai, N. J. Org. Chem.1978, 43, 2936.
  • Favorskii Reaction. Organic Chemistry Portal. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. J. Fluorine Chem.2023 , 265, 110078. [Link]

  • Decarboxylation. Khan Academy. [Link]

  • Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Protolysis of Cyclopropanes with Geminal Electronegative Substituents. Acta Chem. Scand., Ser. B1988 , 42, 345-353. [Link]

  • Fisher, L. A.; Fox, J. M. J. Org. Chem.2008 , 73(21), 8474-8. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. J. Org. Chem.2008 , 73(21), 8474-8478. [Link]

  • Decarboxylation. Chemistry Steps. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

  • Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chem. Rev.1993 , 93(5), 1503-1568. [Link]

  • Reactions of Epoxides: Ring-opening. OpenStax. [Link]

  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]

  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Ind. Eng. Chem. Res.2020 , 59(29), 13089-13097. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Org. Process Res. Dev.2023 , 27(1), 134-141. [Link]

  • Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds containing it as a fragment. Russ. Chem. Rev.2004 , 73, 75-96. [Link]

Sources

Optimization

Improving diastereoselectivity in the synthesis of cyclopropane derivatives

Technical Support Center: Diastereoselective Cyclopropane Synthesis Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diastereoselective Cyclopropane Synthesis

Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules featuring the cyclopropane motif. Cyclopropanes are critical structural units in medicinal chemistry, valued for their ability to impart conformational rigidity, improve metabolic stability, and modulate biological activity.[1][2] However, controlling the relative stereochemistry of substituents on the three-membered ring—diastereoselectivity—is a frequent and significant challenge.

This document serves as a specialized resource, moving beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose issues in your reactions, rationalize stereochemical outcomes, and strategically optimize conditions to achieve high diastereoselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Simmons-Smith cyclopropanation of a chiral allylic alcohol is giving a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?

A1: Cause & Resolution

Low diastereoselectivity in a Simmons-Smith reaction of an allylic alcohol is almost always due to inefficient direction by the hydroxyl group. The reaction's stereochemical outcome is dictated by the formation of a zinc-alkoxide complex, which directs the carbene delivery to the syn-face of the double bond relative to the hydroxyl group.[3][4][5][6] Any factor that disrupts this chelation-controlled transition state will erode diastereoselectivity.

Troubleshooting Steps:

  • Re-evaluate Your Reagent System: The nature of the zinc carbenoid is critical.[6]

    • Classic Simmons-Smith (Zn-Cu couple, CH₂I₂): This system can be heterogeneous and its reactivity variable. Ensure your zinc-copper couple is freshly prepared and activated.

    • Furukawa Modification (Et₂Zn, CH₂I₂): This is a homogeneous and generally more reliable system, often providing higher selectivity, especially for (E)-alkenes.[6][7] It is the recommended starting point for problematic substrates.

    • Charette Modification (IZnCH₂I): Can offer distinct reactivity and selectivity profiles.

  • Optimize the Solvent: Solvent basicity directly impacts the Lewis acidity of the zinc reagent and its ability to coordinate to the hydroxyl group.[5]

    • Avoid Highly Coordinating Solvents: Ethers like THF can compete with the substrate's hydroxyl group for coordination to the zinc center, leading to a poorly organized transition state and reduced d.r.

    • Use Non-Coordinating Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often superior choices as they do not interfere with the crucial substrate-reagent chelation. A switch from ether to DCM can dramatically improve selectivity.[6]

  • Check Substrate Conformation: The substrate must be able to adopt a low-energy conformation where the hydroxyl group and the double bond are properly oriented for chelation. Severe steric hindrance near the alkene or the hydroxyl group can disfavor the necessary conformation for directed cyclopropanation. While this is an intrinsic property of the substrate, understanding it can help rationalize poor results.

  • Temperature Control: While many Simmons-Smith reactions are run at room temperature or gentle reflux, running the reaction at 0 °C or even lower can sometimes enhance selectivity by favoring the more ordered, chelation-controlled transition state.

G start Low d.r. in Simmons-Smith Reaction reagent Step 1: Evaluate Reagent System start->reagent solvent Step 2: Change Solvent reagent->solvent Using Zn-Cu? Switch to Et₂Zn. No improvement? success High d.r. Achieved reagent->success Switching to Furukawa (Et₂Zn) solves issue temp Step 3: Lower Temperature solvent->temp Using Ether/THF? Switch to DCM/DCE. No improvement? solvent->success Switching to DCM solves issue temp->success Run at 0 °C or -20 °C

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: I'm observing poor or unexpected diastereoselectivity in a metal-catalyzed cyclopropanation using a diazo compound. What factors should I investigate?

A2: Cause & Resolution

In transition-metal-catalyzed cyclopropanations (e.g., using Rh, Cu, or Co catalysts), the stereoselectivity is governed by a complex interplay between the catalyst's ligand sphere, the electronic and steric properties of the diazo precursor, and the substrate.[8][9]

Key Factors to Investigate:

  • Catalyst and Ligand Choice: This is the most influential parameter. The chiral environment created by the ligands on the metal center dictates the facial selectivity of the carbene transfer.

    • Steric Bulk: Increasing the steric bulk of the ligands can create a more defined chiral pocket, enhancing facial discrimination.[10]

    • Electronic Effects: Electron-donating ligands can sometimes increase the reactivity of the metal carbene but may decrease selectivity. Conversely, electron-withdrawing ligands can lead to a more selective but less reactive catalyst.

  • Diazo Reagent: The substituents on the diazo compound are critical.

    • Acceptor/Acceptor Diazo Compounds: Diazomalonates are highly reactive but can be less selective and prone to side reactions like C-H insertion or [3+2] cycloadditions.[9]

    • Donor/Acceptor Diazo Compounds: Vinyl- or aryl-substituted diazoacetates are often more selective. The stereochemical model for their approach to the alkene can differ from simple diazoacetates.[9]

  • Rate of Addition: The slow addition of the diazo compound via syringe pump is crucial. A high local concentration of the diazo compound can lead to carbene dimerization (formation of diethyl fumarate/maleate) and other side reactions that consume the catalyst and reduce overall efficiency and selectivity.

ParameterActionRationale
Catalyst Loading Increase from 0.5 mol% to 2 mol%Ensures the carbene is trapped efficiently, minimizing side reactions.
Ligand Screen ligands with varying steric bulk (e.g., different BOX/PyBOX ligands)Fine-tunes the chiral pocket to better fit the substrate transition state.
Diazo Addition Switch from batch addition to slow syringe pump addition (e.g., over 4-6 hours)Maintains a low, steady-state concentration of the reactive metal carbene, preventing dimerization.
Solvent Test solvents with different polarities (e.g., DCM, Toluene, Hexanes)Solvent can influence catalyst conformation and solubility, impacting selectivity.
Q3: My Corey-Chaykovsky reaction with an α,β-unsaturated carbonyl is not giving the expected trans-cyclopropane. Why might this be happening?

A3: Cause & Resolution

The Corey-Chaykovsky reaction typically yields the thermodynamically more stable trans-cyclopropane because the initial Michael addition of the sulfur ylide is reversible.[11] This allows for equilibration between the syn and anti betaine intermediates, with the less sterically hindered anti betaine being favored. Subsequent irreversible intramolecular cyclization from the anti betaine leads to the trans product.[11] A loss of this selectivity implies that this equilibration is not happening or is being bypassed.

Potential Causes for Loss of trans-Selectivity:

  • Highly Reactive Ylides: Unstabilized or highly reactive sulfur ylides (e.g., those with electron-donating groups) might undergo faster, irreversible, or less selective ring closure, preventing equilibration to the thermodynamic intermediate. Diphenylsulfonium ylides, for instance, can sometimes lead to retention of olefin geometry.[11]

  • Substrate Structure: If the substrate has a structural feature (e.g., a chelating group) that stabilizes the syn betaine intermediate, the stereochemical outcome can be altered.

  • Reaction Conditions: Extremely low temperatures could potentially trap the kinetic product of the initial addition before equilibration can occur, although this is less common.

Troubleshooting Steps:

  • Confirm Ylide Structure: Ensure you are using a standard Corey-Chaykovsky reagent like dimethylsulfoxonium methylide for cyclopropanation of enones, as it shows high 1,4-selectivity. Dimethylsulfonium methylide is more likely to give 1,2-addition (epoxidation).

  • Modify the Ylide: If possible, switch to a more stabilized sulfur ylide, which will favor a more reversible initial addition.

  • Adjust Temperature: Allow the reaction to run at a moderate temperature (e.g., 0 °C to room temperature) to ensure the initial addition step is fully reversible and can reach thermodynamic equilibrium.

G cluster_0 Corey-Chaykovsky on Enone Start Enone + Sulfur Ylide Syn Syn Betaine (Kinetic Adduct) Start->Syn Michael Addition Anti Anti Betaine (Thermo Adduct) Start->Anti Cis cis-Cyclopropane (Minor Product) Syn->Cis Irreversible Ring Closure Equil Reversible Equilibration Syn->Equil Trans trans-Cyclopropane (Major Product) Anti->Trans Irreversible Ring Closure Anti->Equil Equil->Anti Favored

Caption: Equilibration favors the trans product.

Frequently Asked Questions (FAQs)

FAQ1: How do I choose the right cyclopropanation method for a specific substrate to maximize diastereoselectivity?

Choosing the optimal method depends primarily on the functional groups present in your starting material.

  • For Alkenes with a Directing Group (e.g., Allylic/Homoallylic Alcohols): The Simmons-Smith reaction is the method of choice. The hydroxyl group provides powerful, predictable chelation control, almost always yielding the syn diastereomer with high fidelity.[3][4][6]

  • For Electron-Deficient Alkenes (e.g., α,β-Unsaturated Carbonyls): The Corey-Chaykovsky reaction (using a sulfoxonium ylide) is ideal. It is highly selective for Michael addition followed by cyclization to give the thermodynamically favored trans product.[11]

  • For Unactivated or Electron-Rich Alkenes: Transition metal-catalyzed decomposition of diazo compounds (e.g., Rh₂(OAc)₄) is the most versatile method. Diastereoselectivity is less predictable and often requires screening of catalysts and ligands to optimize.[9][12]

  • For Synthesis of Cyclopropanols from Esters: The Kulinkovich reaction is a unique and powerful method that generates cyclopropanols with high intrinsic cis-diastereoselectivity between the original ester substituent and the newly formed hydroxyl group.[13][14][15]

FAQ2: What is the role of a chiral auxiliary in diastereoselective cyclopropanation, and how do I select one?

A chiral auxiliary is a chiral molecule that is temporarily attached to your achiral substrate to induce facial selectivity in a subsequent reaction.[16] After the cyclopropanation, the auxiliary is cleaved to reveal the enantioenriched cyclopropane.

  • Mechanism of Action: The auxiliary works by placing a large, sterically blocking group on one face of the alkene, forcing the cyclopropanating reagent to approach from the opposite, less-hindered face. Common examples include Evans oxazolidinones and pseudoephedrine amides.[16][17]

  • Selection Criteria:

    • High Diastereocontrol: It must reliably direct the reaction to produce one diastereomer in high excess (>95:5 d.r.).

    • Easy Attachment & Removal: The conditions for attaching and removing the auxiliary should be high-yielding and should not racemize the newly created stereocenter.

    • Availability: Both enantiomers of the auxiliary should ideally be available to allow access to either enantiomer of the final product.

Chiral auxiliaries are an excellent strategy when a suitable catalytic asymmetric method is not available or when working on a large scale where stoichiometric chiral reagents are feasible.[18][19][20]

FAQ3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

The most common and reliable method for determining d.r. is ¹H NMR spectroscopy .

  • Identify Non-Overlapping Signals: Look for protons in the crude reaction mixture that are in different chemical environments in the two diastereomers. Protons on the cyclopropane ring or on substituents attached to it are ideal candidates.

  • Integration: Carefully integrate the area of a distinct peak corresponding to one diastereomer and the corresponding peak for the other diastereomer. The ratio of these integrals gives the d.r.

  • Confirmation: If possible, identify a second pair of non-overlapping signals and calculate the d.r. again to confirm your result.

  • Other Methods: If NMR signals are badly overlapped, other techniques can be used:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers can be separated, the ratio of peak areas provides the d.r. Chiral columns are not needed for separating diastereomers.

    • ¹⁹F or ³¹P NMR: If your molecule contains a fluorine or phosphorus atom, the larger chemical shift dispersion in these spectra can often resolve signals that overlap in the ¹H spectrum.

Key Experimental Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation

This protocol describes the highly diastereoselective cyclopropanation of (E)-cinnamyl alcohol using the Furukawa modification.

Materials:

  • (E)-Cinnamyl alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add (E)-cinnamyl alcohol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add diiodomethane (1.2 eq) to the stirred solution.

    • Using a syringe, add diethylzinc (1.2 eq, 1.0 M solution in hexanes) dropwise over 20-30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle under an inert atmosphere. An initial white precipitate of the zinc alkoxide may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove any residual iodine) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification by flash column chromatography. The expected product is the syn-diastereomer.

References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, URL: [Link][1][21][22]

  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, URL: [Link][2][23][24]

  • Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, URL: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia, URL: [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. ChemistrySelect, URL: [Link]

  • Kulinkovich reaction. Grokipedia, URL: [Link][13]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. ADICHEMISTRY, URL: [Link][11]

  • Catalytic Diastereoselective Multi-Component Cyclopropanation. Synfacts, URL: [Link][25]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews, URL: [Link][4]

  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, URL: [Link][14]

  • Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation. Chemical Communications, URL: [Link][26]

  • A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. PubMed, URL: [Link][27]

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health, URL: [Link][28]

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. ACS Catalysis, URL: [Link][8]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health, URL: [Link][5]

  • Kulinkovich Reaction. Organic Chemistry Portal, URL: [Link][15]

  • Metal-catalyzed cyclopropanations. Wikipedia, URL: [Link][9]

  • Kulinkovich reaction. Wikipedia, URL: [Link][29]

  • Origins of Stereoselectivity in the Corey−Chaykovsky Reaction. Insights from Quantum Chemistry. The Journal of Organic Chemistry, URL: [Link][30]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA, URL: [Link][6]

  • Stereoselective Cyclopropanation Reactions. ResearchGate, URL: [Link][12]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, URL: [Link][17]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, URL: [Link][31]

  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, URL: [Link][18]

  • Diastereoselective Simmons−Smith Cyclopropanation of α,β-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. The Journal of Organic Chemistry, URL: [Link][19]

  • Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. ACS Catalysis, URL: [Link][32]

  • Simmons–Smith reaction. Wikipedia, URL: [Link][7]

  • Organocatalytic regio- and stereoselective cyclopropanation of olefins. ResearchGate, URL: [Link][33]

  • Enantioselective organocatalytic cyclopropanation. ResearchGate, URL: [Link][34]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, URL: [Link][35]

  • Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society, URL: [Link][36]

  • Chiral auxiliary. Wikipedia, URL: [Link][16]

  • Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry, URL: [Link][20]

  • Cyclopropanation of Alkenes. Master Organic Chemistry, URL: [Link][37]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Catalysis Science & Technology, URL: [Link][38]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA, URL: [Link][39]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cyclopropanation: Comparing Key Methodologies for Synthesizing Functionalized Cyclopropanes

Introduction: The Enduring Value of the Three-Membered Ring In the landscape of modern drug discovery and development, the cyclopropane ring stands out as a uniquely powerful structural motif.[1][2] Its rigid, three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Three-Membered Ring

In the landscape of modern drug discovery and development, the cyclopropane ring stands out as a uniquely powerful structural motif.[1][2] Its rigid, three-dimensional structure can enforce specific conformations, modulate electronic properties, and improve metabolic stability, making it a prized component in a wide array of FDA-approved therapeutics, including treatments for COVID-19, hepatitis C, and HIV/AIDS.[1][2][3] However, the inherent ring strain of approximately 27 kcal/mol makes the synthesis of cyclopropanes a non-trivial chemical challenge, often requiring highly reactive intermediates.[4][5]

This guide provides an in-depth comparison of the primary methodologies used to construct this valuable ring system. Rather than focusing on a single reagent, we will take a holistic approach, comparing the performance, scope, and underlying mechanisms of the most prevalent classes of cyclopropanating agents. To ground our discussion in a practical context, we will consider the synthesis of functionalized building blocks like 1-Ethoxycyclopropane-1-carboxylic acid . It is crucial to clarify that this molecule is not a cyclopropanating agent itself, but rather a desirable product whose synthesis exemplifies the challenges and opportunities presented by different cyclopropanation strategies. We will explore how each method's unique characteristics make it more or less suitable for generating such highly substituted, pharmaceutically relevant cyclopropanes.

Carbenoid-Based Reagents: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and operational simplicity.[3] It avoids the use of free carbenes, instead employing a more stable and selective organozinc "carbenoid" species.

Mechanism and Rationale

The key reactive species, iodomethylzinc iodide (ICH₂ZnI), is typically generated in situ from diiodomethane and a zinc-copper couple.[4][6] This carbenoid then reacts with an alkene in a concerted, cheletropic manner. The concerted nature of this addition is the causal basis for the reaction's high stereospecificity: the geometry of the starting alkene is perfectly preserved in the cyclopropane product.[7][8] A cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-product.

A significant feature is the role of directing groups. Lewis basic functional groups, such as hydroxyls, proximal to the double bond can coordinate to the zinc center of the carbenoid. This pre-association directs the methylene transfer to the syn-face of the alkene relative to the directing group, often overriding steric hindrance.[7][9]

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Insertion ZnCu Zn(Cu) ZnCu->Carbenoid TS Butterfly Transition State Carbenoid->TS Approach Alkene Alkene (R-CH=CH-R') Alkene->TS Product Cyclopropane TS->Product Concerted [2+1] Cycloaddition

Caption: The Simmons-Smith reaction pathway.

Performance and Scope

The Simmons-Smith reaction exhibits broad functional group tolerance and is particularly effective for electron-rich alkenes like enol ethers.[7][8] Its primary advantage over many other methods is its enhanced safety profile, as it completely avoids the use of hazardous and potentially explosive diazomethane.[6] However, the reaction can be expensive due to the cost of diiodomethane and requires stoichiometric amounts of the zinc reagent, leading to significant metal waste.[7] While modifications using diethylzinc (Furukawa modification) can increase reactivity, the method is generally less suitable for highly electron-deficient alkenes.[7][10]

Diazo Compounds: Versatility Through Metal Catalysis

The use of diazo compounds, particularly ethyl diazoacetate (EDA), is one of the most powerful and versatile methods for cyclopropane synthesis.[11] These reagents are precursors to metal-carbene intermediates, which are the active cyclopropanating species.

Mechanism and Rationale

In the presence of a transition metal catalyst (commonly complexes of Rh, Cu, or Pd), the diazo compound decomposes to release nitrogen gas (N₂) and form a metal-carbene complex.[11][12] This electrophilic carbene is then transferred to the alkene. Unlike the Simmons-Smith reaction, this process is not inherently stereospecific, but high levels of diastereoselectivity and, crucially, enantioselectivity can be achieved by employing chiral ligands on the metal catalyst.[12][13] The choice of catalyst and ligand is therefore paramount, as it directly controls the stereochemical outcome of the reaction.

The high reactivity of the carbene intermediate can lead to side reactions, most notably carbene dimerization.[13] To mitigate this, experimental protocols often involve the slow addition of the diazo compound via a syringe pump to maintain a low, steady-state concentration, ensuring it is consumed by the alkene as it is introduced.

Diazo_Cyclopropanation Diazo Diazo Compound (N₂=CHCO₂Et) Carbene Metal Carbene L[M]=CHCO₂Et Diazo->Carbene + [M]L* Catalyst Metal Catalyst [M]L N2 N₂ (gas) Carbene->N2 - N₂ Product Functionalized Cyclopropane Carbene->Product + Alkene Alkene Alkene Alkene->Product

Caption: Metal-catalyzed cyclopropanation using a diazo compound.

Performance and Scope

Metal-catalyzed decomposition of diazo compounds is highly efficient for a wide range of alkenes and is the premier method for asymmetric cyclopropanation.[12][14] The ability to generate ester-substituted cyclopropanes makes it directly applicable to the synthesis of precursors for molecules like 1-ethoxycyclopropane-1-carboxylic acid. The primary drawback is the hazardous nature of diazo compounds.[15] Unstabilized variants like diazomethane are highly toxic and explosive, requiring stringent safety precautions.[5][16] While stabilized versions like EDA are safer, they still pose risks and must be handled with care.

The Kulinkovich Reaction: Cyclopropanols from Esters

The Kulinkovich reaction offers a fundamentally different approach, constructing a cyclopropanol ring directly from a carboxylic acid ester.[17][18] This method is invaluable when an ester is a more readily available starting material than the corresponding alkene.

Mechanism and Rationale

The reaction utilizes a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄, and a Grignard reagent (typically with β-hydrogens, like EtMgBr).[17][19] Two equivalents of the Grignard reagent react with the titanium catalyst to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination and reductive elimination to generate a reactive titanacyclopropane.[18] This titanacyclopropane then acts as a 1,2-dianion equivalent, adding twice to the ester carbonyl. The initial addition and collapse of the tetrahedral intermediate forms a β-titanio ketone, which then undergoes intramolecular ring closure to yield the titanium alkoxide of the cyclopropanol product.[17]

Kulinkovich_Reaction cluster_catalyst_formation Catalyst Activation cluster_cycloaddition Cyclopropanol Formation Ti_IV Ti(OR)₄ Titanacyclopropane Titanacyclopropane Ti_IV->Titanacyclopropane Grignard 2 R'MgX Grignard->Titanacyclopropane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Addition Ester Ester (R''CO₂R''') Ester->Oxatitanacyclopentane Ketone β-Titanio Ketone Oxatitanacyclopentane->Ketone Rearrangement Product Cyclopropanol (after hydrolysis) Ketone->Product Intramolecular Ring Closure

Caption: The Kulinkovich reaction mechanism for cyclopropanol synthesis.

Performance and Scope

The Kulinkovich reaction is highly effective for converting a wide range of esters, including aliphatic and aromatic variants, into 1-substituted cyclopropanols.[19] These cyclopropanol products are versatile intermediates themselves, capable of undergoing various ring-opening reactions.[20] The reaction tolerates many common functional groups like ethers and amines.[17] The main limitation is that the product is specifically a cyclopropanol. While this is a valuable functional handle, it requires further steps to arrive at a structure like 1-ethoxycyclopropane-1-carboxylic acid. The reaction is also stoichiometric in both the Grignard reagent and the titanium catalyst.[21]

Comparative Data Summary

FeatureSimmons-Smith ReactionDiazo Compound CatalysisKulinkovich Reaction
Substrate AlkenesAlkenesEsters, Amides, Nitriles
Key Reagent(s) CH₂I₂ + Zn(Cu) or Et₂ZnR-CHN₂ + Metal Catalyst (Rh, Cu)R'MgX + Ti(OR)₄
Primary Product Substituted CyclopropaneSubstituted Cyclopropane1-Substituted Cyclopropanol
Stereocontrol Stereospecific (concerted)Diastereo- & Enantioselective (catalyst-controlled)Diastereoselective
Safety Profile Good (avoids diazo)[6]Poor (diazo compounds are toxic/explosive)[15][16]Moderate (requires handling of Grignard reagents)
Functional Group Tolerance Broad[8]Good, catalyst dependentGood (ethers, amines tolerated)[17]
Key Advantage High stereospecificity, safetyAccess to asymmetric synthesis, high efficiencyDirect synthesis from esters
Key Disadvantage Stoichiometric metal waste, costReagent hazardsStoichiometric reagents, specific product class

Exemplary Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

Causality: This protocol uses the pre-formed zinc-copper couple to activate diiodomethane. Diethyl ether is a common solvent as it is relatively non-coordinating, allowing for good reactivity. The reaction is worked up with ammonium chloride to quench any remaining organozinc species and dissolve the zinc salts.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (9.8 g, 150 mmol) and copper(I) chloride (0.99 g, 10 mmol). Heat the flask gently under vacuum and then cool under an inert atmosphere (N₂ or Ar). Add 100 mL of anhydrous diethyl ether.

  • Activation: Stir the suspension vigorously and bring to a gentle reflux for 30 minutes to activate the zinc.

  • Reaction: Cool the flask to room temperature. Add cyclohexene (5.0 g, 61 mmol). To this stirring mixture, add a solution of diiodomethane (20.1 g, 75 mmol) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether (3 x 30 mL). Separate the organic layer of the filtrate, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield norcarane.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

Causality: This protocol employs a catalytic amount of a rhodium complex, Rh₂(OAc)₄, which is highly effective for carbene transfer. Dichloromethane is a common solvent. The critical step is the slow addition of EDA via syringe pump. This is not merely for convenience; it is a crucial safety and efficiency measure to keep the concentration of the reactive metal-carbene low, maximizing its reaction with styrene and minimizing hazardous decomposition or side reactions like dimerization.[13]

  • Setup: In a flame-dried 100 mL three-neck flask under an inert atmosphere, dissolve styrene (2.08 g, 20 mmol) and rhodium(II) acetate dimer (4.4 mg, 0.01 mmol, 0.05 mol%) in 20 mL of anhydrous dichloromethane.

  • Reagent Preparation: Prepare a solution of ethyl diazoacetate (EDA) (1.14 g, 10 mmol) in 10 mL of anhydrous dichloromethane. Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Execution: With vigorous stirring, add the EDA solution to the flask containing styrene and the catalyst via the syringe pump over a period of 4 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour. Monitor for the disappearance of the diazo compound (a spot on TLC that turns yellow with KMnO₄ stain).

  • Workup & Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude residue contains the ethyl 2-phenylcyclopropane-1-carboxylate product. This mixture can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans diastereomers.

Conclusion

The synthesis of cyclopropanes is a mature field with a diverse toolkit available to the modern chemist. The choice of a cyclopropanating agent is a critical decision dictated by the specific synthetic target and available resources.

  • The Simmons-Smith reaction is the method of choice for stereospecific cyclopropanation of simple or directed alkenes where safety and predictability are paramount.[6][7]

  • Diazo compounds , when handled with appropriate care, offer unparalleled versatility and are the gold standard for catalytic asymmetric synthesis, particularly for accessing ester-functionalized cyclopropanes.[12][16]

  • The Kulinkovich reaction provides a unique and powerful pathway to cyclopropanols directly from esters, opening up alternative synthetic disconnections.[17][18]

For the synthesis of a complex target like 1-ethoxycyclopropane-1-carboxylic acid, a strategy involving the rhodium-catalyzed reaction of an appropriate enol ether with a diazo ester would likely be a highly effective approach. By understanding the causality, scope, and limitations of each major cyclopropanation method, researchers and drug development professionals can more effectively harness the power of the three-membered ring to create novel and impactful molecules.

References

  • Cyclopropanation - Wikipedia. [Link]

  • V. K. Aggarwal, et al. Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines . Organic Letters. [Link]

  • Kulinkovich reaction - Wikipedia. [Link]

  • J. R. D. Groom, et al. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes . Journal of the American Chemical Society. [Link]

  • H. M. L. Davies, et al. Catalytic Asymmetric Solid-Phase Cyclopropanation . Journal of the American Chemical Society. [Link]

  • E. M. D. Allouche & A. B. Charette. Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds . CHIMIA. [Link]

  • J. R. D. Groom, et al. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes . PubMed Central. [Link]

  • Kulinkovich reaction - Grokipedia. [Link]

  • T-Y. Dong, et al. Catalytic asymmetric cyclopropanation at a chiral platform . RSC Publishing. [Link]

  • A. B. Charette, et al. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction . Journal of the American Chemical Society. [Link]

  • G. A. F. de Souza, et al. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins . PubMed Central. [Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link]

  • Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

  • J. K. Cha, et al. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins . Organic Syntheses. [Link]

  • Cyclopropanation and Related Reactions | Recent Developments of Diazo Compounds in Organic Synthesis - World Scientific Publishing. [Link]

  • Simmons-Smith Reaction - NROChemistry. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. [Link]

  • G. McCormick. New, simple and accessible method creates potency-increasing structure in drugs . Penn State News. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs - ScienceDaily. [Link]

  • Project overview. Cyclopropanes in drug molecules... - ResearchGate. [Link]

  • A. F. Zahoor, et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review . MDPI. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • A. B. Charette & A. Marcoux. Stereoselective Cyclopropanation Reactions . Chemical Reviews. [Link]

  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation . JACS Au. [Link]

  • Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity . ResearchGate. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]

  • 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid - PubChem. [Link]

  • Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Patsnap Eureka. [Link]

  • 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid . MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-Ethoxycyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the cyclopropane ring has emerged as a privileged scaffold. Its inherent conformational rigidity and unique elect...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a privileged scaffold. Its inherent conformational rigidity and unique electronic properties can impart favorable metabolic stability and binding affinity to bioactive molecules. 1-Ethoxycyclopropane-1-carboxylic acid, as a key building block, offers a gateway to novel chemical entities. However, the very features that make this strained ring system attractive also necessitate rigorous structural validation to ensure the integrity of downstream research and development.

This guide provides an in-depth comparison of analytical methods for the unequivocal structural confirmation of 1-Ethoxycyclopropane-1-carboxylic acid and its derivatives. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, empowering researchers to design robust validation strategies.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can definitively elucidate the complete structure of a molecule like 1-Ethoxycyclopropane-1-carboxylic acid. A synergistic combination of spectroscopic methods is essential for a self-validating system, where each technique provides a unique and complementary piece of the structural puzzle. The primary methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline derivatives, X-ray Crystallography offers the ultimate structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-Ethoxycyclopropane-1-carboxylic acid, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, are indispensable.

Causality of NMR in Structural Validation: The unique chemical environment of the protons and carbons in the strained cyclopropane ring and the ethoxy and carboxylic acid functional groups give rise to characteristic chemical shifts and coupling constants. These signals provide unambiguous evidence of the connectivity of atoms.

Expected ¹H NMR Spectral Features
Assignment Predicted Chemical Shift (ppm) Multiplicity Key Correlation
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletDisappears upon D₂O exchange.
Methylene (-OCH₂CH₃)~4.1QuartetShows correlation to the methyl protons.
Cyclopropane Ring (CH₂)0.8 - 1.6MultipletsComplex splitting due to geminal and cis/trans couplings.
Methyl (-OCH₂CH₃)~1.2TripletShows correlation to the methylene protons.
Expected ¹³C NMR Spectral Features
Assignment Predicted Chemical Shift (ppm) Key Features
Carboxylic Acid (C=O)170 - 185Downfield shift due to the electronegative oxygen atoms.
Quaternary Cyclopropane Carbon20 - 30
Methylene (-OCH₂)~60
Cyclopropane Ring (CH₂)10 - 20Upfield shift characteristic of strained rings.
Methyl (-CH₃)~14
Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives or to resolve any ambiguities, 2D NMR experiments are crucial:

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, confirming the connectivity within the ethyl group and the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, establishing the connectivity between the ethoxy group, the cyclopropane ring, and the carboxylic acid.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Causality of MS in Structural Validation: The ionization process induces fragmentation of the molecule at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the presence of specific functional groups and structural motifs. For 1-Ethoxycyclopropane-1-carboxylic acid, cleavage of the bonds adjacent to the carbonyl group and within the ethyl group is expected.

Expected Fragmentation Pattern

Based on the fragmentation of similar carboxylic acids and esters, the following key fragments are anticipated in the mass spectrum of 1-Ethoxycyclopropane-1-carboxylic acid:

m/z Value Proposed Fragment Significance
130[M]⁺Molecular Ion
113[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
85[M - COOH]⁺Loss of the carboxylic acid group.
101[M - C₂H₅]⁺Loss of the ethyl group.
85[M - OC₂H₅]⁺Loss of the ethoxy group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Causality of IR in Structural Validation: The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum with distinct absorption bands. For 1-Ethoxycyclopropane-1-carboxylic acid, the most prominent features will be from the carboxylic acid and the C-O bond of the ether.

Characteristic IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1700-1725Strong, sharp
C-O (Ether)1000-1300Strong

A Comparative Look at Alternative Cyclopropane Building Blocks

Several other cyclopropane-containing carboxylic acids are commercially available and serve as alternatives or complementary building blocks in drug discovery. The choice of a specific analog often depends on the desired substitution pattern and the synthetic route.

Compound Key Structural Feature Potential Application
Cyclopropanecarboxylic acidUnsubstituted cyclopropane ring.Basic cyclopropane scaffold.
1-Methylcyclopropane-1-carboxylic acidMethyl substitution on the ring.Introduction of a methyl group for steric or electronic modification.
1-Aminocyclopropane-1-carboxylic acid (ACC)Amino group on the ring.A key intermediate in ethylene biosynthesis in plants, offering a handle for further functionalization.[1]
(1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acidStereochemically defined diester derivative.Chiral building block for asymmetric synthesis.

The analytical validation principles outlined for 1-Ethoxycyclopropane-1-carboxylic acid are directly applicable to these analogs, with expected variations in the spectroscopic data corresponding to their structural differences.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain high-resolution spectra.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition (if necessary): Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Protocol 2: Mass Spectrometric Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • Mass Spectrometry Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to determine the molecular weight.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern.

  • Data Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the structure.

Protocol 3: FTIR Spectroscopic Analysis
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film between salt plates or an ATR accessory can be used.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Visualizing the Validation Workflow

ValidationWorkflow cluster_synthesis Product Synthesis cluster_analysis Analytical Methods cluster_validation Structural Validation Synthesis 1-Ethoxycyclopropane- 1-carboxylic acid Synthesis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (LC-MS, MS/MS) Synthesis->MS Molecular Weight & Fragmentation IR FTIR Spectroscopy Synthesis->IR Functional Groups Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Conclusion

The structural validation of 1-Ethoxycyclopropane-1-carboxylic acid is a critical step in its application in research and drug development. A comprehensive analytical approach, integrating NMR spectroscopy, mass spectrometry, and IR spectroscopy, provides a robust and self-validating system for unequivocal structure determination. By understanding the principles behind each technique and following systematic experimental protocols, researchers can ensure the quality and integrity of their chemical matter, paving the way for successful downstream applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. Ethyl cyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in plant science, 5, 640. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Cyclopropane Stereochemistry

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the cyclopropane ring stands out as a "small ring with a big impact." Its rigid, three-d...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the cyclopropane ring stands out as a "small ring with a big impact." Its rigid, three-dimensional structure is a valuable asset for medicinal chemists seeking to fine-tune the metabolic stability, potency, and conformational rigidity of drug candidates. However, this rigidity also gives rise to stereoisomers (cis/trans and diastereomers), which can possess dramatically different pharmacological and toxicological profiles.[1] Consequently, the unambiguous confirmation of stereochemistry is not merely a matter of analytical rigor; it is a critical step for ensuring safety and efficacy.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the stereochemistry of cyclopropane products. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

The Core Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unequivocally the most powerful and definitive method for assigning the relative stereochemistry of cyclopropanes in solution.[1] The fixed dihedral angles of the rigid ring system give rise to highly predictable and diagnostic patterns in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

¹H NMR: Decoding Chemical Shifts and Coupling Constants

The protons on a cyclopropane ring resonate in a distinct upfield region, typically between 0.2 and 1.5 ppm for substituted cyclopropanes, a consequence of the ring's unique shielding current.[2] While chemical shifts are informative, the most reliable diagnostic for stereochemistry comes from the vicinal proton-proton coupling constants (³JHH).[1]

Due to the rigid geometry, the dihedral angle between two cis protons on adjacent carbons is approximately 0°, while the angle between trans protons is around 120°.[3] According to the Karplus relationship, this geometric difference leads to a consistently observable trend:

  • ³Jcis: Typically larger, ranging from 7 to 13 Hz.[1][4]

  • ³Jtrans: Typically smaller, ranging from 4 to 9 Hz.[4][5]

This difference provides a robust and often immediate method for assigning relative stereochemistry.

Parameter Typical Value for cis-Isomers Typical Value for trans-Isomers Rationale
Vicinal Coupling (³JHH) 8–13 Hz[1][5]4–9 Hz[4][5]The dihedral angle between cis protons (~0°) leads to stronger coupling than that between trans protons (~120°).[3]
¹H Chemical Shift (δ) Variable, but influenced by through-space shielding/deshielding effects from adjacent substituents.Variable, generally less influenced by through-space effects from substituents on the opposite face.Proximity of substituents to protons on the same face of the ring can cause significant shifts.
¹³C NMR: A Complementary Perspective

While ¹H NMR is often sufficient, ¹³C NMR provides valuable confirmatory data. The chemical shifts of the cyclopropane ring carbons are also sensitive to stereochemistry. Carbons in a cis arrangement with bulky substituents often experience greater steric compression, leading to a characteristic upfield (shielding) shift compared to their trans counterparts. This "gamma-gauche" effect can be a useful secondary check on the stereochemical assignment.[6] For unsubstituted cyclopropane, the carbon signal appears at an unusually high field of -2.7 ppm.[7]

2D NMR: The Definitive Assignment

For complex molecules or when 1D spectra are ambiguous, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment is the first step in assigning the proton network, confirming which protons are coupled (i.e., on adjacent carbons).[8]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These are the most direct and unambiguous methods for confirming relative stereochemistry.[8] The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the signal of a proton is enhanced when a spatially close proton is irradiated.[9][10] The strength of this effect is inversely proportional to the sixth power of the distance between the protons (1/r⁶), making it extremely sensitive to geometry.[11]

In the context of cyclopropanes:

  • cis-isomers will show a strong NOE correlation between protons on the same face of the ring.

  • trans-isomers will show no such correlation, as the protons are too far apart.

For small to medium-sized molecules (MW < 1200), the ROESY experiment is often preferred as it avoids the possibility of zero or negative NOE signals that can occur in NOESY spectra.[9][10]

Workflow for NMR-Based Stereochemical Confirmation

The following workflow provides a logical progression for confirming the stereochemistry of a cyclopropane product.

Fig. 1: A decision-making workflow for cyclopropane stereochemistry determination using NMR.

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-64 scans).

  • Processing: Apply a line broadening factor (e.g., 0.3 Hz) to improve resolution before Fourier transformation. Carefully phase and baseline correct the spectrum.

  • Analysis: Integrate all signals and measure the coupling constants for the cyclopropyl protons with high precision.

Protocol 2: 2D NOESY/ROESY Acquisition
  • Sample Preparation: Use the same sample as for the ¹H NMR. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes can improve data quality by removing dissolved oxygen, which can interfere with the NOE.[11]

  • Experiment Selection: Choose a gradient-selected NOESY (gNOESY) or ROESY (gROESY) experiment. For molecules with an unknown or intermediate molecular weight, ROESY is the safer choice.[9]

  • Parameter Optimization: The critical parameter is the mixing time (tm). This is the period during which the NOE transfer occurs. A typical starting point for small molecules is a mixing time equal to the T₁ relaxation time of the protons of interest (often 0.5-1.5 seconds).[11]

  • Acquisition: Acquire the 2D spectrum. This is a longer experiment than a standard ¹H NMR, often requiring 1-4 hours.

  • Processing & Analysis: Process the 2D data using appropriate window functions. Analyze the resulting contour plot for cross-peaks that correlate protons which are close in space but not necessarily coupled through bonds.

Complementary and Confirmatory Techniques

While NMR is the primary tool, other methods can provide valuable, albeit less direct, information or serve as the ultimate arbiter of structure.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[12] The differentiation between cis and trans isomers is based on molecular symmetry. A more symmetrical isomer (often the trans form) will have fewer IR and Raman-active vibrational modes compared to a less symmetrical isomer.[1] Key regions to inspect include the C-H stretching bands around 3000-3100 cm⁻¹.[1] While useful, these differences can be subtle and are generally considered supporting, rather than definitive, evidence.

Single-Crystal X-ray Crystallography

When an unambiguous, absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[13] This technique provides a complete three-dimensional map of the atoms in a molecule, leaving no doubt as to their spatial arrangement.[14][15]

Technique Principle Sample Requirement Confidence Key Advantage Limitation
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldSoluble compound (~5 mg)Very High (Relative)Provides definitive relative stereochemistry and full structural data in solution.Does not directly provide absolute configuration.
IR/Raman Spectroscopy Molecular vibrationsSolid or liquidLow to MediumFast and simple; can show differences based on molecular symmetry.[1]Often not definitive; interpretation can be complex.
X-ray Crystallography Diffraction of X-rays by a crystal lattice[13]High-quality single crystal (>0.1 mm)[13]AbsoluteProvides unequivocal 3D structure and absolute configuration.[13]Growing a suitable crystal can be a major bottleneck and is not always possible.[13]

Conclusion

The stereochemical integrity of cyclopropane-containing molecules is paramount in the field of drug development. A multi-faceted spectroscopic approach, led by a comprehensive suite of NMR experiments, provides the most robust pathway to confident stereochemical assignment. While ¹H NMR coupling constants offer a powerful first diagnostic, the unambiguous confirmation provided by 2D NOESY/ROESY is essential for building a self-validating dataset. When absolute stereochemistry is required and suitable crystals can be grown, X-ray crystallography serves as the ultimate structural proof. By understanding the principles and strategic application of these techniques, researchers can ensure the structural accuracy of their novel chemical entities, paving the way for successful development programs.

References

  • 13 C NMR spectra of cyclopropane derivatives. Stereoisomeric substituted 2‐phenylcyclopropanes. Sci-Hub. Available at: [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. MDPI. Available at: [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]

  • Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. AIP Publishing. Available at: [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

  • 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. ResearchGate. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Chem3D representation of the X-ray structure of cyclopropane 8a. ResearchGate. Available at: [Link]

  • Coupling Constant in Cyclopropanes and Alkenes. YouTube. Available at: [Link]

  • NOESY and ROESY. University of Missouri. Available at: [Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. National Institutes of Health. Available at: [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]

  • How does methylcyclopropane have 4 NMR signals? Quora. Available at: [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed. Available at: [Link]

  • An Online Organic Chemistry Resource. Master Organic Chemistry. Available at: [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Digital Commons@ETSU. Available at: [Link]

  • NOESY and ROESY. UCSD SSPPS NMR Facility. Available at: [Link]

  • NOESY and EXSY. University of Ottawa. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • X‐ray crystal structure of cyclopropane 4a. ResearchGate. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Available at: [Link]

  • Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. ResearchGate. Available at: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Available at: [Link]

  • Vibrational Spectra and Structure of Small-Ring Compounds. X. Spectroscopic Evidence for Pseudorotation in Cyclopentane. Semantic Scholar. Available at: [Link]

  • Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. National Institutes of Health. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Ethoxy-Substituted Cyclopropanes

Introduction: Beyond the Classic Approach Ethoxy-substituted cyclopropanes are invaluable synthetic intermediates, primarily serving as robust homoenolate equivalents.[1][2] Their unique reactivity, stemming from the inh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Approach

Ethoxy-substituted cyclopropanes are invaluable synthetic intermediates, primarily serving as robust homoenolate equivalents.[1][2] Their unique reactivity, stemming from the inherent ring strain and the influence of the ethoxy group, allows for a variety of synthetically useful ring-opening reactions.[3] For decades, the Simmons-Smith reaction has been a workhorse for the cyclopropanation of electron-rich olefins like ethyl vinyl ether.[4][5] However, the reliance on stoichiometric, and often pyrophoric, organozinc reagents, coupled with challenges in achieving high enantioselectivity without directing groups, has driven the scientific community to explore more efficient, versatile, and safer alternatives.

This guide provides a comparative analysis of modern reagents and methodologies for the synthesis of ethoxy-substituted cyclopropanes. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications.

The Benchmark: The Simmons-Smith Reaction

Before exploring alternatives, it is crucial to understand the benchmark. The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (ICH₂ZnI), to deliver a methylene group to an alkene.[4][6] The reaction with enol ethers is particularly effective due to their electron-rich nature.[4][7]

Key Characteristics:

  • Mechanism: A concerted, cheletropic reaction where the configuration of the double bond is preserved in the cyclopropane product, making it highly stereospecific.[6][8]

  • Advantages: High reliability for simple systems and good diastereoselectivity when guided by proximal hydroxyl groups.[4]

  • Limitations: Requires stoichiometric or excess quantities of zinc reagents, can have limited functional group tolerance, and achieving high enantioselectivity on unfunctionalized enol ethers is challenging, often requiring chiral ligands or auxiliaries.[9][10][11]

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid + ZnCu Zn(Cu) ZnCu->Carbenoid TransitionState [Transition State] Carbenoid->TransitionState Alkene R-CH=CH-OEt Alkene->TransitionState Product Ethoxy-cyclopropane TransitionState->Product concerted

Figure 1: Simplified workflow for the Simmons-Smith reaction.

Alternative 1: Transition Metal-Catalyzed Carbene Transfer

Perhaps the most powerful and widely adopted alternative involves the transition metal-catalyzed decomposition of diazo compounds.[12] Catalysts based on rhodium(II) and copper(I) are particularly effective at generating metal-carbene intermediates, which then undergo stereoselective cyclopropanation with electron-rich olefins.[13][14]

Causality of Experimental Choice: This method is chosen when catalytic efficiency, mild reaction conditions, and high levels of stereocontrol are desired. The choice between rhodium and copper catalysts often depends on the specific substrate and the desired level of enantioselectivity, with rhodium catalysts often providing superior results for demanding transformations.[12][15]

Mechanism: The reaction proceeds via a catalytic cycle. The metal catalyst reacts with a diazo compound (e.g., ethyl diazoacetate) to extrude dinitrogen gas and form a highly reactive metal-carbene species.[16] This electrophilic carbene is then transferred to the nucleophilic double bond of the ethoxy-substituted alkene to form the cyclopropane ring and regenerate the active catalyst.[13]

Rh_Catalytic_Cycle Catalyst [Rh₂(OAc)₄] Carbene Rh(II)-Carbene Complex Catalyst->Carbene + Diazo Diazo N₂CHCO₂Et Product Product Carbene->Product + Alkene N2 N₂ Carbene->N2 Extrusion Alkene R-CH=CH-OEt Product->Catalyst Release

Figure 2: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Performance & Scope:

  • Reagents: Typically ethyl diazoacetate (EDA) or trimethylsilyldiazomethane (TMSD) as the carbene precursor.

  • Catalysts: Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) and copper complexes with ligands like bis(oxazoline) (BOX) or pyridine.

  • Yields: Generally high, often exceeding 80-90%.

  • Stereoselectivity: Can be excellent. Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, can achieve high levels of enantioselectivity.[15]

  • Safety: The primary drawback is the hazardous nature of diazo compounds, which are toxic and potentially explosive.[17] In-situ generation or use in flow chemistry can mitigate these risks.

Alternative 2: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to synthesize three-membered rings.[18] While famously used to convert aldehydes and ketones to epoxides, its utility extends to the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones.[19][20] The reaction with simple enol ethers is less common but feasible, proceeding through a nucleophilic addition-elimination pathway.

Causality of Experimental Choice: This method is often selected when avoiding transition metals is desirable and when the starting materials are readily available. It offers a different reactivity profile compared to carbene-based methods. The choice between a sulfonium ylide and a sulfoxonium ylide can influence the reaction pathway (1,2- vs 1,4-addition).[18]

Mechanism: A sulfur ylide, generated by deprotonating a sulfonium or sulfoxonium salt with a strong base, acts as the nucleophile.[20][21] For cyclopropanation of an activated alkene, the ylide undergoes a conjugate (1,4) addition to form a zwitterionic intermediate.[19] This intermediate then undergoes an intramolecular nucleophilic attack, with dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) acting as a good leaving group, to close the three-membered ring.[18]

Corey_Chaykovsky_Mechanism Ylide Sulfur Ylide (e.g., Me₂S(=O)CH₂⁻) Intermediate Zwitterionic Intermediate Ylide->Intermediate 1,4-Conjugate Addition Enone α,β-Unsaturated System (e.g., Enone) Enone->Intermediate Product Cyclopropane Intermediate->Product Intramolecular Ring Closure LG Leaving Group (DMSO or DMS) Product->LG Expulsion

Figure 3: General mechanism for Corey-Chaykovsky cyclopropanation.

Performance & Scope:

  • Reagents: Dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide).[22]

  • Conditions: Requires a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent like DMSO or THF.[19]

  • Yields: Can be moderate to high, but are highly substrate-dependent.

  • Stereoselectivity: The reaction is often diastereoselective, favoring trans-substitution in the product.[18] Enantioselective variants using chiral sulfides have been developed.

  • Limitations: The reaction is most efficient with electron-poor olefins. Its application to electron-rich enol ethers may require specific substitution patterns or modified ylides to favor the desired reaction pathway.

Alternative 3: Organocatalytic Cyclopropanation

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including cyclopropanation.[23] One prominent approach involves the reaction of α,β-unsaturated aldehydes with sulfur ylides, catalyzed by chiral secondary amines (e.g., diarylprolinol silyl ethers).[24]

Causality of Experimental Choice: This metal-free approach is ideal for synthesizing chiral cyclopropanes when avoiding trace metal contamination is critical, such as in the late stages of pharmaceutical synthesis.

Mechanism: The chiral amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient, stereochemically defined iminium ion. This iminium ion activation lowers the LUMO of the olefin, facilitating a highly enantioselective conjugate addition of a nucleophile, such as a sulfur ylide.[24] Subsequent intramolecular ring closure yields the chiral cyclopropane and regenerates the catalyst. While primarily developed for enals, this principle of LUMO-lowering activation is a cornerstone of modern organocatalysis.

Performance & Scope:

  • Substrates: Primarily demonstrated for α,β-unsaturated aldehydes and ketones. Application to less activated systems like vinyl ethers is not straightforward and represents an area of ongoing research.

  • Catalysts: MacMillan catalysts and other diarylprolinol derivatives.[24]

  • Stereoselectivity: Can provide exceptionally high levels of enantio- and diastereoselectivity.[24]

  • Limitations: The substrate scope is currently more limited compared to transition-metal catalysis, particularly for non-activated, electron-rich olefins.

Comparative Performance Data

FeatureSimmons-Smith ReactionTransition Metal-Catalysis (Rh/Cu)Corey-Chaykovsky ReactionOrganocatalytic Cyclopropanation
Reagent Type Stoichiometric Zinc Carbenoid (ICH₂ZnI)Catalytic Metal-Carbene (from Diazoalkanes)Stoichiometric Sulfur YlideCatalytic (Chiral Amine) + Stoichiometric Ylide
Substrate Scope Good for electron-rich olefins (enol ethers)[4]Excellent, very broad[13]Best for electron-poor olefins (enones)[20]Best for α,β-unsaturated aldehydes/ketones[24]
Typical Yields 60-95%80-99%[12]50-85%70-95%
Enantioselectivity Low without directing groups or chiral ligands[10]Excellent with chiral catalysts (up to >99% ee)[15]Possible with chiral sulfidesExcellent (often >95% ee)[24]
Key Advantage Well-established, stereospecific[8]Catalytic, high efficiency, excellent controlMetal-free, orthogonal reactivityMetal-free, high enantioselectivity
Key Disadvantage Stoichiometric metal, pyrophoric reagentsHazardous/explosive diazo precursors[17]Stoichiometric, requires strong baseLimited scope for electron-rich olefins
Operational Notes Requires anhydrous conditions, Zn/Cu activationRequires careful handling of diazo compoundsRequires strong base (NaH) and dry solventsGenerally mild conditions

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Ethyl Vinyl Ether

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanation.[12]

Materials:

  • Ethyl vinyl ether (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Dirhodium(II) acetate [Rh₂(OAc)₄] (0.5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add Rh₂(OAc)₄ and anhydrous DCM.

  • Add ethyl vinyl ether to the flask.

  • Heat the solution to a gentle reflux (approx. 40 °C).

  • Dissolve ethyl diazoacetate in anhydrous DCM and load it into the dropping funnel.

  • Add the EDA solution dropwise to the refluxing reaction mixture over 2-3 hours. CAUTION: Slow addition is critical to control the concentration of EDA and the rate of N₂ evolution.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-ethoxycyclopropane-1-carboxylate.

Protocol 2: Cyclopropanation via Corey-Chaykovsky Reaction (Illustrative for an Activated System)

This protocol illustrates the generation of Corey's ylide and its reaction with an α,β-unsaturated ketone, as direct application to simple enol ethers is less standard.[21]

Materials:

  • Trimethylsulfoxonium iodide (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • α,β-Unsaturated ketone (e.g., cyclohexenone) (1.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH. Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous DMSO to the washed NaH and heat the mixture to 50 °C until the evolution of H₂ gas ceases (approx. 45-60 minutes), indicating the formation of the dimsyl anion.

  • Cool the resulting solution to room temperature, then add anhydrous THF.

  • In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution at room temperature. Stir for 10 minutes to generate the ylide.

  • Cool the ylide solution to 0 °C and add a solution of the α,β-unsaturated ketone in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Carefully quench the reaction by pouring it into a flask containing ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the cyclopropyl ketone.

Conclusion and Outlook

The synthesis of ethoxy-substituted cyclopropanes has evolved significantly beyond the classic Simmons-Smith reaction. For researchers requiring high efficiency, catalytic turnover, and exceptional stereocontrol, transition-metal catalysis with rhodium or copper complexes is the undisputed modern standard, provided the safety precautions for handling diazo reagents are implemented. The Corey-Chaykovsky reaction offers a valuable, metal-free alternative, particularly if the substrate is appropriately activated. While organocatalysis currently presents limitations for simple enol ethers, its potential for unparalleled enantiocontrol in related systems suggests that future catalyst development may broaden its applicability.

Furthermore, emerging technologies like flow chemistry are increasingly being used to perform hazardous reactions (e.g., with diazo compounds or organozinc reagents) on scale with enhanced safety.[25] The choice of reagent should therefore be a strategic decision based on the desired scale, stereochemical outcome, available safety infrastructure, and the specific electronic and steric properties of the substrate.

References

  • Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Yao, X., & Li, C. J. (2006). Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. Organic Letters, 8(13), 2827-9. [Link]

  • Long, J., Yuan, Y., & Shi, Y. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 8(13), 2827-2829. [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • ACS Green Chemistry Institute. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. ACS GCI. [Link]

  • Concellón, J. M., & Concellón, C. (2012). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

  • Kumar, A., & Kumar, V. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(43), 30373-30391. [Link]

  • Wikipedia. Simmons–Smith reaction. Wikipedia. [Link]

  • Kumar, A., & Rawat, D. S. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(23), 7329. [Link]

  • Wang, J., O'Connor, R. D., & Hartwig, J. F. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 139(39), 13449-13459. [Link]

  • Neves, M. G. P. M. S., & Cavaleiro, J. A. S. (2017). Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group. Molecules, 22(1), 104. [Link]

  • Chemistry LibreTexts. (2023). 5: Carbene Reactions. Chemistry LibreTexts. [Link]

  • Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240-1. [Link]

  • Brook, M. A., & Lavoie, A. (2018). Platinum(II)-Catalyzed Cyclopropanation of Vinyl Arenes and 1,3- Aryl Dienes Employing Aryl Diazirines as Carbene Precursors. ChemRxiv. [Link]

  • Salaün, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 51, 129. [Link]

  • Doyle, M. P., & Van Leusen, D. (2002). Transition-metal-catalyzed rearrangements of oxocyclopropanes to vinyl ethers. Activation by vicinal carboalkoxy substituents. Journal of the American Chemical Society, 124(5), 767-771. [Link]

  • Yoshida, J., Kataoka, K., & Nishiwaki, K. (2000). Understanding the Reactivity of Enol Ether Radical Cation: Investigation of Electrochemical [2 + 2] Cycloaddition Reactions. Journal of the American Chemical Society, 122(31), 7444-7445. [Link]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Effect of catalyst and silyl group on the cyclopropanation of aryl vinyl ethers. ResearchGate. [Link]

  • Griesenauer, R. H., & Lin, S. (2019). Asymmetric cyclopropanation via an electro-organocatalytic cascade. Chemical Communications, 55(65), 9595-9598. [Link]

  • Hu, Y., & Chen, J. (2020). Copper-catalyzed synthesis of vinyl cyclopropanes. ResearchGate. [Link]

  • Puche, M., & Alcázar, J. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry–A European Journal, 25(64), 14532-14535. [Link]

  • ResearchGate. Enantioselective organocatalytic cyclopropanation. ResearchGate. [Link]

  • ResearchGate. Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. ResearchGate. [Link]

  • Semantic Scholar. Organocatalytic Enantioselective Continuous-Flow Cyclopropanation. Semantic Scholar. [Link]

  • Wikipedia. Cyclopropanation. Wikipedia. [Link]

  • Li, A., & Zhu, C. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. [Link]

  • Conia, J. M., & Limasset, J. C. (1967). THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL. Pure and Applied Chemistry, 15(1), 103-118. [Link]

  • Milligan, J. A., & Molander, G. A. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(34), 15555-15560. [Link]

  • ResearchGate. An Intramolecular Organocatalytic Cyclopropanation Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Davies, H. M. L., & Morton, D. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(29), 5434-5438. [Link]

  • Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • ResearchGate. Hydrolysis of the enol ether and cleavage of the cyclopropane ring. ResearchGate. [Link]

  • Long, J., Yuan, Y., & Shi, Y. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Figshare. [Link]

  • Banerjee, N., et al. (2023). Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. ChemRxiv. [Link]

  • de Meijere, A. (2003). Introduction: Cyclopropanes and Related Rings. Chemical Reviews, 103(4), 931-932. [Link]

  • Davies, H. M. L., & Morton, D. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized 1-Ethoxycyclopropane-1-carboxylic Acid Derivatives

For researchers, scientists, and drug development professionals, the structural integrity and purity of novel chemical entities are paramount. 1-Ethoxycyclopropane-1-carboxylic acid and its derivatives are valuable build...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of novel chemical entities are paramount. 1-Ethoxycyclopropane-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, prized for the unique conformational constraints imparted by the cyclopropane ring.[1] The successful incorporation of this motif into drug candidates hinges on the verifiable purity of the synthetic intermediates. Impurities, whether they are unreacted starting materials, by-products, or isomers, can confound biological assays and compromise downstream synthetic steps.

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of 1-ethoxycyclopropane-1-carboxylic acid derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to establish a robust, self-validating system for quality control in your laboratory.

The Analytical Imperative: Why Purity Matters

The synthesis of cyclopropane derivatives, often involving base-catalyzed cyclization or other multi-step pathways, can introduce a variety of impurities.[2][3] For instance, a common route involving the reaction of an appropriate precursor with a base can lead to incomplete cyclization or the formation of ring-opened isomers.[4] The presence of even minor impurities can have significant consequences, making rigorous analytical validation a non-negotiable step in the research and development pipeline.

This guide will focus on a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation and purity assessment of novel organic compounds.[5][6] Its strength lies in providing detailed information about the chemical environment and connectivity of each atom in the molecule. For 1-ethoxycyclopropane-1-carboxylic acid derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise in Practice: What NMR Reveals
  • ¹H NMR: Provides a map of all hydrogen atoms. The highly strained cyclopropane ring results in characteristic upfield chemical shifts for its protons, typically appearing in a region distinct from other aliphatic protons.[7] The ethoxy group will present a characteristic quartet and triplet pattern, while the acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift (typically 10-12 ppm).[8] The integration of these signals provides a quantitative ratio of the different proton environments, which is a primary check for purity.

  • ¹³C NMR: Complements the proton data by providing a count of unique carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded (160-180 ppm), while the cyclopropane carbons have characteristic shifts that can confirm the integrity of the three-membered ring.[8]

Self-Validating Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: The choice of solvent is critical. CDCl₃ is a common choice, but if the compound has poor solubility or if exchangeable protons (like the carboxylic acid OH) are of key interest, DMSO-d₆ is preferable as it slows the exchange rate.

  • Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable alternative like 1,4-dioxane). Causality: An internal standard provides a chemical shift reference (TMS at 0 ppm) and allows for quantitative NMR (qNMR) to determine absolute purity if its concentration is known precisely.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include:

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest to ensure accurate integration for quantitative analysis.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Carefully phase the spectrum and perform a baseline correction. Calibrate the chemical shift axis to the internal standard.

  • Analysis: Integrate all distinct signals. The ratio of integrals should correspond to the number of protons in each environment in the target molecule. The absence of unexpected signals is the primary indicator of high purity.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (Scans, D1) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Confirmation & Purity Assessment proc3->proc4

Caption: Workflow for NMR-based purity validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] Its primary role in purity validation is to confirm the molecular weight of the synthesized compound and to provide structural clues through fragmentation patterns.[9]

Expertise in Practice: What MS Reveals
  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically show a prominent peak corresponding to the protonated ([M+H]⁺ in positive ion mode) or deprotonated ([M-H]⁻ in negative ion mode) molecule. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can confirm the elemental composition, providing a very high degree of confidence in the compound's identity.

  • Fragmentation Pattern: More energetic ionization techniques like Electron Ionization (EI), or collision-induced dissociation in tandem MS (MS/MS), break the molecule into characteristic fragments. The fragmentation of cyclopropane derivatives can be complex, but often involves cleavage adjacent to the ring or loss of the ethoxy or carboxylic acid groups, providing further structural confirmation.[9][10]

Self-Validating Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase. Causality: Overly concentrated samples can cause ion suppression and detector saturation, leading to poor data quality.

  • Instrumentation (LC-MS): Infuse the sample directly or, more commonly, inject it into an HPLC system coupled to the mass spectrometer.

    • Chromatography: A simple isocratic or gradient elution on a C18 column can separate the main component from potential impurities before it enters the mass spectrometer.

    • Ionization Source: Use ESI, which is well-suited for polar molecules like carboxylic acids.

    • Mass Analyzer: Acquire data across a relevant mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for any unexpected peaks.

    • Extract the mass spectrum for the main peak. Identify the molecular ion peak and verify that its m/z value corresponds to the expected molecular weight of the 1-ethoxycyclopropane-1-carboxylic acid derivative.

    • If using HRMS, check that the measured accurate mass is within a narrow tolerance (e.g., <5 ppm) of the calculated theoretical mass.

Visualizing the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation prep1 Prepare Dilute Solution (1-10 µg/mL) acq1 Inject into LC System prep1->acq1 acq2 Separation on C18 Column acq1->acq2 acq3 Ionization (ESI) acq2->acq3 acq4 Mass Analysis acq3->acq4 proc1 Identify Molecular Ion Peak acq4->proc1 proc2 Confirm Molecular Weight proc1->proc2 proc3 Analyze Fragmentation (if applicable) proc1->proc3 proc4 Check for Impurity Masses proc1->proc4

Caption: Workflow for LC-MS based molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

While NMR and MS are excellent for structural confirmation, HPLC is the gold standard for determining the quantitative purity of a sample. By separating the components of a mixture, it allows for the precise measurement of the main compound relative to any impurities.[11][12]

Expertise in Practice: What HPLC Reveals
  • Purity Percentage: Using a detector like an Ultraviolet (UV) detector, the area of the peak corresponding to the target molecule can be compared to the total area of all peaks in the chromatogram. This "area percent" provides a direct measure of purity.

  • Detection of Non-Volatile Impurities: HPLC excels at detecting impurities that may not be visible by other techniques, such as non-volatile starting materials or polymeric by-products.

  • Isomer Separation: With proper method development, HPLC can often separate geometric (cis/trans) or optical isomers, which may be indistinguishable by MS and difficult to resolve by NMR.

Self-Validating Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates. Causality: Filtration is crucial to prevent clogging of the HPLC column and tubing, ensuring reproducible results and prolonging column life.

  • Method Development:

    • Column: A reversed-phase C18 column is a standard starting point for moderately polar compounds like carboxylic acids.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[13]

    • Detection: UV detection is common, but many simple carboxylic acids lack a strong chromophore.[12] Detection at a low wavelength (e.g., 200-210 nm) may be necessary.[14] A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used.

  • Analysis:

    • Inject the sample and run the developed method.

    • Identify the peak for the main component based on its retention time.

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.

    • For highest accuracy, a reference standard of known purity should be used to create a calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep1 Prepare Solution (0.5-1.0 mg/mL) prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 acq1 Inject into HPLC prep2->acq1 acq2 Elute through C18 Column acq1->acq2 acq3 UV or other Detection acq2->acq3 proc1 Integrate All Peaks acq3->proc1 proc2 Calculate Area Percent Purity proc1->proc2 proc3 Quantify against Standard (Optional) proc2->proc3

Caption: Workflow for quantitative purity analysis by HPLC.

Comparative Summary of Analytical Techniques

No single technique provides a complete picture. A synergistic approach is essential for robust purity validation. The table below summarizes the primary roles and limitations of each method in the context of analyzing 1-ethoxycyclopropane-1-carboxylic acid derivatives.

Technique Primary Use Key Information Provided Quantification Limitations
NMR Spectroscopy Structural Elucidation & ConfirmationAtomic connectivity, functional groups, proton/carbon ratiosGood (with internal standard)Lower sensitivity than MS; may not resolve all impurities if signals overlap.
Mass Spectrometry Molecular Weight ConfirmationMolecular weight, elemental formula (HRMS), fragmentationPoor (signal intensity is not directly proportional to concentration)Does not distinguish isomers; may not detect non-ionizable impurities.
HPLC Quantitative Purity DeterminationPercentage of main component vs. impurities, isomer separationExcellent (gold standard)Requires a suitable chromophore for UV detection; method development can be time-consuming.

Conclusion

Validating the purity of synthesized 1-ethoxycyclopropane-1-carboxylic acid derivatives is a critical step that demands a thoughtful, multi-faceted analytical strategy. By integrating the structural insights from NMR Spectroscopy , the molecular weight confirmation from Mass Spectrometry , and the precise quantitative data from HPLC , researchers can establish a self-validating workflow. This rigorous approach ensures the quality and integrity of these valuable synthetic building blocks, providing a solid foundation for their successful application in drug discovery and development. It is this synergy of techniques that transforms a collection of data points into a definitive statement of purity, underpinning the scientific integrity of the entire research endeavor.

References

  • Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6.
  • Sperlingová, I., Dabrowská, L., Stránský, V., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. [Link]

  • Kwon, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]

  • BenchChem. (n.d.).
  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275. [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC.
  • ResearchGate. (n.d.). Determination of carboxylic acids in apple juice by RP HPLC.
  • ACS Publications. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry.
  • ChemicalBook. (n.d.). 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum. ChemicalBook.
  • D'Auria, M., & Racioppi, R. (2021). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Molecules, 26(11), 3354. [Link]

  • Patsnap Eureka. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Wikipedia. [Link]

  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives.
  • Nawrocka, D., & Das, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceutical Sciences, 25(4), 336–345. [Link]

  • Google Patents. (n.d.). Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • ChemicalBook. (n.d.). (1s,2r)-2-methylcyclopropane-1-carboxylic acid(26510-98-5) 1 h nmr. ChemicalBook.
  • BenchChem. (n.d.). 1-Ethoxycyclopropane-1-carboxylic acid|CAS 128732-53-6. BenchChem.
  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. PubChem. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

Sources

Validation

A comparative study of metal-catalyzed versus organocatalyzed reactions of 1-Ethoxycyclopropane-1-carboxylic acid

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Donor-acceptor (D-A) cyclopropanes have emerged as exceptionally vers...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Donor-acceptor (D-A) cyclopropanes have emerged as exceptionally versatile three-carbon building blocks, capable of undergoing a variety of transformations driven by the release of their inherent ring strain.[1][2] The reactivity of these systems is dictated by the synergistic "push-pull" effect of vicinal electron-donating and electron-withdrawing groups.[1] 1-Ethoxycyclopropane-1-carboxylic acid, a prototypical D-A cyclopropane with an ethoxy donor and a carboxylic acid acceptor, serves as an excellent platform to explore and compare the two dominant catalytic strategies for its activation: metal catalysis and organocatalysis.

This guide provides an in-depth comparative analysis of these two catalytic paradigms, offering insights into their mechanistic underpinnings, synthetic applications, and relative merits. The discussion is grounded in experimental evidence and is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable synthon.

The D-A Cyclopropane: A Latent 1,3-Dipole

The core of 1-ethoxycyclopropane-1-carboxylic acid's reactivity lies in its electronic structure. The electron-donating ethoxy group and the electron-withdrawing carboxylic acid group polarize the cyclopropane ring, weakening the bond between the substituted carbons. This polarization facilitates ring-opening under catalytic conditions to generate a zwitterionic 1,3-dipole intermediate, which can then be trapped by various electrophiles or nucleophiles.[3][4] The choice of catalyst—a transition metal complex or a small organic molecule—profoundly influences how this dipole is generated and controlled, leading to distinct and often complementary synthetic outcomes.

Metal-Catalyzed Transformations: Lewis Acid Activation and Control

Transition metal catalysis has been a cornerstone in the development of D-A cyclopropane chemistry.[5][6] The predominant mechanism involves the coordination of a Lewis acidic metal center to the electron-withdrawing group (the carboxylic acid or its ester derivative) of the cyclopropane. This coordination enhances the acceptor strength, further polarizing the ring and facilitating its cleavage.

Mechanistic Rationale

The general catalytic cycle for a metal-catalyzed reaction of a D-A cyclopropane is depicted below. The initial and crucial step is the coordination of the metal catalyst to the carbonyl oxygen of the carboxylic acid/ester. This Lewis acid activation promotes the heterolytic cleavage of the distal C-C bond of the cyclopropane ring, forming a metallo-enolate intermediate. This intermediate, which behaves as a 1,3-dipole, can then react with a variety of partners in cycloaddition or ring-opening reactions.[7][8]

Metal_Catalysis_Workflow cluster_cycle Metal-Catalyzed Cycle A D-A Cyclopropane + M(L*)n B Coordinated Complex A->B Coordination C Metallo-enolate (1,3-Dipole) B->C Ring Opening D Product + M(L*)n C->D Reaction with Electrophile/Nucleophile D->A Catalyst Regeneration

Figure 1: Generalized workflow for metal-catalyzed activation of D-A cyclopropanes.

Common Metal Catalysts and Reaction Types

A variety of transition metals, including copper, nickel, palladium, and ytterbium, have been successfully employed.[2][5][8] The choice of metal and, critically, the chiral ligand environment allows for a high degree of control over the stereochemical outcome of the reaction.

  • [3+2] Cycloadditions: Reactions with aldehydes, ketones, imines, and olefins are common, leading to the formation of five-membered rings such as tetrahydrofurans and pyrrolidines.[7][9]

  • [4+3] Cycloadditions: Dienes can be used as coupling partners to construct seven-membered carbocycles.[10]

  • Ring-Opening Reactions: In the presence of nucleophiles like indoles, alcohols, or amines, the cyclopropane can undergo formal ring-opening to yield γ-functionalized products.[2][11]

The expertise in this area lies in ligand design. Chiral ligands, such as BOX (bisoxazoline) and PyBOX (pyridylbisoxazoline), chelate to the metal center and create a chiral pocket that directs the approach of the reaction partner, enabling high levels of enantioselectivity.[7][8]

Organocatalyzed Reactions: Covalent and Non-Covalent Activation

Organocatalysis offers a complementary, metal-free approach to activating D-A cyclopropanes.[3][12] Instead of Lewis acid activation of the acceptor group, organocatalysis often focuses on activating the substrate through the formation of covalent intermediates or through non-covalent interactions like hydrogen bonding.[3][13]

Modes of Activation

For D-A cyclopropanes bearing a carbonyl moiety (like the carboxylic acid or a corresponding aldehyde/ketone), two primary modes of aminocatalysis are prevalent:

  • Iminium Ion Catalysis: A chiral secondary amine catalyst condenses with a carbonyl group (if the carboxylic acid is converted to an aldehyde, for instance) to form a transient iminium ion. This lowers the LUMO of the acceptor group, activating the cyclopropane towards nucleophilic attack in a formal homo-Michael addition.[3]

  • Enamine Catalysis: In a different strategy, a cyclopropane bearing an aldehyde can be converted into a nucleophilic enamine by a chiral secondary amine. This in-situ generated enamine acts as the donor, activating the cyclopropane to react with electrophiles. This approach cleverly generates the D-A nature of the cyclopropane within the catalytic cycle.[13][14][15]

Organo_Catalysis_Modes cluster_iminium Iminium Ion Activation (LUMO-lowering) cluster_enamine Enamine Activation (HOMO-raising) I1 Cyclopropyl Aldehyde + Chiral Amine I2 Iminium Ion Intermediate I1->I2 Condensation I3 Nucleophilic Attack & Ring Opening I2->I3 E1 Cyclopropyl Aldehyde + Chiral Amine E2 Enamine Intermediate E1->E2 Condensation E3 Reaction with Electrophile E2->E3

Figure 2: Key activation modes in aminocatalysis of cyclopropanes.

These organocatalytic strategies have been successfully applied to a range of stereoselective transformations, including cycloadditions and cascade reactions, often yielding products with excellent enantiomeric excesses.[16][17]

Head-to-Head Comparison: Metal vs. Organocatalysis

The choice between a metal-based or an organocatalytic approach depends on several factors, including the desired transformation, substrate scope, and operational considerations.

FeatureMetal CatalysisOrganocatalysis
Activation Mode Lewis acid activation of the acceptor group.[7][8]Covalent activation (iminium/enamine) or H-bonding.[3][13]
Catalyst Nature Transition metal complexes with chiral ligands.Small, chiral organic molecules (e.g., proline derivatives).
Substrate Scope Broad scope, particularly effective for cyclopropane esters.[2][9]Often requires a carbonyl handle for iminium/enamine formation.[14][16]
Stereocontrol Achieved through the chiral ligand environment around the metal.Transferred from the chiral backbone of the organocatalyst.
Sensitivity Can be sensitive to air and moisture. Potential for metal contamination in the product.Generally more robust, air- and moisture-tolerant. Metal-free.[18]
Catalyst Loading Typically lower (0.1 - 10 mol%).Often higher (5 - 20 mol%).
Reaction Types Strong in formal [3+n] cycloadditions and nucleophilic ring-openings.[10][11]Excells in cascade reactions and transformations involving enamine/iminium intermediates.[19]

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for each catalytic system.

Protocol 1: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative procedure for the enantioselective cycloaddition of a D-A cyclopropane with an aldehyde, catalyzed by a copper-BOX complex.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (5 mol%) and a chiral BOX ligand (5.5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reactant Addition: To the catalyst solution, add 1-ethoxycyclopropane-1-carboxylic acid methyl ester (1.0 equiv.) followed by the aldehyde (1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalyzed Asymmetric Cascade Reaction

This protocol outlines a typical procedure for an iminium-ion-catalyzed cascade reaction involving a cyclopropane carbaldehyde.

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the cyclopropane carbaldehyde (derived from 1-ethoxycyclopropane-1-carboxylic acid) (1.0 equiv.), the reaction partner (e.g., a nitro-olefin, 1.1 equiv.), and a chiral diarylprolinol silyl ether catalyst (10 mol%).

  • Solvent and Additive: Add the solvent (e.g., toluene or chloroform) and an acid co-catalyst (e.g., benzoic acid, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the desired product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

Both metal catalysis and organocatalysis provide powerful and versatile platforms for the transformation of 1-ethoxycyclopropane-1-carboxylic acid and related D-A cyclopropanes. Metal catalysis, with its foundation in Lewis acid activation, offers a broad scope for cycloadditions and ring-opening reactions, with stereocontrol elegantly dictated by the chiral ligand. Organocatalysis presents a robust, metal-free alternative, leveraging covalent activation modes to enable unique cascade reactions and asymmetric transformations.

The choice between these methodologies is not a matter of inherent superiority but of strategic selection based on the desired molecular target and synthetic plan. The ongoing development in both fields, particularly in the design of new catalysts and the discovery of novel reaction pathways, promises to further expand the synthetic utility of D-A cyclopropanes. The synergistic combination of metal and organocatalysis, a rapidly emerging field, may unlock unprecedented transformations and offer even more sophisticated tools for the construction of complex molecules.[20]

References

  • Asymmetric [3+n]‐Cycloaddition Reactions of Donor‐Acceptor Cyclopropanes. Wiley Online Library. Available at: [Link]

  • Asymmetric Annulation of Donor–Acceptor Cyclopropanes with Dienes. ACS Publications. Available at: [Link]

  • Asymmetric Catalytic Reactions of Donor-Acceptor Cyclopropanes. PubMed. Available at: [Link]

  • Organocatalytic enamine-activation of cyclopropanes for highly stereoselective formation of cyclobutanes. PubMed. Available at: [Link]

  • Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Wiley Online Library. Available at: [Link]

  • Organocatalytic Activation of Donor–Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines. ACS Publications. Available at: [Link]

  • Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. RSC Publishing. Available at: [Link]

  • Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. ACS Publications. Available at: [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. RSC Publishing. Available at: [Link]

  • Activation of cyclopropanes by transition metals. Wikipedia. Available at: [Link]

  • Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link]

  • Coordination and transition metal-catalyzed ring opening of some hydrocarbons containing condensed cyclopropane rings. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li. Available at: [Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. Available at: [Link]

  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. Available at: [Link]

  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. OUCI. Available at: [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. Available at: [Link]

  • Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. Available at: [Link]

Sources

Comparative

The Discerning Chemist's Guide to Large-Scale Cyclopropane Synthesis: An Economic Viability Assessment of 1-Ethoxycyclopropane-1-carboxylic acid and Its Alternatives

In the landscape of modern pharmaceutical and agrochemical development, the cyclopropane motif stands as a cornerstone of innovation. Its unique conformational constraints and electronic properties impart remarkable bioa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical development, the cyclopropane motif stands as a cornerstone of innovation. Its unique conformational constraints and electronic properties impart remarkable bioactivity to a vast array of molecules. However, the path from a promising cyclopropyl-containing candidate to a commercially viable product is fraught with synthetic challenges, paramount among them being the economic feasibility of large-scale production. This guide provides a critical assessment of the economic viability of utilizing 1-Ethoxycyclopropane-1-carboxylic acid as a key building block, comparing it with established and emerging alternative methodologies for the introduction of the cyclopropane ring in an industrial setting.

The Contender: 1-Ethoxycyclopropane-1-carboxylic acid

1-Ethoxycyclopropane-1-carboxylic acid is a versatile synthon, offering a pre-functionalized cyclopropane ring ready for further elaboration.[1] Its utility lies in its ability to introduce the strained three-membered ring with both an ester (or carboxylic acid) and an ether linkage, providing multiple handles for synthetic diversification.

Synthesis of 1-Ethoxycyclopropane-1-carboxylic acid: A Process Dissection

The primary industrial route to 1-ethoxycyclopropane-1-carboxylic acid and its precursors, such as cyclopropanone ethyl hemiacetal, is a multi-step process. A common pathway involves the reaction of ethyl 3-chloropropanoate with sodium metal in the presence of chlorotrimethylsilane.

Experimental Protocol: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

  • Preparation: A reaction vessel is charged with toluene and finely dispersed sodium metal.

  • Silylation: Chlorotrimethylsilane is added to the suspension.

  • Cyclization: Ethyl 3-chloropropanoate is added dropwise to the mixture, maintaining a gentle reflux. The reaction is highly exothermic and requires careful temperature control.

  • Workup: After completion, the reaction is quenched, and the product is isolated by distillation.

This intermediate is then hydrolyzed to afford the target 1-ethoxycyclopropane-1-carboxylic acid.

Economic Assessment of the 1-Ethoxycyclopropane-1-carboxylic acid Route

The economic viability of this route is contingent on several factors:

  • Raw Material Costs: The primary cost drivers are ethyl 3-chloropropanoate, sodium metal, and chlorotrimethylsilane. While these are commodity chemicals, their prices can fluctuate.

  • Process Complexity and Safety: The use of highly reactive and pyrophoric sodium metal necessitates specialized equipment and stringent safety protocols, significantly increasing capital and operational expenditures. The reaction's exothermic nature also demands robust cooling systems to prevent runaway reactions, especially at scale.

  • Yield and Purity: The overall yield of this multi-step process can be moderate, and purification by distillation adds to the energy costs and can lead to product loss.

  • Waste Management: The process generates significant salt waste (sodium chloride) and solvent waste, the disposal of which contributes to the overall cost.[2]

The Alternatives: A Comparative Analysis

Several alternative methods for constructing the cyclopropane ring are employed in large-scale synthesis. Here, we evaluate three prominent approaches against the 1-ethoxycyclopropane-1-carboxylic acid route.

The Workhorse: Malonic Ester Synthesis

A classic and widely used method for forming cyclopropane-1,1-dicarboxylic esters involves the reaction of a malonic ester with a 1,2-dihalide in the presence of a base.[3][4]

Workflow: Malonic Ester Cyclopropanation

reagents Diethyl Malonate + 1,2-Dibromoethane cyclization Intramolecular SN2 Cyclization reagents->cyclization 1. base Base (e.g., NaOEt) base->cyclization 2. product Diethyl Cyclopropane-1,1-dicarboxylate cyclization->product

Caption: Malonic ester synthesis workflow for cyclopropane formation.

Experimental Protocol: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate.

  • Alkylation: The enolate is reacted with 1,2-dibromoethane. The first alkylation is followed by an in-situ deprotonation and a second, intramolecular alkylation to form the cyclopropane ring.

  • Workup: The reaction is quenched, and the product is isolated by extraction and distillation.

Economic Viability of Malonic Ester Synthesis:

  • Raw Material Costs: Diethyl malonate and 1,2-dibromoethane are relatively inexpensive bulk chemicals.[5][6][7][8][9]

  • Process Simplicity: This method is generally more straightforward and less hazardous than the sodium metal-based synthesis of 1-ethoxycyclopropane-1-carboxylic acid.

  • Scalability: The reaction is highly scalable, although the use of strong bases and halogenated alkanes requires appropriate reactor materials and safety considerations.[10][11]

  • Waste Management: The primary waste streams are salt byproducts from the base and solvent waste.

The Precision Tool: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction and its modifications are renowned for their stereospecificity and functional group tolerance, making them invaluable for the synthesis of complex molecules.[12][13][14][15][16] The reaction typically involves an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[12][16]

Workflow: Simmons-Smith Cyclopropanation

reagents Alkene + Diiodomethane carbenoid Organozinc Carbenoid Formation reagents->carbenoid 1. zn_cu Zn-Cu Couple or Et2Zn zn_cu->carbenoid 2. cycloaddition Concerted Cycloaddition carbenoid->cycloaddition product Cyclopropane Derivative cycloaddition->product

Caption: The reaction pathway for Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene

  • Carbenoid Formation: A suspension of zinc-copper couple in a suitable solvent (e.g., diethyl ether) is treated with diiodomethane to form the iodomethylzinc iodide carbenoid.

  • Cyclopropanation: The alkene substrate is added to the carbenoid solution, and the mixture is stirred until the reaction is complete.

  • Workup: The reaction is quenched, and the product is purified, often by chromatography.

Economic Viability of Simmons-Smith Cyclopropanation:

  • Raw Material Costs: This is the primary drawback of the Simmons-Smith reaction. Diiodomethane and diethylzinc are significantly more expensive than the reagents used in the malonic ester synthesis.[17][18][19][20][21][22][23][24]

  • Process Complexity: The preparation of the zinc-copper couple and the handling of air- and moisture-sensitive organozinc reagents can be challenging on a large scale. However, recent advances in flow chemistry are mitigating some of these challenges, improving safety and scalability.[25][26][27][28]

  • Stereospecificity and Scope: The key advantage of this method is its high degree of stereocontrol and broad substrate scope, which can justify the higher cost for high-value products like pharmaceuticals.

  • Waste Management: The reaction generates zinc iodide as a byproduct, which requires appropriate disposal.

The Safer Carbene Source: Diazomethane Alternatives

Diazomethane is a highly efficient cyclopropanating agent but is notoriously explosive and toxic, making its large-scale use a significant safety risk.[29][30] Consequently, the development of safer, weighable surrogates has been a major focus of research. One promising alternative is the use of imidazotetrazines, such as temozolomide (TMZ), which can generate diazomethane in situ under controlled conditions.[31][32][33]

Workflow: In Situ Diazomethane Generation and Cyclopropanation

tmz Temozolomide (TMZ) in_situ In Situ Generation of Diazomethane tmz->in_situ alkene Alkene Substrate cyclopropanation Catalytic Cyclopropanation alkene->cyclopropanation catalyst Metal Catalyst (e.g., Fe, Pd) catalyst->cyclopropanation in_situ->cyclopropanation product Cyclopropane Derivative cyclopropanation->product

Caption: Cyclopropanation using a safer, in situ source of diazomethane.

Experimental Protocol: Iron-Catalyzed Cyclopropanation with In Situ Generated Diazomethane

  • Reaction Setup: A biphasic system is established with an aqueous solution of a water-soluble diazald derivative and a solution of the alkene substrate and an iron-porphyrin catalyst in an organic solvent.

  • Diazomethane Generation: A strong base (e.g., 6 M KOH) is used to generate diazomethane from the diazald derivative in the aqueous phase.

  • Cyclopropanation: The generated diazomethane partitions into the organic phase and reacts with the alkene in the presence of the iron catalyst to form the cyclopropane.

  • Workup: The organic layer is separated, and the product is isolated.

Economic Viability of Diazomethane Alternatives:

  • Raw Material Costs: While TMZ and other precursors are more expensive than the raw materials for diazomethane generation, the enhanced safety and handling characteristics can offset this cost. The catalysts used are typically employed in low loadings.

  • Process Safety: This is the most significant advantage. The in situ generation and immediate consumption of diazomethane dramatically reduce the risk of explosion, making the process more amenable to industrial scale-up.[30]

  • Scalability: Flow chemistry approaches have been developed for the safe, continuous generation and use of diazomethane, further enhancing the scalability of this method.[25][27]

  • Waste Management: The byproducts of diazomethane generation from these precursors are generally less hazardous than unreacted diazomethane.

Comparative Summary and Strategic Recommendations

Feature1-Ethoxycyclopropane-1-carboxylic acid SynthesisMalonic Ester SynthesisSimmons-Smith CyclopropanationDiazomethane Alternatives
Raw Material Cost ModerateLowHighModerate to High
Process Safety Low (use of Na metal)Moderate (strong base)Moderate (organozincs)High (in situ generation)
Process Complexity High (multi-step, exothermic)Low to ModerateHigh (air-sensitive reagents)Moderate (catalyst system)
Scalability ChallengingHighModerate (improving with flow)High (especially with flow)
Stereocontrol Not inherentNot inherentHigh (stereospecific)Catalyst-dependent
Functional Group Tolerance ModerateModerateHighModerate to High
Waste Profile High (salt, solvent)Moderate (salt, solvent)Moderate (metal salts)Low to Moderate

Strategic Recommendations for Large-Scale Synthesis:

  • For simple, achiral cyclopropane dicarboxylates, the malonic ester synthesis remains the most economically viable option due to its low raw material costs and proven scalability.[3][34]

  • For complex, high-value targets where stereochemistry is critical, the Simmons-Smith reaction is often the method of choice, despite its higher cost. The development of continuous flow processes is making this reaction more attractive for industrial applications by improving safety and reducing operational complexity.[12][26][28]

  • The use of 1-ethoxycyclopropane-1-carboxylic acid as a building block is best reserved for specific applications where its unique functionality is essential and cannot be easily introduced via other methods. The inherent safety risks and process complexity of its synthesis make it less competitive for general cyclopropane construction.

  • For reactions that traditionally rely on diazomethane, the adoption of safer in situ generation methods is strongly recommended. While the precursor costs may be higher, the significant reduction in safety risks and the potential for streamlined, continuous manufacturing processes offer a compelling long-term economic advantage.[29][31][32]

References

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition, 59(5), 1857–1862. [Link]

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie (International ed. in English), 59(5), 1857–1862. [Link]

  • Sigma Aldrich. (n.d.). Diethylzinc solution, 1.0 M in hexanes, 100ml. Retrieved from [Link]

  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Microinnova Engineering GmbH. (2025). Continuous Manufacturing for the Simmons-Smith Reaction: A Step Forward in Flow Chemistry. Retrieved from [Link]

  • Jiangsu MO opto-electronic material Co., Ltd. (n.d.). Diethyl Zinc. Retrieved from [Link]

  • IndiaMART. (n.d.). Lab Grade Diethylzinc 1.0 M in hexane. Retrieved from [Link]

  • Chemsavers, Inc. (n.d.). 1,2-Dibromoethane, 99% 250g. Retrieved from [Link]

  • Munir, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(14), 5519. [Link]

  • Munir, R., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

  • IndiaMART. (n.d.). Diiodomethane. Retrieved from [Link]

  • GeoLiquids. (n.d.). MI-GEE Brand Methylene Iodide—Diiodomethane. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]

  • Alkali Scientific. (n.d.). 1,2-Dibromoethane, 1 X 500 mL. Retrieved from [Link]

  • Pontini, L., Leitch, J. A., & Browne, D. L. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(11), 4435-4440. [Link]

  • Menchikov, L. G., & Tomilov, Y. V. (2020). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Russian Chemical Reviews, 89(12), 1239. [Link]

  • Cantillo, D., et al. (2015). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 19(11), 1593–1601. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Buy 1,2-Dibromoethane, 98%. Retrieved from [Link]

  • Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Charkin, O. P., & Bettinger, H. F. (2012). Iron-Catalyzed Cyclopropanation in 6 M KOH with in Situ Generation of Diazomethane. Science, 337(6095), 653–655. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
  • Ashenhurst, J. (2025, June 5). The Malonic Ester And Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Organic Process Research & Development. (2021). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. [Link]

  • Misailidis, N., et al. (2024). Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. Fermentation, 10(11), 605. [Link]

  • Arnold, F. H., et al. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. CaltechAUTHORS. [Link]

  • Misailidis, N., et al. (2024). Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. MDPI. [Link]

  • Larsen, A. W., et al. (2015). Life cycle costing of waste management systems: overview, calculation principles and case studies. Waste Management, 36, 36–46. [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Data for Novel Compounds Synthesized from 1-Ethoxycyclopropane-1-carboxylic Acid

Introduction: The Imperative of Rigorous Validation for Novel Cyclopropane Derivatives In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step on a long and exacting journey....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation for Novel Cyclopropane Derivatives

In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step on a long and exacting journey. Compounds derived from scaffolds like 1-Ethoxycyclopropane-1-carboxylic acid are of particular interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1] However, this same structural novelty presents a significant analytical challenge. The inherent ring strain and potential for complex stereochemistry demand a multi-faceted, cross-validated approach to analytical characterization to ensure data integrity, which is the bedrock of regulatory submissions and patient safety.[2][3]

This guide provides a comprehensive framework for the cross-validation of analytical data for these novel compounds. It is designed for researchers, analytical chemists, and drug development professionals who require not just a set of protocols, but a deep, causal understanding of why specific analytical choices are made. We will explore how to weave together data from orthogonal techniques to build an unassailable body of evidence for a compound's structure, identity, purity, and quality, in line with the principles outlined by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2][4][5]

The Analytical Gauntlet: A Multi-Technique Approach to Characterization

No single analytical technique can provide a complete picture of a novel compound. True confidence in a molecule's identity and purity is achieved by integrating data from several orthogonal methods—techniques that measure different chemical or physical properties.[6][7] This cross-validation strategy is essential for identifying co-eluting impurities, confirming complex stereochemistry, and building a robust data package for regulatory review.[8][9]

The analytical workflow for a novel compound synthesized from 1-Ethoxycyclopropane-1-carboxylic acid must be a self-validating system. The results from one technique should logically support and be confirmed by the others.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Cross-Validation cluster_conclusion Final Data Package Synthesis Synthesis from 1-Ethoxycyclopropane-1-carboxylic acid Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR Structural Elucidation (NMR Spectroscopy) Purification->NMR MS Molecular Formula & Identity (High-Resolution MS) Purification->MS HPLC Purity & Impurity Profile (HPLC/UHPLC-UV/MS) Purification->HPLC NMR->MS Confirms Structure Validated_Data Validated Certificate of Analysis (CoA) (Structure, Purity, Identity Confirmed) NMR->Validated_Data MS->HPLC Confirms Identity of Major Peak MS->Validated_Data HPLC->NMR Confirms Purity of Analyzed Sample HPLC->Validated_Data

Caption: Integrated workflow for analytical cross-validation.

Pillar 1: Unambiguous Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic compounds, providing definitive evidence of atomic connectivity and stereochemistry.[10][11] For cyclopropane derivatives, NMR is indispensable due to the characteristic chemical shifts caused by the ring's strained geometry.[1][12][13]

Causality Behind the Experiments:
  • ¹H and ¹³C NMR (1D): These initial experiments provide a census of the proton and carbon environments in the molecule. The unique upfield shifts of cyclopropyl protons and carbons are the first spectroscopic confirmation of the core scaffold.[1]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through bonds. This is critical for piecing together fragments of the molecule.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This definitively assigns a proton signal to the carbon it is attached to, forming the fundamental building blocks of the structure.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for novel structures. It reveals long-range (2-3 bond) correlations between protons and carbons. This is the key to connecting the structural fragments identified by COSY and HSQC, especially across quaternary carbons or heteroatoms that lack protons.[14][15]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with stereocenters, NOESY provides through-space correlations between protons that are close to each other, which is essential for determining relative stereochemistry.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure sufficient signal-to-noise and resolution.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire a standard suite of 2D experiments: COSY, HSQC, and HMBC. If stereochemistry is , acquire a NOESY or ROESY experiment.[15]

  • Data Processing and Interpretation: Process the spectra using appropriate software. Systematically assign all proton and carbon signals by integrating the information from all NMR experiments, starting with HSQC to identify C-H units, extending connectivity with COSY and HMBC, and confirming stereochemistry with NOESY.

Pillar 2: Identity Confirmation with Mass Spectrometry (MS)

While NMR defines the structure, mass spectrometry confirms the elemental composition and molecular weight with exceptional accuracy.[10][16] For a novel compound, high-resolution mass spectrometry (HRMS) is not optional; it is a mandatory validation step.[17]

Causality Behind the Experiments:
  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically <5 ppm error). This allows for the unambiguous determination of the compound's elemental formula, which serves as a critical cross-check against the structure proposed by NMR.[17]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can offer corroborating evidence for the proposed structure.[6][17] However, the strained cyclopropane ring can lead to complex fragmentation pathways, making direct interpretation challenging without the structural context from NMR.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto an HPLC or UHPLC system coupled to the mass spectrometer. A short chromatographic gradient is used to separate the analyte from any potential salts or non-ionizable impurities.

  • Mass Spectrometry Acquisition: Acquire data in full scan mode using an ESI (Electrospray Ionization) source in both positive and negative ion modes to ensure detection of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Data Analysis: Extract the accurate mass of the primary peak. Use software to calculate the theoretical mass of the proposed chemical formula and compare it to the experimental mass. The mass error should be less than 5 ppm.

Pillar 3: Purity Assessment with High-Performance Liquid Chromatography (HPLC)

Chromatography is the gold standard for assessing the purity of a drug candidate.[18][19] It separates the main compound from starting materials, by-products, and degradation products. For regulatory purposes, purity must be unequivocally demonstrated, typically by HPLC with UV detection.[20][21]

Causality Behind the Experiments:
  • Orthogonal Detection: Coupling HPLC with a UV-Diode Array Detector (DAD) and a mass spectrometer provides orthogonal detection.[7] The DAD can assess peak purity by comparing spectra across a single peak, while the MS confirms the identity of the major peak and can help identify impurities.

  • Method Specificity: A validated HPLC method must be specific, meaning it can separate the main compound from all known impurities and degradation products.[21] This is often confirmed through forced degradation studies, where the compound is stressed with heat, acid, base, and oxidation to intentionally generate impurities.

Experimental Protocol: HPLC-UV Purity Analysis
  • Method Development: Develop a reverse-phase HPLC method capable of resolving the target compound from its precursors and potential side products. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., water/acetonitrile with a modifier like formic acid), gradient, flow rate, and column temperature.

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and acquire the chromatogram. Monitor at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. According to the Royal Society of Chemistry, a purity of ≥95% is required for a compound to be claimed as new.[22]

Synthesizing the Data: A Comparative Cross-Validation Table

The true power of this approach lies in the convergence of evidence. The data from each technique must align to tell a single, consistent story about the novel compound.

Analytical Question Primary Technique Supporting (Cross-Validation) Technique(s) Acceptance Criteria / Expected Outcome
Atomic Connectivity & Structure NMR (¹H, ¹³C, COSY, HSQC, HMBC)MS/MSAll NMR signals are fully assigned to a single, unambiguous structure. The fragmentation pattern from MS/MS is consistent with this structure.
Elemental Formula High-Resolution MSNMR SpectroscopyThe measured mass is within 5 ppm of the theoretical mass for the formula. The formula is consistent with the atom count from NMR.
Purity (%) HPLC-UVLC-MSThe main peak shows ≥95% area purity. The mass spectrum of this peak corresponds to the target compound, and no significant impurities are observed.
Identity Confirmation NMR SpectroscopyLC-MS, HPLC (retention time)The comprehensive NMR data confirms the structure. The mass and retention time in the LC-MS and HPLC analyses are consistent and reproducible.
Stereochemistry NMR (NOESY/ROESY)Chiral HPLC (if applicable)NOE correlations confirm the relative stereochemistry. If chiral, the compound appears as a single peak on a chiral column.

Conclusion: Establishing an Authoritative Data Package

The characterization of novel compounds synthesized from 1-Ethoxycyclopropane-1-carboxylic acid requires a disciplined and integrated analytical strategy. By systematically applying orthogonal techniques—NMR for structure, HRMS for identity and formula, and HPLC for purity—and ensuring that the data from each method cross-validates the others, researchers can build an authoritative and trustworthy data package. This rigorous approach not only satisfies the stringent requirements of scientific publication and regulatory submission but also forms the essential foundation for all subsequent stages of drug development. The ultimate goal is a self-validating dataset where the structure elucidated by NMR is confirmed by the elemental formula from HRMS, and the purity of that specific molecule is guaranteed by chromatography.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Pharma Tutor. [Link]

  • How to author a robust validation of an analytical method for regulatory submission. (2024). European Pharmaceutical Review. [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2018). PMC - NIH. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Mass spectrometry in small molecule drug development. (2015). ResearchGate. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Chromatography in Drug Development. (2024). ILT - Integrated Liner Technologies. [Link]

  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society of Chemistry. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

  • Cross Validation of Bioanalytical Methods Testing. (2026). Avomeen. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025). ManTech Publications. [Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. (2015). LCGC. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2016). ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. (2017). ResearchGate. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Analytical Method Validation, Verification and Transfer Right. (n.d.). ComplianceOnline. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. (2010). Pharma IQ. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024). ResearchGate. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]

  • Cross-validation of bioanalytical methods between laboratories. (1995). PubMed. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. (1962). Journal of the American Chemical Society. [Link]

  • (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. (n.d.). Amanote Research. [Link]

  • The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. (1962). ACS Publications. [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (n.d.). Patsnap Eureka. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. (n.d.).
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Process for the preparation of cyclopropane derivatives and compounds produced therein. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Ethoxycyclopropane-1-carboxylic Acid

This guide provides essential safety and logistical information for the proper disposal of 1-Ethoxycyclopropane-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety extends beyon...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Ethoxycyclopropane-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.

Core Hazard Assessment & Essential Safety

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 1-Ethoxycyclopropane-1-carboxylic acid is classified with specific risks that demand careful management.

Causality Behind Hazard Classification: The compound's structure combines a carboxylic acid group with a strained cyclopropane ring. While the carboxylic acid moiety contributes to its irritant and potentially corrosive properties, the cyclopropane ring's inherent strain energy (~27.5 kcal/mol) and "double-bond character" can lead to unique reactivity compared to simple acyclic acids[1][2]. Therefore, our handling and disposal protocols must account for both functional groups.

The Safety Data Sheet (SDS) for 1-Ethoxycyclopropane-1-carboxylic acid specifies that it causes skin and serious eye irritation, and may cause respiratory irritation[3]. It is crucial to note that structurally similar cyclopropane carboxylic acids are classified as corrosive, causing severe skin burns and eye damage[4][5][6][7]. Given this, a conservative approach that respects its potential corrosivity is the most scientifically sound and safest course of action.

Hazard IdentificationGHS Classification & StatementsRecommended Personal Protective Equipment (PPE)
Signal Word Warning [3]Eye/Face Protection
Skin Contact H315: Causes skin irritation[3]. Treat with caution as potentially corrosive based on structural analogs[4][5][7].Hand Protection
Eye Contact H319: Causes serious eye irritation[3]. Potential for severe damage based on analogs[4][5][6].Body Protection
Inhalation H335: May cause respiratory irritation[3].Respiratory Protection
Incompatible Materials Strong oxidizing agents, Strong bases[4][7].Engineering Controls

Primary Disposal Pathway: A Self-Validating Protocol

The universally mandated and safest method for disposing of 1-Ethoxycyclopropane-1-carboxylic acid is through a licensed and approved hazardous waste disposal service[3][4][8]. Direct discharge to drains or soil is strictly prohibited[3]. The following protocol ensures compliance and safety.

Experimental Protocol: Waste Collection and Management

Objective: To safely collect, store, and prepare 1-Ethoxycyclopropane-1-carboxylic acid waste for professional disposal.

Materials:

  • Appropriate PPE (as defined in the table above)

  • Designated hazardous waste container (glass or high-density polyethylene, HDPE)[9][10]

  • Hazardous waste labels (as provided by your institution's Environmental Health & Safety department)

  • Secondary containment bin

Procedure:

  • Waste Segregation: Designate a specific waste stream for 1-Ethoxycyclopropane-1-carboxylic acid and materials contaminated with it. Do not mix with incompatible waste types, such as strong bases or oxidizing agents[4][7].

  • Container Selection:

    • The best primary container is often the original product bottle[11].

    • If using a different container, ensure it is made of a compatible material (e.g., glass or HDPE) and has a tightly sealing screw cap[9][11]. The container must be clean, in good condition, and free of external contamination[12].

  • Labeling (Self-Validation Step):

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "1-Ethoxycyclopropane-1-carboxylic acid". Avoid abbreviations.

    • Indicate the relevant hazards (Irritant, Corrosive).

    • Keep an accurate record of the accumulated volume.

  • Accumulation & Storage:

    • Always keep the waste container tightly closed except when adding waste[9][12]. Using a funnel that is then removed is best practice.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and near the point of generation.

    • Place the waste container in a secondary containment bin capable of holding at least 110% of the volume of the liquid waste to mitigate spills[13].

  • Requesting Disposal: Once the container is nearing full (never more than 75-90% capacity to allow for vapor expansion) or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup[10][13].

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of waste generated from 1-Ethoxycyclopropane-1-carboxylic acid.

DisposalWorkflow start Start: Waste Generated (1-Ethoxycyclopropane-1-carboxylic acid) waste_id Identify Waste Stream: - Pure compound - Contaminated labware - Aqueous solution start->waste_id ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_id->ppe_check container Step 2: Select Compatible Container (Original bottle or labeled, sealed waste container) ppe_check->container Safety First labeling Step 3: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms container->labeling storage Step 4: Store Safely - In designated satellite accumulation area - Away from incompatibles labeling->storage disposal_request Step 5: Arrange Professional Disposal (Contact Institutional EHS/Safety Office) storage->disposal_request end End: Waste Collected by Licensed Professional disposal_request->end

Caption: Disposal Decision Workflow for 1-Ethoxycyclopropane-1-carboxylic acid.

Management of Contaminated Materials and Empty Containers

  • Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated with this chemical should be collected in a sealed, clearly labeled bag or container and disposed of as solid hazardous waste[11].

  • Empty Containers: A chemical container is not truly empty until it has been properly rinsed.

    • If the chemical is NOT listed as an "acutely hazardous" or "P-list" waste by the EPA, the container can be rinsed with a suitable solvent (e.g., water or ethanol)[9].

    • The rinsate must be collected and disposed of as hazardous chemical waste[9].

    • After triple-rinsing, the original labels should be defaced or removed, and the container can be disposed of in the regular trash or recycling, depending on institutional policy[9][11].

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.

  • Cleanup Protocol (Small Spills):

    • Wear appropriate PPE, including respiratory protection if the material is dusty or vapors are present[3].

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[3].

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

    • Ensure the area is well-ventilated[3].

A Note on Neutralization: An Expert-Only Consideration

While general laboratory procedures sometimes allow for the neutralization of simple corrosive acids before drain disposal, this practice is not recommended for 1-Ethoxycyclopropane-1-carboxylic acid for routine disposal[14].

Scientific Rationale: The cyclopropane ring is susceptible to ring-opening reactions, particularly when activated by an electron-withdrawing group like a carboxylic acid[15]. The addition of a strong base for neutralization is an exothermic process that could potentially provide enough energy to initiate unpredictable side reactions or degradation of the cyclopropane ring. Without a complete characterization of this specific reaction, performing it outside of a controlled experimental setup introduces unnecessary risk. Therefore, the most trustworthy and authoritative recommendation is to rely on professional disposal services that are equipped to handle complex chemical waste.

References

  • de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition, 18(11), 809-826. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1.1: Structure and reactivity of the cyclopropane species. In The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd.
  • Maier, M., & Mayr, H. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2928–2946. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethoxycyclopropane-1-carboxylic Acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-Ethoxycyclopropane-1-carboxylic acid (CAS No. 128732-53-6).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-Ethoxycyclopropane-1-carboxylic acid (CAS No. 128732-53-6). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven guidance. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety standards and the specific hazard profile of the molecule.

Hazard Identification: Understanding the Risks

1-Ethoxycyclopropane-1-carboxylic acid is a versatile building block in organic synthesis.[1] However, its chemical properties necessitate careful handling to mitigate potential health risks. According to its Safety Data Sheet (SDS), the compound is classified with the following GHS hazards.[2]

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[2] This can manifest as redness, itching, or inflammation.[2]

  • Serious Eye Irritation (Category 2A, H319): Causes serious and potentially damaging eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled.[2]

The signal word for this chemical is "Warning" .[2] Understanding these specific hazards is the foundational step in selecting the appropriate Personal Protective Equipment (PPE) and implementing safe laboratory practices. The causality is direct: the irritant nature of the compound dictates the need for robust barrier protection for the skin, eyes, and respiratory system.

Core Protective Measures: Selecting the Right PPE

A risk assessment should precede any handling of this chemical to ensure the selected PPE corresponds to the scale and nature of the procedure.[3] The following table summarizes the mandatory PPE for handling 1-Ethoxycyclopropane-1-carboxylic acid.

Protection Type Equipment Specification Rationale & Standard
Eye & Face Protection Tightly fitting chemical safety goggles. A face shield should be worn over goggles when handling quantities >50 mL or when there is a significant risk of splashing.Rationale: Protects against direct splashes and aerosol exposure, mitigating the risk of serious eye irritation (H319).[2] Standard: Equipment should conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Skin & Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for defects before each use and replace immediately if contaminated. Body: A flame-retardant laboratory coat and full-length pants. Ensure closed-toe shoes are worn.Rationale: Prevents skin contact, addressing the H315 hazard (Causes skin irritation).[2][4] Nitrile gloves offer good resistance to a range of chemicals.[5] A lab coat protects underlying clothing and skin.
Respiratory Protection All handling of 1-Ethoxycyclopropane-1-carboxylic acid must be performed within a certified chemical fume hood.Rationale: This is the primary engineering control to prevent inhalation of vapors or aerosols, addressing the H335 hazard (May cause respiratory irritation).[2] A fume hood minimizes exposure to a level where a personal respirator is not typically required.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling 1-Ethoxycyclopropane-1-carboxylic acid in a laboratory setting.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational (check certification date and airflow) prep2 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure eyewash station and safety shower are accessible prep2->prep3 handle1 Place all necessary equipment and chemical inside the fume hood prep3->handle1 handle2 Dispense chemical carefully to avoid splashes or aerosols handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces within the fume hood handle3->clean1 clean2 Segregate waste into a labeled, approved hazardous waste container clean1->clean2 clean3 Remove PPE correctly and wash hands thoroughly clean2->clean3

Caption: A step-by-step workflow for the safe handling of 1-Ethoxycyclopropane-1-carboxylic acid.

Step-by-Step Protocol
  • Preparation:

    • Before beginning work, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Put on all required PPE as detailed in the table above. Pay special attention to glove integrity.[4]

    • Locate the nearest safety shower and eyewash station. Ensure the pathway is clear.

  • Handling:

    • Conduct all manipulations of the chemical deep within the sash of the fume hood.

    • When transferring the liquid, pour slowly and deliberately to minimize splashing.

    • Always keep the primary container sealed when not actively dispensing to prevent the release of vapors into the work area.[2]

  • Cleanup and Waste Disposal:

    • Wipe down the work surface inside the fume hood with an appropriate solvent after the procedure is complete.

    • Dispose of all contaminated materials, including pipette tips, wipes, and empty containers, in a designated hazardous waste container.[2] The container must be clearly labeled with "Hazardous Waste" and the chemical name.

    • Do not pour any amount of the chemical or its waste down the drain.[2]

    • Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[2]

Emergency and Disposal Plans

Preparedness is key to laboratory safety. All personnel must be familiar with these procedures before handling the chemical.

First Aid Measures

The immediate response to an exposure is critical. The SDS provides the following guidance[2]:

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill Response

For a small spill (<100 mL) inside a chemical fume hood:

  • Ensure your PPE is not compromised.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Wipe the area with a suitable solvent, and place the cleaning materials in the waste container.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Protocol

All waste containing 1-Ethoxycyclopropane-1-carboxylic acid must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a chemically compatible, sealed container. Do not mix with incompatible waste streams. This chemical is incompatible with strong oxidizing agents.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[2]

PPE Selection Logic Diagram

PPE_Decision_Tree start Task: Handling 1-Ethoxycyclopropane-1-carboxylic acid q_fume_hood Is a certified chemical fume hood available and in use? start->q_fume_hood ppe_standard Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat q_fume_hood->ppe_standard Yes no_work STOP WORK Do not proceed without a functional fume hood. q_fume_hood->no_work No q_splash_risk Is there a significant splash risk? (e.g., >50 mL, vigorous mixing) ppe_standard->q_splash_risk add_faceshield Additional PPE: - Face Shield (over goggles) q_splash_risk->add_faceshield Yes

Caption: Decision tree for selecting the appropriate level of PPE based on the experimental conditions.

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with 1-Ethoxycyclopropane-1-carboxylic acid, ensuring a safe and productive research environment.

References

  • Air Liquide. (2020). Safety Data Sheet Cyclopropane. Available at: [Link]

  • PubChem. 1-Ethylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2021). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Available at: [Link]

  • Clark, J. (2023). making carboxylic acids. Chemguide. Available at: [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Dr MSH FAIZI SIR. (2022). Carboxylic acid lab [Video]. YouTube. Available at: [Link]

  • Wacker Chemie AG. Personal Protective Equipment (PPE). Available at: [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Available at: [Link]

Sources

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